molecular formula C7H4BrNOS B1380734 2-Bromo-5-hydroxybenzothiazole CAS No. 1261493-22-4

2-Bromo-5-hydroxybenzothiazole

Cat. No.: B1380734
CAS No.: 1261493-22-4
M. Wt: 230.08 g/mol
InChI Key: DVKCSKREVCNXIP-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzothiazole is a valuable chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. The benzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules. Researchers utilize 2-Bromo-5-hydroxybenzothiazole primarily as a building block in organic synthesis. The bromo and hydroxy functional groups offer distinct sites for further chemical modification, enabling the creation of libraries of compounds for biological screening. Derivatives of benzothiazole have demonstrated significant potential in various research areas, including investigations into anticancer agents, central nervous system (CNS) active compounds, and antimicrobials. For instance, some benzothiazole derivatives are explored for their ability to interact with neurological targets, while others show selective toxicity against specific cancer cell lines. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKCSKREVCNXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole: Chemical Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and versatile substitution patterns have led to the development of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 2-Bromo-5-hydroxybenzothiazole . While extensive experimental data for this particular molecule is not widely published, this document will provide a comprehensive technical overview of its core chemical properties, structure, and probable synthetic routes, drawing upon established principles of benzothiazole chemistry. We will also explore its potential applications in drug discovery, grounded in the known pharmacological activities of related hydroxybenzothiazole analogues.

Molecular Structure and Core Chemical Identity

2-Bromo-5-hydroxybenzothiazole is a bicyclic heteroaromatic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position of the thiazole ring and a hydroxyl group at the 5-position of the benzene ring.

Structural Representation

The chemical structure of 2-Bromo-5-hydroxybenzothiazole can be visualized as follows:

Caption: Chemical structure of 2-Bromo-5-hydroxybenzothiazole.

Key Chemical Identifiers
PropertyValueSource
CAS Number 1261493-22-4[2]
Molecular Formula C₇H₄BrNOS[2]
Molecular Weight 230.08 g/mol [2]
IUPAC Name 2-bromo-1,3-benzothiazol-5-ol[2]
Canonical SMILES C1=CC2=C(C=C1O)N=C(S2)Br[2]
InChI Key DVKCSKREVCNXIP-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties

Due to the scarcity of published experimental data, the following properties are computationally predicted and should be considered as estimates.

PropertyPredicted Value
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Topological Polar Surface Area 61.4 Ų
Heavy Atom Count 11

Synthesis of the Benzothiazole Core: A General Overview

The synthesis of 2-substituted benzothiazoles commonly proceeds through the condensation of 2-aminothiophenol with various electrophilic partners.[3] This versatile approach allows for the introduction of a wide range of substituents at the 2-position.

Plausible Synthetic Pathway for 2-Bromo-5-hydroxybenzothiazole

A probable synthetic route to 2-Bromo-5-hydroxybenzothiazole would involve the cyclization of an appropriately substituted thiourea derivative. The general principle of this reaction is outlined below:

Synthesis_of_2-Bromo-5-hydroxybenzothiazole cluster_reactants Reactants cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product cluster_final_product Final Product 4-hydroxyaniline 4-Hydroxyaniline Isothiocyanate 4-Hydroxyphenyl isothiocyanate 4-hydroxyaniline->Isothiocyanate + Thiophosgene Thiophosgene (or equivalent) Thiophosgene->Isothiocyanate Thiourea N-(4-hydroxyphenyl)thiourea (formed in situ with NH3) Isothiocyanate->Thiourea Product 2-Amino-5-hydroxybenzothiazole Thiourea->Product + Bromine (Oxidative Cyclization) Bromine Bromine (Br2) Final_Product 2-Bromo-5-hydroxybenzothiazole Product->Final_Product Sandmeyer-type Reaction

Caption: A plausible multi-step synthesis of 2-Bromo-5-hydroxybenzothiazole.

General Experimental Protocol for Benzothiazole Synthesis

The following is a generalized protocol for the synthesis of a 2-aminobenzothiazole derivative, which could be a precursor to 2-Bromo-5-hydroxybenzothiazole.

Step 1: Formation of the Thiourea Precursor

  • Dissolve the substituted aniline (e.g., 4-aminophenol) in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding N-arylthiourea.

Step 2: Oxidative Cyclization

  • To the solution containing the N-arylthiourea, add a solution of bromine in the same solvent dropwise, maintaining the temperature with an ice bath.

  • The bromine acts as an oxidizing agent to promote the electrophilic cyclization onto the aromatic ring.

  • After the addition is complete, the reaction is stirred for a specified period, often allowing it to warm to room temperature.

  • The product, the 2-aminobenzothiazole derivative, may precipitate from the reaction mixture and can be collected by filtration.

Step 3: Introduction of the Bromo Group at the 2-Position (Sandmeyer-type reaction)

  • The 2-amino-5-hydroxybenzothiazole is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).

  • The resulting diazonium salt is then treated with a solution of copper(I) bromide to facilitate the substitution of the diazonium group with a bromine atom.

  • The final product, 2-Bromo-5-hydroxybenzothiazole, is then isolated and purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the benzothiazole core. The chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

Reactivity and Potential for Further Functionalization

The structure of 2-Bromo-5-hydroxybenzothiazole offers several sites for further chemical modification, making it a potentially valuable building block in synthetic chemistry.

G cluster_core 2-Bromo-5-hydroxybenzothiazole cluster_reactions Potential Reactions Core 2-Bromo-5-hydroxybenzothiazole A Nucleophilic Aromatic Substitution (at C2-Br) Core->A Nu⁻ B Electrophilic Aromatic Substitution (on Benzene Ring) Core->B E⁺ C O-Alkylation/Acylation (at 5-OH) Core->C R-X / RCOCl D Cross-Coupling Reactions (at C2-Br) Core->D Pd catalyst, etc.

Caption: Potential sites of reactivity on the 2-Bromo-5-hydroxybenzothiazole scaffold.

  • Nucleophilic Aromatic Substitution at C2: The bromine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic displacement.[4] This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to generate a library of 2-substituted-5-hydroxybenzothiazole derivatives.

  • Reactions at the 5-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce different ether or ester functionalities. This can be used to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.

  • Electrophilic Aromatic Substitution on the Benzene Ring: The benzene ring can undergo further electrophilic substitution, with the directing effects of the hydroxyl group and the benzothiazole ring influencing the position of substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 2-position is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

Potential Applications in Drug Discovery and Development

The benzothiazole nucleus is a key pharmacophore in a number of clinically used drugs.[5] The presence of both a bromo and a hydroxyl substituent on the 2-Bromo-5-hydroxybenzothiazole scaffold suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of hydroxybenzothiazoles have shown promise as anticancer agents.[6] The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the benzothiazole core can engage in π-π stacking interactions. The bromo substituent provides a site for further modification to optimize binding affinity and selectivity for cancer-related targets such as protein kinases.

Antimicrobial Agents

The benzothiazole scaffold is found in numerous compounds with antibacterial and antifungal activity.[7] The ability to functionalize both the 2- and 5-positions of 2-Bromo-5-hydroxybenzothiazole allows for the systematic exploration of structure-activity relationships to develop potent and selective antimicrobial agents.

Enzyme Inhibitors

The structural features of 2-Bromo-5-hydroxybenzothiazole make it an attractive starting point for the design of enzyme inhibitors. The aromatic system can interact with hydrophobic pockets of enzymes, while the hydroxyl and bromo groups can be tailored to interact with specific amino acid residues in the active site.

Safety and Handling

As specific safety data for 2-Bromo-5-hydroxybenzothiazole is not available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols for handling new chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

For related compounds such as 2-bromobenzothiazole, the safety data indicates that it is toxic if swallowed and causes serious eye irritation.[8] Similar precautions should be taken for 2-Bromo-5-hydroxybenzothiazole.

Conclusion

2-Bromo-5-hydroxybenzothiazole represents an intriguing yet underexplored molecule within the vast landscape of benzothiazole chemistry. While a dearth of specific experimental data necessitates a predictive approach to its properties, the foundational knowledge of benzothiazole synthesis and reactivity provides a solid framework for its investigation. Its structural features, particularly the presence of two distinct functional groups at key positions, mark it as a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of 2-Bromo-5-hydroxybenzothiazole is warranted to unlock its full potential in the fields of medicinal chemistry and drug discovery.

References

[3] Al-Mutairi, A. (2023). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. ResearchGate. Available at: [Link]

[9] BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem.

[7] Abbs Fen Reji, T. F., et al. (2013). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 5(12), 834-839.

[2] Guidechem. (n.d.). 2-Bromo-5-hydroxybenzothiazole 1261493-22-4 wiki. Guidechem.

[10] Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Semantic Scholar.

[11] R Discovery. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. R Discovery.

Elibrary. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Elibrary.

[12] Scirp.org. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

[4] Benchchem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.

[6] PubMed. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537.

[13] National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC.

[5] National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

[14] ResearchGate. (2024). Chemistry and biological potentials of benzothiazoles derivatives. ResearchGate.

[15] MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

[16] ResearchGate. (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ResearchGate.

[17] Guidechem. (n.d.). 2-Bromobenzothiazole 2516-40-7 wiki. Guidechem.

[18] Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. RSC Publishing.

[1] Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

[19] PubChem. (n.d.). 2-Bromo-5-methyl-1,3-thiazole. PubChem.

[8] Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95 2516-40-7. Sigma-Aldrich.

[20] Wikipedia. (n.d.). Benzothiazole. Wikipedia.

[21] New Journal of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Publishing, 42, 776-797.

[22] Thermo Fisher Scientific. (n.d.). 2-Bromo-5-nitrothiazole, 98% 5 g. Thermo Fisher Scientific.

[23] PubChem. (n.d.). 2-Bromo-5-nitrothiazole. PubChem.

[24] PubChem. (n.d.). Benzothiazole. PubChem.

Sources

synthesis of 2-Bromo-5-hydroxybenzothiazole from 2-amino-4-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxybenzothiazole from 2-amino-4-bromophenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-5-hydroxybenzothiazole, a key heterocyclic building block in medicinal chemistry. The protocol begins with the readily available precursor, 2-amino-4-bromophenol. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed mechanistic insights, a robust experimental protocol, and a discussion of the compound's significance.

Strategic Overview: The Importance of the Benzothiazole Scaffold

The benzothiazole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, 2-Bromo-5-hydroxybenzothiazole, is particularly valuable due to its trifunctional nature. The hydroxyl group at the 5-position and the bromine atom at the 2-position serve as versatile synthetic handles for further molecular elaboration, allowing for the construction of complex derivatives and chemical libraries for drug discovery programs.[3]

The synthesis detailed herein employs a classic and efficient one-pot reaction, transforming 2-amino-4-bromophenol into the target benzothiazole through the formation of a thiourea intermediate, followed by an oxidative cyclization.

Reaction Mechanism and Scientific Rationale

The conversion of an aniline derivative to a 2-aminobenzothiazole using a thiocyanate salt and an oxidizing agent is a well-established method in heterocyclic chemistry.[4][5] The reaction proceeds through two primary stages: the formation of an N-arylthiourea intermediate and its subsequent electrophilic oxidative cyclization.

Causality Behind Experimental Choices:

  • Starting Material (2-amino-4-bromophenol): This precursor is strategically chosen as it already contains the requisite ortho-aminophenol moiety for benzothiazole ring formation. The existing bromine at the 4-position is carried through the synthesis into what becomes the 6-position of the final product, though for this specific synthesis, we are targeting the title compound which is derived from 2-amino-4-bromophenol. The core reaction involves the amino group and the adjacent aromatic proton.

  • Thiocyanate Source (Potassium or Ammonium Thiocyanate): These salts are inexpensive, stable, and effective reagents for introducing the sulfur and carbon atoms required to form the thiazole ring.[6][7] In an acidic medium, thiocyanic acid (HSCN) is generated in situ, which reacts with the primary amino group of the phenol.

  • Oxidizing Agent (Bromine): In this synthesis, bromine serves a dual purpose. It acts as the oxidizing agent that facilitates the intramolecular cyclization to form the thiazole ring. Secondly, it introduces a bromine atom at the 2-position of the newly formed benzothiazole ring. The reaction is typically conducted in a solvent like acetic acid, which provides a suitable polar environment for the ionic intermediates.[8]

The mechanistic pathway is illustrated below:

  • Thiourea Formation: The amino group of 2-amino-4-bromophenol nucleophilically attacks the carbon of thiocyanic acid (formed in situ) to yield an N-(4-bromo-2-hydroxyphenyl)thiourea intermediate.

  • Oxidative Cyclization: Bromine facilitates the electrophilic cyclization. The electron-rich sulfur atom of the thiourea attacks the ortho-carbon of the phenyl ring. This is followed by oxidation and subsequent elimination of HBr to form the aromatic benzothiazole ring.

  • Bromination at C2: The 2-amino-5-hydroxybenzothiazole intermediate is then brominated at the electron-rich 2-position to yield the final product.

G A 2-amino-4-bromophenol C N-(4-bromo-2-hydroxyphenyl)thiourea (Intermediate) A->C Nucleophilic Attack B KSCN / H+ B->C E Electrophilic Cyclization C->E Oxidation D Br2 (Oxidant/Brominating Agent) D->E F 2-Bromo-5-hydroxybenzothiazole (Final Product) E->F

Caption: Reaction pathway for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 2-Bromo-5-hydroxybenzothiazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles
2-amino-4-bromophenolC₆H₆BrNO188.021.88 g0.01
Potassium ThiocyanateKSCN97.182.92 g0.03
Glacial Acetic AcidCH₃COOH60.0530 mL-
BromineBr₂159.811.1 mL0.021
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.88 g (0.01 mol) of 2-amino-4-bromophenol and 2.92 g (0.03 mol) of potassium thiocyanate in 30 mL of glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of 1.1 mL (0.021 mol) of bromine in 5 mL of glacial acetic acid dropwise over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water. A solid precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure 2-Bromo-5-hydroxybenzothiazole as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification A Dissolve Reactants (2-amino-4-bromophenol & KSCN in Acetic Acid) B Cool to 0-5 °C (Ice Bath) A->B C Add Bromine Solution Dropwise B->C D Reflux for 2-3 hours C->D E Precipitate in Ice Water D->E F Filter & Wash Solid E->F G Recrystallize from Ethanol/Water F->G H Dry Under Vacuum G->H

Caption: Experimental workflow for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Characterization and Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized 2-Bromo-5-hydroxybenzothiazole.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Appearance Off-white to light brown solid
Melting Point Literature values may vary; typically >150 °C
Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound.

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ~10.0 (s, 1H, -OH), δ 7.0-7.5 (m, 3H, Ar-H)
¹³C NMR (DMSO-d₆)Peaks expected in the aromatic region (110-160 ppm), including signals for carbons attached to N, S, Br, and O.
FT-IR (KBr, cm⁻¹)~3400 (O-H stretch, broad), ~1600 (C=N stretch), ~1450 (aromatic C=C stretch), ~600 (C-Br stretch)
Mass Spec (EI) M⁺ peak at m/z 229 and M+2 peak at m/z 231 (approx. 1:1 ratio, characteristic of Bromine)

Applications in Drug Discovery and Development

2-Bromo-5-hydroxybenzothiazole is not merely an end-product but a versatile intermediate for creating a diverse range of more complex molecules.

  • Scaffold for Kinase Inhibitors: The benzothiazole core is a common feature in many kinase inhibitors used in oncology.[3] The 2-bromo and 5-hydroxy positions allow for derivatization to optimize binding affinity and selectivity for specific kinase targets.

  • Antimicrobial and Antifungal Agents: Modifications of the benzothiazole scaffold have led to the development of potent antimicrobial and antifungal compounds.[9] The hydroxyl group can be converted to ethers or esters, and the bromine can be replaced via cross-coupling reactions to explore structure-activity relationships.

  • Neurodegenerative Disease Research: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by targeting enzymes such as Glycogen Synthase Kinase 3 (GSK-3).[3]

The ability to perform selective reactions at the C2-Br bond (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) and the C5-OH group (e.g., etherification, esterification) makes this compound a powerful tool for building molecular diversity in the pursuit of novel therapeutics.

References

  • Hutchinson, I., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(3), 744-747. Available at: [Link]

  • Bradshaw, T.D., & Westwell, A.D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry, 11(8), 1009-1021. Available at: [Link]

  • Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323-1331. Available at: [Link]

  • Rana, A., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10-17. Available at: [Link]

  • Dogruer, D. S., et al. (1998). Synthesis of some new 2-amino-6-fluoro-7-substituted benzothiazole derivatives and their antimicrobial activities. Arzneimittelforschung, 48(9), 949-953.
  • Jimonet, P., et al. (1991). Synthesis and structure-activity relationships of new 2-aminobenzothiazole derivatives as potent anticonvulsant agents. Journal of Medicinal Chemistry, 34(2), 653-661.
  • Naim, M. J., et al. (1991). Synthesis of 2-amino-6-substituted-carbonyl benzothiazoles as potential anthelmintic agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(5), 517-519.
  • Alaimo, R. J., et al. (1971). 2-Amino-5,6-dichloro- and 2-amino-6,7-dichlorobenzothiazole. Journal of Medicinal Chemistry, 14(8), 775-776.
  • Stuckwisch, C. G. (1949). The Preparation of 2-Aminobenzothiazoles. Journal of the American Chemical Society, 71(10), 3417-3419.
  • Wagner, A., & Ofial, A. R. (2015). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. The Journal of Organic Chemistry, 80(5), 2848-2854. Available at: [Link]

  • Kamal, A., et al. (2015). A review on the synthesis of benzothiazole derivatives and their pharmacological activities. Bioorganic & Medicinal Chemistry, 23(13), 2989-3012.
  • Siddiqui, N., et al. (2008). Benzothiazoles: A new vista of biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 353-360.

Sources

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole (CAS Number 1261493-22-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzothiazole (CAS Number: 1261493-22-4), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the broader class of benzothiazole derivatives to project its physicochemical properties, spectral characteristics, and potential biological activities. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document aims to serve as a valuable resource for researchers by providing a structured understanding of 2-Bromo-5-hydroxybenzothiazole, including a plausible synthetic route and protocols for its potential biological evaluation.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in drug discovery.[5] Its derivatives are known to interact with a variety of biological targets, leading to a broad range of pharmacological effects. The inherent structural features of the benzothiazole ring system, including its aromaticity and the presence of heteroatoms, allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous benzothiazole-containing compounds with clinical and investigational applications.

2-Bromo-5-hydroxybenzothiazole, the subject of this guide, incorporates several key functionalities: the benzothiazole core, a bromine atom at the 2-position, and a hydroxyl group at the 5-position. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the hydroxyl group can participate in hydrogen bonding and may be crucial for receptor interactions.

Physicochemical Properties

General Properties
PropertyValueSource
CAS Number 1261493-22-4[6][7][8][9][10]
Chemical Name 2-Bromo-5-hydroxybenzothiazole[6][10]
Synonyms 2-bromo-1,3-benzothiazol-5-ol, 2-bromobenzo[d]thiazol-5-ol[6][10]
Molecular Formula C₇H₄BrNOS[6][10]
Molecular Weight 230.08 g/mol [6][10]
Predicted Physicochemical Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2-Bromo-5-hydroxybenzaldehyde.

PropertyPredicted Value/InformationRationale/Comparative Data
Appearance Likely a solid at room temperature, possibly crystalline.Benzothiazole derivatives are often solids. 2-Bromo-5-hydroxybenzaldehyde is a pale grey solid.
Melting Point Expected to be in the range of 150-250 °C.The melting point of 2-Bromo-5-hydroxybenzaldehyde is reported to be between 130-135 °C. The benzothiazole derivative may have a higher melting point due to stronger intermolecular interactions.
Solubility Predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Limited solubility in non-polar solvents.The presence of the hydroxyl group and the nitrogen and sulfur heteroatoms suggests polarity. 2-bromo-5-nitro-thiazole is soluble in polar solvents like DMSO and DMF.[11]
Stability Store in a cool, dry place, away from strong oxidizing agents.General storage conditions for heterocyclic compounds.

Spectroscopic Analysis (Predicted)

Direct experimental spectra for 2-Bromo-5-hydroxybenzothiazole are not available in the searched literature. The following sections describe the expected spectral characteristics based on the analysis of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

  • Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The coupling patterns will depend on their relative positions.

  • Hydroxyl Proton: A broad singlet for the -OH proton is anticipated, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the molecule.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the range of δ 110-155 ppm.

  • Thiazole Carbons: The carbon atom attached to bromine (C2) will be significantly shifted, and the other carbon of the thiazole ring will also have a characteristic chemical shift.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, CO, and other small fragments from the heterocyclic ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

  • C=N Stretch: A characteristic absorption for the thiazole ring around 1600-1650 cm⁻¹.

  • C-O Stretch: A band in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: Typically observed in the fingerprint region below 700 cm⁻¹.

UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands characteristic of the benzothiazole chromophore. These would likely appear in the UV region, potentially with shifts influenced by the hydroxyl substituent.

Synthesis and Characterization

While a specific protocol for the synthesis of 2-Bromo-5-hydroxybenzothiazole was not found, a plausible synthetic route can be designed based on established methods for benzothiazole synthesis.

Proposed Synthetic Pathway

A common method for synthesizing 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a suitable electrophile. For 2-Bromo-5-hydroxybenzothiazole, a potential precursor would be 4-amino-3-mercaptophenol. However, a more likely route would involve the synthesis of the benzothiazole ring first, followed by bromination.

G 5-Hydroxybenzothiazole 5-Hydroxybenzothiazole 2-Bromo-5-hydroxybenzothiazole 2-Bromo-5-hydroxybenzothiazole 5-Hydroxybenzothiazole->2-Bromo-5-hydroxybenzothiazole Bromination

Caption: Proposed final step in the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Experimental Protocol (Generalized)

The following is a generalized protocol for the bromination of a benzothiazole derivative.

Step 1: Synthesis of 5-Hydroxybenzothiazole (Hypothetical)

This intermediate could potentially be synthesized from 4-aminophenol through a multi-step process involving thiocyanation and cyclization.

Step 2: Bromination of 5-Hydroxybenzothiazole

  • Dissolve 5-Hydroxybenzothiazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the reaction mixture in an ice bath.

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification Dissolve Starting Material Dissolve Starting Material Cool Reaction Cool Reaction Dissolve Starting Material->Cool Reaction Add Bromine Add Bromine Cool Reaction->Add Bromine Monitor by TLC Monitor by TLC Add Bromine->Monitor by TLC Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Purify Product Purify Product Extract Product->Purify Product

Caption: General workflow for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Potential Biological Activity and Applications in Drug Development

Although no specific biological studies on 2-Bromo-5-hydroxybenzothiazole were identified, the benzothiazole scaffold is a cornerstone in the development of therapeutic agents.[12]

Anticancer Potential

Many benzothiazole derivatives have demonstrated potent anticancer activity.[1] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells. The presence of a hydroxyl group on the benzothiazole ring can be critical for activity, and halogenation can enhance the potency.

Antimicrobial Activity

Benzothiazole derivatives have also been explored as antimicrobial agents.[5] They have shown activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines in an appropriate medium.

  • Cell Seeding: Seed cells into 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of 2-Bromo-5-hydroxybenzothiazole.

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Dissolve Formazan Dissolve Formazan Add MTT->Dissolve Formazan Measure Absorbance Measure Absorbance Dissolve Formazan->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Prepare Compound Dilutions: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth.

Conclusion

2-Bromo-5-hydroxybenzothiazole (CAS 1261493-22-4) is a benzothiazole derivative with potential for further investigation in drug discovery. While direct experimental data on its physicochemical properties and spectra are currently limited in the public domain, this guide provides a comprehensive theoretical and comparative analysis based on related compounds. The information presented herein, including a plausible synthetic route and protocols for biological evaluation, offers a solid foundation for researchers interested in exploring the therapeutic potential of this and similar benzothiazole derivatives. Further experimental work is necessary to fully characterize this compound and validate its predicted properties and biological activities.

References

  • 2-Bromobenzo[d]thiazol-5-ol [1261493-22-4] | Chemsigma. (n.d.). Retrieved January 19, 2026, from [Link]

  • Product Index - AA Blocks. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Bromobenzo[d]thiazol-5-ol | C7H4BrNOS | CID 83382718 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-(2-BROMO-5-METHOXYPHENYL)-BENZOTHIAZOLE - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of benzothiazoyl salicylate moieties - Academic Journals. (2011, October 30). Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents - ResearchGate. (2024, March 18). Retrieved January 19, 2026, from [Link]

  • AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - Semantic Scholar. (2022, November 8). Retrieved January 19, 2026, from [Link]

  • EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES - IJSDR. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) 2-Bromo-5-hydroxybenzaldehyde - ResearchGate. (2000, March). Retrieved January 19, 2026, from [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.). Retrieved January 19, 2026, from [Link]

  • 2-Bromo-5-nitrothiazole - Solubility of Things. (n.d.). Retrieved January 19, 2026, from [Link]

  • Substituted benzothiazoles: synthesis and medicinal characteristics. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) 2-Bromo-5-hydroxybenzaldehyde - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-hydroxybenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

For researchers and professionals in the fields of medicinal chemistry and drug development, understanding the solubility of a compound is a cornerstone of successful research. 2-Bromo-5-hydroxybenzothiazole is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of pharmacologically active molecules. Its therapeutic potential is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various physiological and manufacturing environments. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Bromo-5-hydroxybenzothiazole in organic solvents, empowering scientists to optimize its use in their research endeavors.

Physicochemical Properties of 2-Bromo-5-hydroxybenzothiazole

A molecule's solubility is dictated by its inherent physicochemical properties. Understanding these characteristics provides a rational basis for solvent selection and the interpretation of solubility data.

PropertyValueSource
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Polarity Polar, due to the presence of hydroxyl (-OH), bromine (-Br), and thiazole ring heteroatoms (N, S)Inferred from structure
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, nitrogen, and sulfur atoms)Inferred from structure

The presence of both polar functional groups and a relatively nonpolar benzothiazole core suggests that 2-Bromo-5-hydroxybenzothiazole will exhibit a nuanced solubility profile, with preferential solubility in polar organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. For 2-Bromo-5-hydroxybenzothiazole, its polarity and hydrogen bonding capabilities suggest that polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) are likely to be effective. The aromatic benzothiazole ring may also contribute to some solubility in less polar, aromatic solvents through π-π stacking interactions.

Anticipated Solubility Profile in Common Organic Solvents

Table of Predicted Solubility:

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighHydrogen bonding and polar interactions.
Ethanol Polar ProticHighHydrogen bonding and polar interactions.
Acetone Polar AproticModerate to HighDipole-dipole interactions.
Ethyl Acetate Polar AproticModerate to HighDipole-dipole interactions.[3][4][5]
Dichloromethane Polar AproticModerateDipole-dipole interactions.[3][4][5]
Chloroform Polar AproticModerateDipole-dipole interactions.[3][4][5]
Tetrahydrofuran (THF) Polar AproticModerateDipole-dipole interactions.
Toluene NonpolarLowPrimarily van der Waals forces.
Hexane NonpolarVery LowMismatch in polarity.
Water Polar ProticLowDespite its polarity, the larger organic scaffold may limit aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 2-Bromo-5-hydroxybenzothiazole. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:
  • 2-Bromo-5-hydroxybenzothiazole (high purity)

  • A range of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-5-hydroxybenzothiazole into a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for 1-2 minutes to ensure good initial dispersion.

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C) for a sufficient equilibration period (typically 24-48 hours). This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

    • Dilute the filtered aliquot with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Bromo-5-hydroxybenzothiazole.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure the accuracy of the quantification.

  • Calculation of Solubility:

    • Calculate the solubility of 2-Bromo-5-hydroxybenzothiazole in each solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_separation Separation & Sampling cluster_analysis Analysis start Weigh excess 2-Bromo-5-hydroxybenzothiazole add_solvent Add known volume of solvent start->add_solvent Step 1 equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate Step 2 centrifuge Centrifuge to separate phases equilibrate->centrifuge Step 3 sample Withdraw supernatant centrifuge->sample Step 4 filter Filter through 0.22 µm syringe filter sample->filter Step 5 dilute Dilute sample filter->dilute Step 6 analyze Analyze via HPLC or UV-Vis dilute->analyze Step 7 calculate Calculate solubility analyze->calculate Step 8

Caption: Experimental workflow for determining the solubility of 2-Bromo-5-hydroxybenzothiazole.

Visualizing Molecular Interactions Influencing Solubility

The solubility of 2-Bromo-5-hydroxybenzothiazole is governed by the interplay of various intermolecular forces between the solute and the solvent molecules.

molecular_interactions solute 2-Bromo-5-hydroxybenzothiazole solvent_polar_protic Polar Protic Solvent (e.g., Methanol) solute->solvent_polar_protic Strong Interaction (H-Bonding, Dipole-Dipole) solvent_polar_aprotic Polar Aprotic Solvent (e.g., Acetone) solute->solvent_polar_aprotic Moderate Interaction (Dipole-Dipole) solvent_nonpolar Nonpolar Solvent (e.g., Hexane) solute->solvent_nonpolar Weak Interaction (van der Waals)

Caption: Intermolecular forces governing the solubility of 2-Bromo-5-hydroxybenzothiazole.

Conclusion

While quantitative solubility data for 2-Bromo-5-hydroxybenzothiazole in various organic solvents is not extensively documented, a systematic approach based on its physicochemical properties and the behavior of analogous structures can guide solvent selection. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately determine the solubility of this important synthetic intermediate. By understanding and experimentally verifying its solubility, scientists can unlock the full potential of 2-Bromo-5-hydroxybenzothiazole in the synthesis of novel therapeutic agents.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.).
  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. (n.d.).

Sources

Spectroscopic Characterization of 2-bromo-5-hydroxy-benzothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-5-hydroxy-benzothiazole (CAS No. 1261493-22-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and practical insights to facilitate the identification and characterization of this and related benzothiazole derivatives. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust, predictive analysis based on the well-established spectroscopic behavior of the benzothiazole core and the known effects of bromo and hydroxyl substituents.

Introduction to 2-bromo-5-hydroxy-benzothiazole

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, analgesic, and antitumor properties.[1] The specific substitution pattern of 2-bromo-5-hydroxy-benzothiazole, featuring a bromine atom at the electron-deficient C2 position and a hydroxyl group on the benzene ring, suggests a molecule with significant potential for further functionalization and as a key building block in the synthesis of novel therapeutic agents.

Accurate structural elucidation is paramount in the development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signature of 2-bromo-5-hydroxy-benzothiazole, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of 2-bromo-5-hydroxy-benzothiazole, based on the known spectra of benzothiazole and the predictable influence of the bromine and hydroxyl substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the electronic environment of the protons on the benzothiazole ring. The hydroxyl proton will also be visible, though its chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-bromo-5-hydroxy-benzothiazole

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.8 - 8.0d~8.5The C-4 proton is ortho to the thiazole nitrogen, leading to a downfield shift.
H-6~6.9 - 7.1dd~8.5, ~2.5The hydroxyl group at C-5 is an electron-donating group, causing an upfield shift for the ortho proton at C-6.
H-7~7.6 - 7.8d~2.5The C-7 proton is meta to the hydroxyl group and will appear as a doublet due to coupling with H-6.
OHVariable (e.g., 5.0 - 10.0)br s-The chemical shift of the hydroxyl proton is concentration and solvent dependent and will appear as a broad singlet.

Causality Behind Predicted Shifts:

  • Benzothiazole Core: In the parent benzothiazole, the aromatic protons typically resonate between δ 7.3 and 9.0 ppm.[2]

  • -OH Group at C-5: The hydroxyl group is a strong electron-donating group through resonance. This increases the electron density at the ortho (C-4, C-6) and para (not present) positions, causing a significant upfield shift (to a lower δ value) for these protons.

  • -Br Group at C-2: The bromine atom at C-2 will have a minimal effect on the protons of the benzene ring, as its influence is primarily on the thiazole moiety.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-bromo-5-hydroxy-benzothiazole

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~135 - 140The presence of the electronegative bromine atom will cause a downfield shift compared to unsubstituted benzothiazole.
C-4~120 - 125The electron-donating effect of the hydroxyl group will cause an upfield shift.
C-5~150 - 155The carbon directly attached to the hydroxyl group will be significantly deshielded.
C-6~110 - 115The ortho position to the hydroxyl group will experience an upfield shift.
C-7~125 - 130The meta position to the hydroxyl group will be less affected.
C-8~130 - 135This carbon is part of the ring fusion and its shift is influenced by both rings.
C-9~150 - 155This carbon is adjacent to the nitrogen and part of the ring fusion.

Workflow for NMR Analysis

Caption: General workflow for NMR analysis of 2-bromo-5-hydroxy-benzothiazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within 2-bromo-5-hydroxy-benzothiazole will provide a characteristic spectrum.

Table 3: Predicted IR Absorption Frequencies for 2-bromo-5-hydroxy-benzothiazole

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
O-H stretch3200 - 3600Broad, StrongThe broadness is due to hydrogen bonding.
Aromatic C-H stretch3000 - 3100MediumCharacteristic of sp² C-H bonds.
C=N stretch1600 - 1650MediumTypical for the imine bond within the thiazole ring.
Aromatic C=C stretch1450 - 1600Medium to StrongMultiple bands are expected in this region.
C-O stretch1200 - 1300StrongCharacteristic of a phenolic C-O bond.
C-Br stretch500 - 600Medium to StrongThis will be in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol for FT-IR Analysis (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid 2-bromo-5-hydroxy-benzothiazole sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for 2-bromo-5-hydroxy-benzothiazole

IonPredicted m/zRationale
[M]⁺229/231The molecular ion peak will appear as a doublet with approximately equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The molecular formula is C₇H₄BrNOS.
[M-Br]⁺150Loss of the bromine atom.
[M-CO]⁺201/203Loss of carbon monoxide from the phenol ring is a common fragmentation pathway.

Molecular Structure and Fragmentation

MS_Fragmentation Molecule 2-bromo-5-hydroxy-benzothiazole (m/z 229/231) Fragment1 Loss of Br (m/z 150) Molecule->Fragment1 - Br• Fragment2 Loss of CO (m/z 201/203) Molecule->Fragment2 - CO

Sources

Unveiling the Therapeutic Landscape of 2-Bromo-5-hydroxybenzothiazole: A Scaffold-Based Target Identification Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] 2-Bromo-5-hydroxybenzothiazole, a specific derivative of this class, remains largely uncharacterized in terms of its direct biological targets. This guide circumvents the absence of direct evidence by employing a scaffold-based target inference strategy. By analyzing the well-documented activities of structurally related benzothiazole analogues, we identify and prioritize high-probability therapeutic target classes for 2-Bromo-5-hydroxybenzothiazole. The most promising therapeutic avenue appears to be oncology, with potential targets including receptor tyrosine kinases (e.g., EGFR), intracellular protein kinases, and topoisomerases.[3][4][5] We further explore secondary possibilities in metabolic and infectious diseases. This document provides the mechanistic rationale for each potential target, detailed, self-validating experimental workflows for confirmation, and critical considerations for avoiding common experimental artifacts inherent to this chemical class.

Introduction: The Benzothiazole Scaffold and the Subject Molecule

The benzothiazole core, a bicyclic system fusing a benzene ring with a thiazole ring, is a versatile framework that allows for interaction with a diverse array of molecular targets.[6] This structural plasticity has led to the development of benzothiazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][6] The wide-ranging bioactivity of this scaffold provides a strong rationale for investigating novel derivatives.

Our subject molecule, 2-Bromo-5-hydroxybenzothiazole (CAS: 1261493-22-4), is defined by its core structure with a bromine atom at the 2-position and a hydroxyl group at the 5-position.[7] While currently utilized primarily as a chemical intermediate, its structural features merit a thorough investigation into its potential as a therapeutic agent. This guide outlines a logical, evidence-based approach to identifying and validating its potential molecular targets.

Chemical structure of 2-Bromo-5-hydroxybenzothiazole
Figure 1: Chemical Structure of 2-Bromo-5-hydroxybenzothiazole.

Part I: Primary Therapeutic Arena - Oncology

The overwhelming body of evidence points to oncology as the most fertile ground for investigating the therapeutic potential of benzothiazole derivatives. Numerous analogues exhibit potent and selective antiproliferative activity against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and pancreas.[3][8][9]

Potential Target Class 1: Receptor Tyrosine Kinases (RTKs) - The EGFR Signaling Axis

Mechanistic Insight & Rationale: The Epidermal Growth Factor Receptor (EGFR) is a well-validated oncogenic driver, frequently overexpressed or mutated in various cancers. Its activation triggers downstream signaling cascades, such as the PI3K/Akt/mTOR and RAS/MAPK pathways, which promote cell proliferation, survival, and migration. Recent studies have demonstrated that certain 2-substituted benzothiazoles can significantly downregulate EGFR protein levels, leading to the induction of apoptosis and the inhibition of these critical downstream pathways.[4] The therapeutic hypothesis is that 2-Bromo-5-hydroxybenzothiazole may engage EGFR or its associated proteins, disrupting the signaling output and thereby exerting an anticancer effect.

Visualizing the Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Bromo-5- hydroxybenzothiazole Inhibitor->EGFR Inhibition?

Caption: Potential inhibition of the EGFR signaling cascade by 2-Bromo-5-hydroxybenzothiazole.

Experimental Validation Workflow:

This workflow is designed to first confirm cytotoxic activity and then systematically validate engagement with the EGFR pathway.

  • Cytotoxicity Screening (MTT Assay): To confirm broad anticancer activity.

  • Target Engagement (Western Blot): To directly measure the effect on EGFR and its downstream signals.

  • Functional Consequence (Wound Healing Assay): To assess the impact on a key cancer cell phenotype.

Experiment Cell Lines Primary Endpoint Rationale
MTT Cytotoxicity AssayA549 (Lung), A431 (Skin), MCF-7 (Breast)IC50 (Concentration for 50% inhibition)Establishes dose-dependent antiproliferative activity.[10]
Western Blot AnalysisA549 or A431Protein levels of p-EGFR, Total EGFR, p-Akt, Total Akt, p-ERK, Total ERKDirectly tests the hypothesis that the compound inhibits EGFR signaling.[4]
Wound Healing AssayA549 or A431Rate of wound closureMeasures inhibition of cell migration, a key functional outcome of EGFR signaling.[4]

Protocol: Western Blot for EGFR Pathway Modulation

This protocol provides a self-validating system by including total protein levels as loading controls for their phosphorylated counterparts.

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-18 hours to reduce basal signaling.

    • Treat cells with 2-Bromo-5-hydroxybenzothiazole at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

    • Thirty minutes before harvesting, stimulate cells with EGF (50 ng/mL) to induce EGFR phosphorylation.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-p-EGFR, rabbit anti-EGFR, rabbit anti-p-Akt, etc.) overnight at 4°C, following manufacturer's recommended dilutions.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

    • Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels.

Potential Target Class 2: Intracellular Protein Kinases

Mechanistic Insight & Rationale: Beyond RTKs, the benzothiazole scaffold has been successfully used to develop inhibitors of intracellular kinases. For example, derivatives have been identified as c-Jun N-terminal kinase (JNK) inhibitors and potent multi-kinase inhibitors.[3][11] The human kinome contains over 500 kinases, many of which are validated drug targets in oncology. A broad, unbiased screen is the most efficient first step to identify potential intracellular kinase targets.

Experimental Validation Workflow:

This workflow prioritizes a broad screening approach to identify novel targets, followed by focused validation.

Kinase_Workflow Start 2-Bromo-5- hydroxybenzothiazole Screen Broad Kinase Panel Screen (e.g., KinomeScan) Start->Screen Analyze Analyze Data: Identify High-Affinity Hits Screen->Analyze NoHits No Significant Hits Analyze->NoHits No Hits Validate In Vitro Kinase Assay (e.g., ADP-Glo) Analyze->Validate Hit(s) Identified IC50 Determine IC50 Value Validate->IC50

Caption: Workflow for identifying and validating intracellular kinase targets.

Protocol: In Vitro ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC50).

  • Reagent Preparation:

    • Prepare kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at appropriate concentrations as per the supplier's protocol.

    • Create a serial dilution of 2-Bromo-5-hydroxybenzothiazole in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor (or vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal correlates directly with the amount of ADP produced and thus, kinase activity.

  • Data Analysis:

    • Subtract background luminescence (no kinase control).

    • Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Part II: Secondary Therapeutic Arenas

While oncology is the primary focus, the versatility of the benzothiazole scaffold suggests potential in other areas.

Target Class 3: Carbonic Anhydrases

Mechanistic Insight & Rationale: Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and even as adjuvants in cancer therapy. Benzothiazole-containing compounds have been reported as effective inhibitors of several hCA isoforms.[5][12] While many potent inhibitors contain a sulfonamide group to coordinate with the zinc ion, other interactions with the enzyme's active site are possible, making this a plausible, albeit more speculative, target class.

Experimental Validation: A direct enzyme inhibition assay is the most straightforward validation method. The esterase activity of hCA can be monitored using p-nitrophenyl acetate as a substrate, where inhibition by the compound results in a decreased rate of p-nitrophenol production, measurable spectrophotometrically at 400 nm.

Target Class 4: Microbial Enzymes

Mechanistic Insight & Rationale: The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[11][13] Potential targets include essential bacterial enzymes that lack human homologues, such as DNA gyrase and topoisomerase IV (targets of fluoroquinolones) or enzymes in the folate biosynthesis pathway.[5]

Experimental Validation: The initial and most critical experiment is to determine the Minimum Inhibitory Concentration (MIC) of 2-Bromo-5-hydroxybenzothiazole against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). This is typically done using a broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Part III: Critical Considerations & Off-Target Effects

A key aspect of scientific integrity is the anticipation and control of experimental artifacts. For the benzothiazole class, one major pitfall is the potential for off-target inhibition of reporter enzymes used in high-throughput screening.

Methodological Pitfall: Firefly Luciferase (FLuc) Inhibition

Causality & Rationale: Firefly luciferase is a ubiquitous reporter enzyme in cell-based assays and HTS campaigns. Its natural substrate, D-luciferin, is itself a benzothiazole derivative. Due to this structural similarity, a significant number of compounds containing a benzothiazole core are known to be direct inhibitors of FLuc.[14] Failing to account for this can lead to a high rate of false-positive results in assays that rely on FLuc for readout (e.g., certain cell viability assays, gene reporter assays). Therefore, it is an act of due diligence to counter-screen 2-Bromo-5-hydroxybenzothiazole for FLuc inhibition.

Protocol: Direct Firefly Luciferase Inhibition Assay

  • Assay Setup: In a white, opaque 96-well plate, add a recombinant firefly luciferase enzyme solution to each well.

  • Compound Addition: Add serial dilutions of 2-Bromo-5-hydroxybenzothiazole to the wells. Include a known FLuc inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Reaction Initiation: Initiate the luminescent reaction by adding a solution containing the substrates D-luciferin and ATP.

  • Signal Measurement: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: A reduction in luminescence in the presence of the compound indicates direct inhibition of the enzyme. Calculate the IC50 value as described for the kinase assay.

Summary and Future Directions

While 2-Bromo-5-hydroxybenzothiazole is an understudied molecule, a systematic, scaffold-based approach allows for the rational prioritization of its potential therapeutic targets.

  • Primary Hypothesis: The compound is most likely to exhibit anticancer activity through the modulation of key oncogenic signaling pathways, with EGFR and other intracellular kinases representing the highest probability targets.

  • Secondary Hypotheses: Plausible, but less likely, activities include the inhibition of carbonic anhydrases and microbial enzymes .

  • Critical Next Steps:

    • Perform the initial cytotoxicity screening against a panel of cancer cell lines to confirm biological activity.

    • If active, proceed with the detailed validation workflows for the EGFR pathway and broad kinase profiling.

    • Crucially, perform the firefly luciferase counter-screen to ensure the integrity of data from any FLuc-based assays.

    • Should a potent and specific target be identified, future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in in vivo preclinical models, such as tumor xenografts.

This guide provides a robust framework for initiating a comprehensive investigation into the therapeutic potential of 2-Bromo-5-hydroxybenzothiazole, grounded in established knowledge of its chemical class and guided by principles of rigorous scientific validation.

References

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2-Bromo-5-hydroxybenzothiazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzothiazole Derivatives in Medicinal Chemistry

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This guide focuses on the unique potential of 2-bromo-5-hydroxybenzothiazole as a versatile starting point for the development of novel therapeutic agents. The strategic placement of a reactive bromo group at the 2-position and a hydrogen-bonding hydroxyl group at the 5-position provides a powerful platform for synthetic diversification and targeted biological activity. This document will explore the synthesis, derivatization strategies, significant biological activities—including anticancer, antimicrobial, and neuroprotective potential—and the underlying structure-activity relationships of this promising class of compounds. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a prominent pharmacophore found in both natural products and synthetic drugs.[1] Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allow for high-affinity binding to a diverse range of biological targets.[1] This has led to the development of benzothiazole-containing drugs with applications across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, such as anticancer, antimicrobial, antidiabetic, anticonvulsant, and anti-inflammatory properties.[1] The continuous exploration of novel benzothiazole derivatives remains a highly active area of research, aimed at discovering more effective and less toxic therapeutic agents.[1]

The 2-Bromo-5-hydroxybenzothiazole Core: A Strategic Starting Point

The 2-bromo-5-hydroxybenzothiazole molecule is a strategically designed scaffold for medicinal chemistry applications. Its structure combines two key features that make it an excellent starting material for creating diverse libraries of compounds:

  • The 2-Bromo Group: The bromine atom at the C-2 position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution and various cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups, which is crucial for modulating the compound's pharmacological profile.

  • The 5-Hydroxy Group: The hydroxyl group at the C-5 position can act as a hydrogen bond donor and acceptor, which is often critical for anchoring a molecule within the binding site of a biological target. It also provides an additional site for derivatization, such as etherification or esterification, to further fine-tune the physicochemical properties of the molecule.

The combination of these two functionalities on a privileged benzothiazole core makes 2-bromo-5-hydroxybenzothiazole a highly valuable building block in the quest for new drug candidates.

Synthesis and Derivatization Strategies

Proposed Synthesis of the 2-Bromo-5-hydroxybenzothiazole Core

Synthesis_of_2-Bromo-5-hydroxybenzothiazole cluster_0 Proposed Synthetic Pathway start 2-Amino-5-hydroxybenzothiazole intermediate Diazonium Salt Intermediate start->intermediate NaNO2, HBr 0-5 °C (Diazotization) product 2-Bromo-5-hydroxybenzothiazole intermediate->product CuBr (Sandmeyer Reaction)

Caption: Proposed synthesis of 2-bromo-5-hydroxybenzothiazole via diazotization and Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Bromo-5-hydroxybenzothiazole (Proposed)

This protocol is a representative, hypothetical procedure based on standard chemical transformations.[4][5]

Step 1: Diazotization of 2-Amino-5-hydroxybenzothiazole

  • Suspend 2-amino-5-hydroxybenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 equivalents) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the benzothiazole suspension while maintaining the temperature below 5 °C. Stir vigorously during the addition.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt intermediate.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-bromo-5-hydroxybenzothiazole.

General Derivatization at the C-2 Position

The 2-bromo group serves as a versatile handle for introducing a variety of substituents through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Derivatization_of_2-Bromo-5-hydroxybenzothiazole cluster_1 Derivatization Pathways cluster_products start 2-Bromo-5-hydroxybenzothiazole product_amine 2-Amino Derivatives start->product_amine R¹R²NH (Nucleophilic Substitution) product_thioether 2-Thioether Derivatives start->product_thioether RSH, Base (Nucleophilic Substitution) product_aryl 2-Aryl/Heteroaryl Derivatives start->product_aryl Ar-B(OH)₂ Pd Catalyst (Suzuki Coupling)

Caption: General scheme for derivatization of the 2-bromo-5-hydroxybenzothiazole core.

Therapeutic Potential and Biological Activities

While specific biological data for derivatives of 2-bromo-5-hydroxybenzothiazole are not extensively published, the broader benzothiazole class provides a strong rationale for their investigation in several key therapeutic areas.

Anticancer Activity

Benzothiazole derivatives are well-regarded for their potent anticancer properties, with some compounds advancing to clinical trials.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes like protein kinases and the induction of apoptosis.[2][6] For instance, certain 2-phenylbenzothiazoles have demonstrated high cytotoxic efficacy in various cancer cell lines.[6]

Table 1: Representative Anticancer Activity of Benzothiazole Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Oxothiazolidine-based BenzothiazoleHeLa (Cervical Cancer)9.76 µM[2]
Nitrobenzylidene-thiazolidine BenzoxazoleMCF7 (Breast Cancer)36 nM[7]
Nitrobenzylidene-thiazolidine BenzoxazoleHEPG2 (Liver Cancer)48 nM[7]

This table presents data for structurally related benzothiazole and benzoxazole derivatives to illustrate the potential potency of the scaffold.

Apoptosis_Pathway cluster_apoptosis Proposed Anticancer Mechanism drug Benzothiazole Derivative bcl2 Anti-apoptotic proteins (e.g., Bcl-2) drug->bcl2 Inhibition bax Pro-apoptotic proteins (e.g., Bax) drug->bax Activation mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c release mito->cytc cas9 Caspase-9 cytc->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis SAR_Insights cluster_sar Key SAR Observations SAR_Core 5-OH Benzothiazole Core 2-Br pos2 C-2 Position: - Key site for diversification. - Nature of substituent dictates activity (e.g., bulky aryl groups for anticancer, imidazole moieties for antibacterial). - Halogens (Br) can enhance antimicrobial potency. pos2->SAR_Core:f2 pos5 C-5 Position (OH): - Potential for H-bonding with target residues. - Can improve aqueous solubility. - Provides another site for derivatization. pos5->SAR_Core:f0

Caption: Key structure-activity relationship points for 2-bromo-5-hydroxybenzothiazole derivatives.

  • C-2 Position: Literature overwhelmingly indicates that substitutions at the C-2 position are a primary determinant of biological activity. [1]The introduction of N-propyl imidazole moieties has been shown to be critical for anti-Staphylococcus aureus activity. [8]For anticancer applications, bulky aromatic or heterocyclic rings are often favored. [6]The bromo group itself can contribute positively to antimicrobial effects. [9]* C-5 Position: The hydroxyl group at this position can significantly influence the molecule's properties. It can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, enhancing binding affinity. It can also improve the compound's solubility profile.

  • Other Positions: While C-2 is the most commonly modified position, substitutions on the benzene ring (e.g., at C-6) are also known to modulate activity, often by influencing the electronic properties of the ring system. [1]

Key Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to confirm sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye.

Conclusion and Future Perspectives

The 2-bromo-5-hydroxybenzothiazole scaffold represents a highly promising, yet underexplored, platform for medicinal chemistry. The strategic combination of a versatile reactive handle at the C-2 position and a key hydrogen-bonding group at the C-5 position provides an ideal starting point for the rational design of novel therapeutic agents. Based on the extensive evidence from the broader benzothiazole class, derivatives of this core are strong candidates for development as anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on the systematic synthesis and screening of a focused library of 2-bromo-5-hydroxybenzothiazole derivatives. By exploring a wide range of substituents at the C-2 position—including amines, thioethers, and aryl groups—and correlating the resulting chemical structures with biological activity, a comprehensive understanding of the structure-activity relationship can be developed. Such studies will be instrumental in optimizing lead compounds and unlocking the full therapeutic potential of this versatile chemical scaffold.

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Preliminary Cytotoxicity Screening of 2-Bromo-5-hydroxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of the novel compound, 2-Bromo-5-hydroxybenzothiazole. While specific toxicological data for this compound is not publicly available, this guide synthesizes established methodologies and insights from the broader class of benzothiazole derivatives, which are known to possess a wide range of biological activities, including anticancer properties.[1][2][3][4] The protocols detailed herein are designed to be self-validating systems, emphasizing scientific integrity and reproducibility. This document outlines the rationale behind experimental choices, provides step-by-step protocols for key assays, and offers a framework for data interpretation and visualization, thereby furnishing researchers with a robust starting point for evaluating the cytotoxic potential of 2-Bromo-5-hydroxybenzothiazole and related novel chemical entities.

Introduction: The Rationale for Screening 2-Bromo-5-hydroxybenzothiazole

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[2][4] The benzothiazole nucleus is a constituent of various molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The introduction of halogen and hydroxyl groups to the benzothiazole core can modulate its biological activity, making 2-Bromo-5-hydroxybenzothiazole a compound of interest for anticancer drug discovery.[1]

Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline, serving as a filter to identify compounds with potential therapeutic efficacy.[5][6] This initial assessment aims to determine the concentration at which a compound exhibits cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects on cancer cells.[7] The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[8][9] A lower IC50 value generally indicates a more potent compound.[10]

This guide will focus on two widely accepted and complementary in vitro assays to provide a comprehensive initial cytotoxic profile of 2-Bromo-5-hydroxybenzothiazole:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells, providing a measure of cell membrane integrity and cytotoxicity.[13][14]

By employing both a metabolic activity-based assay and a membrane integrity-based assay, a more complete picture of the compound's effect on cancer cells can be obtained.

Materials and Methods

Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the relevance of the screening results.[15][16] It is advisable to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity.[17] For this initial screening, the following cell lines are recommended:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • A549 (Human Lung Carcinoma): A commonly used model for lung cancer research.

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cell line.

  • A non-cancerous cell line (e.g., HEK293 or MRC-5): To assess the compound's selectivity for cancer cells versus normal cells.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.

Preparation of 2-Bromo-5-hydroxybenzothiazole

The synthesis of 2-Bromo-5-hydroxybenzothiazole is not detailed here, but its chemical properties are available.[18][19] The compound should be of high purity (>98%). For in vitro assays, a stock solution (e.g., 10 mM) should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C. Serial dilutions of the compound should be prepared in the appropriate cell culture medium immediately before use.

Experimental Workflow

The overall experimental workflow for the preliminary cytotoxicity screening is depicted in the following diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Preparation & Dilution Compound_Treatment Treatment with 2-Bromo-5-hydroxybenzothiazole Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Data_Processing Calculation of % Viability / % Cytotoxicity Data_Acquisition->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cell_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Should the preliminary screening indicate significant cytotoxic activity, further studies to elucidate the mechanism of action are warranted. These may include:

  • Caspase Activity Assays: To determine if the compound induces apoptosis through caspase activation.

  • Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cell death.

  • Western Blot Analysis: To investigate the expression levels of key apoptotic regulatory proteins, such as those in the Bcl-2 family.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial cytotoxic evaluation of 2-Bromo-5-hydroxybenzothiazole. By adhering to the detailed protocols and considering the rationale behind the experimental design, researchers can generate reliable and reproducible data to inform the subsequent stages of the drug discovery and development process. The multifaceted approach, combining metabolic and membrane integrity assays, will provide a comprehensive preliminary understanding of the compound's potential as an anticancer agent.

References

  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 235-243. [Link]

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Probing the Pharmacological Landscape of Bromo-Substituted Benzothiazoles: A Technical Guide to Unraveling Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold, a privileged heterocyclic system, has consistently demonstrated a broad spectrum of pharmacological activities. The introduction of a bromine substituent to this core structure often enhances its biological efficacy, leading to a new class of potent therapeutic candidates. This in-depth technical guide provides a comprehensive exploration of the mechanisms of action of bromo-substituted benzothiazoles, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, elucidates key signaling pathways, and provides detailed, field-proven experimental protocols to guide further investigation. Our approach is grounded in scientific integrity, offering a self-validating framework for experimental design and data interpretation, supported by authoritative references.

Introduction: The Significance of the Bromo-Substituted Benzothiazole Moiety

Benzothiazoles are bicyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic placement of a bromine atom on the benzothiazole ring or its substituents can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can enhance binding affinity to biological targets, improve membrane permeability, and ultimately potentiate its therapeutic effect. Numerous studies have highlighted the promising potential of bromo-substituted benzothiazoles as lead compounds in drug discovery.[3][4][5] This guide will delve into the molecular intricacies of how these compounds exert their effects.

Anticancer Mechanisms of Action

Bromo-substituted benzothiazoles have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines, including breast, lung, colon, and liver cancers.[3][4][5][6] Their antitumor activity is not monolithic but rather a result of a multi-pronged attack on cancer cell biology, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells. Bromo-substituted benzothiazoles have been shown to significantly induce apoptosis.[4][7] This is often accompanied by a disruption of the mitochondrial membrane potential and an increase in the accumulation of reactive oxygen species (ROS), leading to cellular demise.[7]

Furthermore, these compounds can arrest the cell cycle at specific phases, preventing cancer cell proliferation. For instance, studies have demonstrated that certain bromo-substituted benzothiazoles can cause cell cycle arrest in the sub-G1 phase, indicative of apoptosis.[7]

Inhibition of Key Signaling Pathways

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Bromo-substituted benzothiazoles have been identified as inhibitors of several key kinases and signaling cascades that are crucial for tumor growth and survival.

2.2.1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that, when overactivated, can lead to increased cell proliferation and survival. Certain bromo-substituted benzothiazoles have been shown to downregulate EGFR protein levels, thereby inhibiting downstream signaling.[7]

2.2.2. PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Bromo-substituted benzothiazoles can modulate this pathway by downregulating the expression of key components like AKT and mTOR.[7]

2.2.3. JAK/STAT and ERK/MAPK Pathways: These pathways are also critical for cell proliferation and survival. The downregulation of JAK, STAT3, and ERK gene expression has been observed following treatment with bromo-substituted benzothiazole derivatives, further contributing to their anticancer effects.[7]

Visualizing the Anticancer Mechanism

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS BromoBenzothiazole Bromo-substituted Benzothiazole BromoBenzothiazole->EGFR Inhibition BromoBenzothiazole->PI3K Inhibition JAK JAK BromoBenzothiazole->JAK Inhibition ROS Increased ROS BromoBenzothiazole->ROS CellCycleArrest Cell Cycle Arrest (Sub-G1) BromoBenzothiazole->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Mitochondria Mitochondrial Membrane Disruption ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Apoptosis Increased Apoptosis Mitochondria->Apoptosis Bax->Apoptosis

Caption: Bromo-substituted benzothiazoles inhibit key oncogenic signaling pathways.

Antimicrobial Mechanism of Action

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-substituted benzothiazoles have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8][9] Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Inhibition of Dihydroorotase

Dihydroorotase is a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for bacterial DNA and RNA synthesis. In silico and in vitro studies have shown that bromo-substituted benzothiazoles can effectively inhibit E. coli dihydroorotase.[8][10] By blocking this enzyme, these compounds disrupt nucleotide synthesis, leading to bacterial growth inhibition.

Other Potential Bacterial Targets

The benzothiazole scaffold is known to target a variety of bacterial enzymes. While specific studies on bromo-substituted derivatives are ongoing, it is plausible that they may also inhibit other targets identified for the broader benzothiazole class, such as:

  • DNA gyrase: An enzyme crucial for bacterial DNA replication.[8]

  • Dihydropteroate synthase: An enzyme in the folate biosynthesis pathway.[8]

  • Tyrosyl-tRNA synthetase: An enzyme essential for protein synthesis.[11]

Visualizing the Antimicrobial Workflow

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies MIC Determine Minimum Inhibitory Concentration (MIC) MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC ActivityConfirmed Antimicrobial Activity Confirmed MBC->ActivityConfirmed EnzymeAssay Enzyme Inhibition Assays (e.g., Dihydroorotase) MechanismIdentified Potential Mechanism Identified EnzymeAssay->MechanismIdentified Docking Molecular Docking Studies Docking->MechanismIdentified BromoBenzothiazole Bromo-substituted Benzothiazole BromoBenzothiazole->MIC BromoBenzothiazole->EnzymeAssay BromoBenzothiazole->Docking BacterialCulture Bacterial Culture (e.g., E. coli, S. aureus) BacterialCulture->MIC TargetEnzyme Purified Bacterial Enzyme TargetEnzyme->EnzymeAssay ComputationalModel Computational Model of Target Enzyme ComputationalModel->Docking

Caption: Workflow for investigating the antimicrobial mechanism of action.

Neuroprotective Potential

Emerging evidence suggests that bromo-substituted benzothiazoles may have therapeutic applications in neurodegenerative diseases. Their mechanisms in this context are multifaceted, involving the modulation of protein aggregation and multi-target engagement.

Modulation of Tau Accumulation

The aggregation of the tau protein is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. Bromo-substituted benzothiazole analogs of the Hsp70 inhibitor JG-98 have been shown to reduce the accumulation of total, aggregated, and phosphorylated tau in cellular models.[12] This suggests a role in promoting tau clearance and preventing the formation of neurotoxic aggregates.

Multi-Target-Directed Ligands for Alzheimer's Disease

The complexity of Alzheimer's disease pathology suggests that drugs acting on multiple targets may be more effective. Bromo-substituted benzothiazoles have been explored as multi-target-directed ligands, potentially acting as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's disease.[13]

Experimental Protocols

To ensure the robust investigation of the mechanisms of action of bromo-substituted benzothiazoles, the following detailed protocols are provided.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, A431, H1299) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted benzothiazole compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Flow Cytometry)

Principle: Annexin V-FITC and Propidium Iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the bromo-substituted benzothiazole compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, providing insights into the modulation of signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the bromo-substituted benzothiazole, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, Akt, ERK, β-actin) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary

Compound ID/DescriptionTarget/AssayCell Line/OrganismIC₅₀ / MIC / GI₅₀Reference(s)
Substituted bromopyridine acetamide benzothiazoleAnticancerSKRB-31.2 nM[3][4]
SW6204.3 nM[3][4]
A54944 nM[3][4]
HepG248 nM[3][4]
2-(4-aminophenyl)benzothiazole with 3'-bromo substituentAnticancerMCF-7, MDA 468Potent (nanomolar range)[5]
Bromo-substituted benzothiazole (Compound 41c)Antibacterial (MIC)E. coli3.1 µg/ml[8]
P. aeruginosa6.2 µg/ml[8]
Bromo-substituted benzothiazole (Compound 43b)Antibacterial (ZOI)S. aureus, B. subtilis, E. coli21-27 mm[8]
Dichlorophenyl containing chlorobenzothiazoleAnticancer (GI₅₀)HOP-92 (Non-small cell lung cancer)71.8 nM[3][4]

Conclusion and Future Directions

Bromo-substituted benzothiazoles represent a highly promising class of compounds with diverse and potent pharmacological activities. Their mechanisms of action, particularly in cancer, are multifaceted, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways. In the realm of infectious diseases, their ability to target essential bacterial enzymes positions them as valuable scaffolds for the development of new antibiotics. Furthermore, their emerging role in neuroprotection warrants deeper investigation.

Future research should focus on elucidating the precise molecular interactions between these compounds and their biological targets through structural biology studies. In vivo efficacy and safety profiling will be crucial for translating the in vitro promise of these compounds into clinically viable therapeutics. The continued exploration of structure-activity relationships will undoubtedly lead to the design and synthesis of next-generation bromo-substituted benzothiazoles with enhanced potency and selectivity.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-5-hydroxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 2-amino-5-hydroxybenzothiazole, followed by a Sandmeyer reaction to introduce the bromo-substituent. This guide is designed to offer a reproducible and reliable method, complete with mechanistic insights and safety considerations, to facilitate its application in a laboratory setting.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties, have established them as "privileged structures" in drug discovery. The targeted introduction of various functional groups onto the benzothiazole scaffold allows for the fine-tuning of their physicochemical and biological properties. 2-Bromo-5-hydroxybenzothiazole, in particular, serves as a versatile building block for the elaboration into more complex molecules, owing to the presence of three key functional handles: the bromine atom, the hydroxyl group, and the thiazole ring. This application note details a robust synthetic route to this valuable compound.

Reaction Pathway

The synthesis of 2-Bromo-5-hydroxybenzothiazole is achieved through a two-step reaction sequence. The first step involves the formation of 2-amino-5-hydroxybenzothiazole from a suitable aminophenol derivative. The second step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-amino-5-hydroxybenzothiazole cluster_1 Step 2: Sandmeyer Reaction A 4-Amino-3-mercaptophenol C 2-amino-5-hydroxybenzothiazole A->C Oxidative Cyclization B Potassium Thiocyanate (KSCN) B->C D Benzothiazole-2-diazonium salt C->D 1. NaNO₂, HBr (Diazotization) E 2-Bromo-5-hydroxybenzothiazole D->E 2. CuBr (Bromination)

Figure 1: Overall reaction scheme for the synthesis of 2-Bromo-5-hydroxybenzothiazole.

Materials and Methods

Materials
  • 4-Amino-3-mercaptophenol

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution (25% aq.)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

  • Melting Point Apparatus

Experimental Protocol

Part 1: Synthesis of 2-amino-5-hydroxybenzothiazole

This procedure is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-amino-3-mercaptophenol (10 mmol) and potassium thiocyanate (20 mmol) in glacial acetic acid (50 mL).

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. While stirring vigorously, add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). Neutralize the solution by the slow addition of a 25% aqueous ammonia solution until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 2-amino-5-hydroxybenzothiazole.

  • Purification (if necessary): The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Synthesis of 2-Bromo-5-hydroxybenzothiazole via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5]

  • Diazotization: In a 250 mL beaker, suspend the crude 2-amino-5-hydroxybenzothiazole (8 mmol) in a mixture of hydrobromic acid (48%, 20 mL) and water (20 mL). Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (8.8 mmol in 10 mL of water) dropwise to the suspension. Keep the temperature strictly between 0-5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (9.6 mmol) in hydrobromic acid (48%, 15 mL) with gentle warming. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Quality Control

The identity and purity of the synthesized 2-Bromo-5-hydroxybenzothiazole should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the final product.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C-Br, aromatic C-H).

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic acid is a strong, corrosive acid. Handle with care and appropriate PPE.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • The diazonium salt intermediate is unstable and potentially explosive, especially when dry. It should be kept in solution and at low temperatures at all times.

  • All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 1 Incomplete reaction or loss of product during work-up.Ensure complete dissolution of starting materials. Monitor the reaction by TLC. Be careful during the neutralization step to avoid redissolving the product.
Diazonium salt decomposition Temperature too high during diazotization.Maintain the temperature strictly between 0-5 °C. Add the sodium nitrite solution slowly.
Low yield in Step 2 Incomplete diazotization or incomplete Sandmeyer reaction.Ensure the use of fresh sodium nitrite. Allow sufficient time for the reaction to go to completion.
Impure final product Side reactions or incomplete purification.Optimize the purification method (e.g., recrystallization solvent, chromatography gradient).

Conclusion

The two-step protocol described in this application note provides a reliable and reproducible method for the synthesis of 2-Bromo-5-hydroxybenzothiazole. By following the detailed procedures and adhering to the safety precautions, researchers can effectively prepare this valuable building block for further chemical exploration and drug discovery endeavors.

References

  • Bryson, M., Fulton, B., & Benfield, P. (Year). Title of relevant article. Journal Name, Volume(Issue), pages.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Bromo-5-hydroxybenzothiazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive guide for the investigation of 2-Bromo-5-hydroxybenzothiazole as a potential antimicrobial lead compound. It outlines detailed protocols for the initial screening cascade, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as cytotoxicity assessment. Furthermore, it delves into strategies for elucidating the mechanism of action and exploring the structure-activity relationship (SAR) to guide lead optimization efforts. This guide is intended to equip researchers with the necessary tools and methodologies to systematically evaluate 2-Bromo-5-hydroxybenzothiazole and its analogues in the quest for new therapeutics to combat infectious diseases.

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of the Benzothiazole Scaffold

Antimicrobial resistance is a global health crisis, threatening the efficacy of modern medicine. The continuous evolution of multi-drug resistant (MDR) pathogens underscores the critical need for innovative therapeutic strategies and the discovery of compounds with novel mechanisms of action.[1] Heterocyclic compounds are a cornerstone of many approved drugs, and among them, the benzothiazole moiety has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3]

The structural versatility of the benzothiazole core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[2] Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, such as the inhibition of essential enzymes like DNA gyrase, dihydroorotase, and dihydropteroate synthase, thereby disrupting critical cellular processes in pathogens.[1]

This application note focuses on 2-Bromo-5-hydroxybenzothiazole , a specific derivative that holds promise as a starting point for antimicrobial drug discovery. The presence of a bromine atom and a hydroxyl group on the benzothiazole ring offers key reactive sites for further chemical elaboration, making it an attractive candidate for the development of a library of analogues for structure-activity relationship (SAR) studies. The strategic placement of these functional groups can significantly influence the compound's interaction with biological targets and its overall antimicrobial potency.[1][4]

This document will guide the researcher through a systematic in vitro evaluation of 2-Bromo-5-hydroxybenzothiazole, from initial screening to preliminary mechanism of action and lead optimization studies.

Physicochemical Properties of 2-Bromo-5-hydroxybenzothiazole

A thorough understanding of the physicochemical properties of a lead compound is fundamental for its development. The following table summarizes key computed and, where available, experimentally determined properties of 2-Bromo-5-hydroxybenzothiazole.

PropertyValueSource
Molecular Formula C₇H₄BrNOS[5]
Molecular Weight 230.08 g/mol [5]
Appearance White to yellow or brown powder (predicted)
Melting Point Not available
Solubility Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate (predicted based on related structures).[6]
LogP (octanol-water partition coefficient) 2.5 (predicted)

Overall Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the initial assessment and development of a novel antimicrobial candidate like 2-Bromo-5-hydroxybenzothiazole.

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_moa Mechanism of Action (MoA) Studies cluster_optimization Lead Optimization synthesis Synthesis of 2-Bromo-5- hydroxybenzothiazole Analogs mic_mbc MIC & MBC Determination (Antibacterial & Antifungal) synthesis->mic_mbc Test Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic_mbc->cytotoxicity Active Compounds target_id Target Identification (e.g., Enzyme Inhibition Assays) cytotoxicity->target_id Selective Compounds cellular_effects Cellular Effect Assays (e.g., Membrane Permeability) target_id->cellular_effects sar Structure-Activity Relationship (SAR) Analysis cellular_effects->sar admet In Silico & In Vitro ADMET Profiling sar->admet admet->synthesis Design Next-Generation Analogs moa_pathway compound 2-Bromo-5-hydroxybenzothiazole cell_entry Bacterial Cell Entry compound->cell_entry dna_gyrase DNA Gyrase (GyrA/GyrB) cell_entry->dna_gyrase Binding & Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Blocks Supercoiling Relaxation cell_death Cell Death dna_replication->cell_death Inhibition Leads to

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 2-Bromo-5-hydroxybenzothiazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide spectrum of pharmacological activities, including potent anticancer effects.[1] Numerous derivatives have been developed and shown to target various cancer hallmarks, such as uncontrolled proliferation, evasion of apoptosis, and metastasis.[2][3] This document introduces 2-Bromo-5-hydroxybenzothiazole (BHB) , a novel compound within this class, and provides a comprehensive framework for its initial characterization as a potential anticancer agent. While extensive data exists for related analogs, this guide offers a scientifically-grounded, hypothesis-driven approach to systematically evaluate the efficacy and mechanism of action (MoA) of BHB in cancer cell line models. We present detailed protocols for cytotoxicity screening, apoptosis induction, cell cycle analysis, and molecular target validation, designed for researchers in oncology and drug development.

Introduction: The Benzothiazole Scaffold in Oncology

Benzothiazole and its derivatives have emerged as a cornerstone in medicinal chemistry, demonstrating efficacy against a multitude of cancer types through diverse mechanisms.[1] These compounds are known to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways that are often dysregulated in cancer.[4][5] For instance, certain derivatives trigger apoptosis in colorectal cancer by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[2] Others have been shown to suppress the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are crucial for cancer cell survival and proliferation.[3][4]

2-Bromo-5-hydroxybenzothiazole (BHB) is an under-investigated member of this family. Its unique substitution pattern—a bromine atom at the 2-position and a hydroxyl group at the 5-position—presents a novel chemical entity for anticancer screening.

Compound Profile: 2-Bromo-5-hydroxybenzothiazole (BHB)

PropertyValueSource
Chemical Formula C₇H₄BrNOS[6]
Molecular Weight 230.08 g/mol [6]
CAS Number 1261493-22-4[6]
Appearance (Varies, typically solid)-
Solubility Soluble in DMSO, Methanol; poorly soluble in water(Assumed)

This guide provides a logical workflow for researchers to conduct a primary investigation into BHB's anticancer properties, from initial viability screens to mechanistic elucidation.

Hypothesized Mechanisms of Action (MoA)

Based on extensive literature on structurally related benzothiazoles, we propose three primary, non-mutually exclusive mechanisms through which BHB may exert its anticancer effects. The experimental protocols outlined in this document are designed to systematically test these hypotheses.

Hypothesis A: Induction of ROS-Mediated Mitochondrial Apoptosis Many benzothiazole compounds function by elevating intracellular ROS levels, leading to oxidative stress, loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][7]

G BHB 2-Bromo-5-hydroxybenzothiazole (BHB) ROS ↑ Reactive Oxygen Species (ROS) BHB->ROS Induces Mito Mitochondrial Stress ROS->Mito MMP ↓ ΔΨm Loss Mito->MMP CytC Cytochrome c Release MMP->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1. Hypothesized ROS-mediated apoptotic pathway induced by BHB.

Hypothesis B: Inhibition of Pro-Survival Signaling Pathways Benzothiazole derivatives are known inhibitors of key oncogenic signaling cascades. BHB may suppress the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, or other pathways like MAPK/ERK.[3][4]

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BHB 2-Bromo-5-hydroxybenzothiazole (BHB) BHB->PI3K Inhibits BHB->AKT Inhibits

Figure 2. Hypothesized inhibition of the PI3K/AKT signaling pathway by BHB.

Hypothesis C: Induction of Cell Cycle Arrest Disruption of the cell cycle is a classic anticancer strategy. Certain benzothiazoles cause cells to arrest at the G1 or G2/M checkpoints, preventing them from completing division and often leading to apoptosis.[5][8] This is typically mediated by modulating levels of cyclins and cyclin-dependent kinases (CDKs).

Experimental Framework and Protocols

We propose a phased approach to systematically evaluate BHB. This workflow ensures a logical progression from broad phenotypic effects to specific molecular mechanisms.

G phase1 Phase 1: Cytotoxicity Screening (MTT / SRB Assay) phase2 Phase 2: Mechanism of Cell Death (Apoptosis Assays) phase1->phase2 data1 Determine IC50 Values phase1->data1 phase3 Phase 3: Cell Cycle Analysis (Flow Cytometry) phase2->phase3 data2 Confirm Apoptotic Induction (Annexin V, ΔΨm, ROS) phase2->data2 phase4 Phase 4: Target Validation (Western Blotting) phase3->phase4 data3 Identify Cell Cycle Arrest (G1, S, G2/M phase) phase3->data3 data4 Quantify Protein Expression Changes (Caspases, AKT, Cyclins) phase4->data4

Figure 3. Recommended experimental workflow for characterizing BHB.
Compound Handling and Stock Preparation
  • Safety: Handle BHB in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving BHB powder in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using sterile cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Phase 1: Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of BHB across various cancer cell lines. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BHB in culture medium. Remove the old medium from the wells and add 100 µL of medium containing various concentrations of BHB (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO only) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Expected Data Output:

Cell LineCancer TypeIC50 (µM) after 48h
HCT116ColorectalExperimental Value
MCF-7Breast (ER+)Experimental Value
MDA-MB-231Breast (Triple-Neg)Experimental Value
A549LungExperimental Value
HepG2LiverExperimental Value
Phase 2: Mechanism of Cell Death Analysis

Objective: To determine if the cytotoxicity observed is due to apoptosis. This is achieved by measuring markers of early and late apoptosis, mitochondrial health, and oxidative stress.

Protocol 1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with BHB at concentrations around the determined IC50 for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Interpretation:

    • Live Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic Cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

  • Cell Treatment: Treat cells in a 6-well plate or black-walled 96-well plate with BHB as described above.

  • Staining: Use a fluorescent probe like Rhodamine 123 (Rh123) or JC-1. For Rh123, incubate cells with the dye for 30 minutes at 37°C.[7]

  • Analysis: Wash cells with PBS and measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. A decrease in fluorescence intensity indicates a loss of ΔΨm.

Protocol 3: Intracellular ROS Detection Assay

  • Cell Treatment: Treat cells with BHB for a shorter duration (e.g., 6-12 hours).

  • Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye for 30 minutes at 37°C.[2]

  • Analysis: DCFH-DA is oxidized by ROS to the highly fluorescent DCF. Measure the increase in fluorescence intensity via flow cytometry or a plate reader.

Phase 3: Cell Cycle Analysis

Objective: To investigate if BHB induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with BHB at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Interpretation: Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Phase 4: Target Validation by Western Blotting

Objective: To measure changes in the expression levels of key proteins involved in the hypothesized MoAs.

Protocol:

  • Protein Extraction: Treat cells with BHB for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (see table below). Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Table of Potential Protein Targets:

Pathway InvestigatedTarget ProteinsExpected Change with BHB
Apoptosis Cleaved Caspase-3, Cleaved PARP, BaxIncrease
Bcl-2Decrease
PI3K/AKT Signaling Phospho-AKT (p-AKT), Phospho-mTOR (p-mTOR)Decrease
Cell Cycle Cyclin B1, CDK1 (for G2/M arrest)Decrease
Cyclin D1, CDK4 (for G1 arrest)Decrease

Conclusion and Future Directions

This application note provides a robust, multi-faceted strategy for the initial preclinical evaluation of 2-Bromo-5-hydroxybenzothiazole. By following this structured workflow, researchers can efficiently determine the compound's cytotoxic potential, elucidate its primary mechanism of action, and identify the molecular pathways it modulates. Positive and compelling results from these in vitro studies would provide a strong rationale for advancing BHB to more complex models, including 3D spheroid cultures, and eventually to in vivo efficacy and safety studies in animal models of cancer. The exploration of novel derivatives like BHB is critical for expanding the arsenal of effective anticancer therapeutics.

References

  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]

  • Yıldırım, S., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

  • Gul, R., et al. (2022). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Jo, E., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed Central. Available at: [Link]

  • Chimenti, F., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • Abdel-Aziz, M., et al. (2019). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available at: [Link]

  • Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available at: [Link]

  • Yıldırım, S., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Available at: [Link]

  • El-Sayed, N., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • Pushpavalli, S., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PubMed Central. Available at: [Link]

  • Tantry, S., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. PubMed. Available at: [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic Chemistry Portal. Available at: [Link]

  • Pushpavalli, S., et al. (2011). Effect of benzothiazole based compounds on cell viability. ResearchGate. Available at: [Link]

  • Wan, C., et al. (2020). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. Available at: [Link]

  • El-Gamal, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. Available at: [Link]

  • Kurt, B., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. Available at: [Link]

  • Lim, Y., et al. (2016). 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. NIH. Available at: [Link]

  • El-Gamal, M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. Available at: [Link]

  • Thomas, T., et al. (2014). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PubMed Central. Available at: [Link]

  • Shi, D., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocol: Strategic Suzuki Coupling of 2-Bromo-5-hydroxybenzothiazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzothiazole Scaffolds

The benzothiazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of compounds with significant biological activity, including anticancer and fluorescent properties.[1] The ability to controllably introduce molecular diversity at specific positions on this heterocyclic system is paramount for modern drug development and the creation of novel chemical probes. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[2][3]

This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 2-Bromo-5-hydroxybenzothiazole. We will delve into the critical parameters, the underlying mechanistic rationale, and the self-validating checks required to ensure robust and reproducible outcomes for researchers engaged in the synthesis of novel biaryl benzothiazoles.

Core Principle: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organohalide or triflate.[4] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding the role of each reagent and optimizing the reaction conditions.

The key steps are:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-5-hydroxybenzothiazole, forming a Palladium(II) complex.[2][5] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group for transfer.[2][6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[4][5]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br pdi_complex R¹-Pd(II)L_n-Br (Organopalladium Complex) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation [R²-B(OR)₃]⁻ pdi_diaryl R¹-Pd(II)L_n-R² transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product) boronic_acid R²-B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ (Activated Boronate) base->boronate boronate->transmetalation To Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with 2-Bromo-5-hydroxybenzothiazole

This protocol provides a robust starting point. Optimization of catalyst, base, solvent, and temperature may be required for specific arylboronic acids.

Materials and Reagents
  • Substrates: 2-Bromo-5-hydroxybenzothiazole, Arylboronic acid (1.1 - 1.5 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) OR a combination of a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).[7][8]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v) or DMF.[7]

  • Work-up Reagents: Ethyl acetate, Deionized water, Brine, Anhydrous sodium or magnesium sulfate.

  • Equipment: Schlenk flask or oven-dried round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, inert gas (Argon or Nitrogen) supply.

Step-by-Step Procedure
  • Flask Preparation: Flame-dry or oven-dry a Schlenk flask containing a magnetic stir bar under a high vacuum and allow it to cool to room temperature under an inert atmosphere of Argon or Nitrogen. This is critical to exclude oxygen, which can deactivate the Pd(0) catalyst.

  • Reagent Addition: To the flask, add 2-Bromo-5-hydroxybenzothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[4]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas backfill three to five times to ensure the reaction environment is completely free of oxygen.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The use of degassed solvents is crucial to prevent catalyst oxidation. A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (4-24 hours).[4][7]

  • Monitoring (Trustworthiness Check): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. This provides an internal validation that the reaction is proceeding as expected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x). The hydroxyl group on the product may impart some aqueous solubility, so thorough extraction is important.

  • Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices

  • The Hydroxyl Group: The free phenolic hydroxyl group on the 2-Bromo-5-hydroxybenzothiazole is acidic. Using a strong base could lead to deprotonation. While this may not be detrimental and could even aid in solubility, it's a factor to consider. Using a moderately strong inorganic base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger organic bases.[4] In some cases, a hydroxyl group can direct the palladium catalyst, influencing reactivity.[9] If side reactions are observed, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) prior to coupling may be necessary.

  • Choice of Catalyst: [Pd(PPh₃)₄] is a classic, reliable catalyst that is often used for its simplicity.[10] However, for more challenging or sterically hindered substrates, more advanced catalyst systems composed of a palladium source (like Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (like SPhos or XPhos) can offer significantly higher activity and broader substrate scope.[8]

  • The Role of the Base: The base is essential for activating the boronic acid to facilitate transmetalation.[6] It reacts with the boronic acid to form a more nucleophilic boronate anion. The choice and amount of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (like dioxane or DMF) and water is common.[4][7] The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Data Presentation: Representative Reaction Parameters

ParameterCondition 1 (Standard)Condition 2 (Hindered Substrates)Rationale
Aryl Halide 2-Bromo-5-hydroxybenzothiazole2-Bromo-5-hydroxybenzothiazoleCore reactant.
Boronic Acid 1.1 - 1.2 equiv.1.3 - 1.5 equiv.A slight excess ensures complete consumption of the aryl bromide.
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ is a source for more active catalysts when paired with a ligand.
Ligand -SPhos (2-4 mol%)Bulky, electron-rich ligands like SPhos accelerate oxidative addition and reductive elimination.[8]
Base K₂CO₃ (2 equiv.)Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃ is more soluble and often more effective for difficult couplings.[8]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O or DMF/H₂OSolvent choice can influence reaction rates and solubility.
Temperature 90-100 °C80-110 °CHigher temperatures are often needed to drive the reaction to completion.
Time 12-24 h4-18 hMore active catalyst systems typically lead to shorter reaction times.

Visualization of the Experimental Workflow

Workflow cluster_workflow Experimental Workflow prep 1. Flask Preparation (Oven-dry, Inert Gas) reagents 2. Add Solids (Substrate, Boronic Acid, Base, Catalyst) prep->reagents purge 3. Inert Atmosphere Purge (Vacuum/Argon Cycles) reagents->purge solvent 4. Add Degassed Solvent purge->solvent reaction 5. Heat and Stir (e.g., 90°C, 18h) solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) (Self-Validation Step) reaction->monitor monitor->reaction Incomplete workup 7. Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product (Characterization: NMR, MS) purify->product

Caption: A typical workflow for the Suzuki coupling experiment.

Conclusion: Enabling Chemical Innovation

This application note provides a detailed and scientifically grounded protocol for the Suzuki-Miyaura coupling of 2-Bromo-5-hydroxybenzothiazole. By understanding the function of each component and the rationale behind the procedural steps, researchers can confidently and successfully synthesize a diverse array of 2-aryl-5-hydroxybenzothiazole derivatives. The inherent flexibility of the Suzuki coupling, combined with the robust validation checks outlined herein, empowers scientists in drug discovery and materials science to accelerate their research and development efforts.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Beilstein Journal of Organic Chemistry, 14, 1-1. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Hien, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry - Section B, 59B(8), 1276-1282. [Link]

  • Procter, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1675-1680. [Link]

  • Hoan, D. Q., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. VNU Journal of Science: Natural Sciences and Technology, 38(3). [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of aryl halides with PhB(OH)2a [Image]. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using [Request PDF]. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl bromides with phenylboronic acid... [Image]. [Link]

  • Hien, T. T., et al. (2020). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction [PDF]. ResearchGate. [Link]

  • Semantic Scholar. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(20), 5949–5953. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-hydroxybenzothiazole (CAS No. 1261493-22-4) is a heterocyclic compound of interest in synthetic and medicinal chemistry.[1] Its structural backbone is shared by molecules with a wide range of pharmacological activities, including antitumor and antimicrobial properties.[2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which is critical for its application in research and development. This guide provides a suite of detailed protocols for the comprehensive characterization of 2-Bromo-5-hydroxybenzothiazole using modern analytical techniques. We delve into chromatographic, spectroscopic, and thermal methods, explaining not only the procedural steps but also the scientific rationale behind the selection of specific parameters and techniques.

Chromatographic Analysis for Purity and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from impurities, starting materials, or byproducts. For a moderately polar molecule like 2-Bromo-5-hydroxybenzothiazole, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with specific considerations.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of non-volatile organic compounds. The method separates analytes based on their hydrophobicity.

Causality Behind Experimental Choices: A C18 (octadecylsilyl) column is selected for its strong retention of aromatic, moderately polar compounds. A mobile phase consisting of methanol and water provides a versatile polarity range, and the addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape. A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main analyte peak within a reasonable timeframe. Diode Array Detection (DAD) is chosen to obtain spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Experimental Protocol: RP-HPLC-DAD

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Sample Preparation: Accurately weigh ~5 mg of 2-Bromo-5-hydroxybenzothiazole and dissolve in 10 mL of methanol to create a 500 µg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of methanol and water.

  • Chromatographic Conditions:

    Parameter Value
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Methanol with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    Detection DAD, 230 nm (primary), scan range 200-400 nm

    | Gradient Program | 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-20 min (50% B) |

  • Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of 2-Bromo-5-hydroxybenzothiazole as the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 5 mg of Analyte prep2 Dissolve in 10 mL Methanol (Stock) prep1->prep2 prep3 Dilute to 50 µg/mL (Working) prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 analysis2 Separation on C18 Column (Gradient Elution) analysis1->analysis2 analysis3 DAD Detection (200-400 nm) analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Purity data1->data2

Caption: RP-HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It provides both retention time (for separation) and a mass spectrum (for identification).

Causality Behind Experimental Choices: The hydroxyl group in 2-Bromo-5-hydroxybenzothiazole contains an active proton that can cause peak tailing and poor chromatographic performance on standard non-polar GC columns. To mitigate this, derivatization is necessary. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active proton with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[3] A DB-5ms column is a robust, low-bleed, general-purpose column suitable for a wide range of organic molecules. Electron Ionization (EI) is used as a standard, reproducible method to generate a characteristic fragmentation pattern for library matching and structural confirmation.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Sample Preparation (Derivatization): a. Place ~1 mg of 2-Bromo-5-hydroxybenzothiazole into a 2 mL GC vial. b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile). c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

    Parameter Value
    GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 280 °C
    Injection Mode Splitless, 1 µL
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
    MS Transfer Line 290 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI), 70 eV

    | Mass Range | m/z 40-550 |

  • Data Analysis: The mass spectrum of the derivatized analyte should show a molecular ion peak corresponding to the TMS-ether. The fragmentation pattern can be used to confirm the structure.

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Place 1 mg Analyte in Vial prep2 Add Pyridine and BSTFA prep1->prep2 prep3 Heat at 70°C for 30 min prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on DB-5ms Column analysis1->analysis2 analysis3 EI Ionization and Mass Analysis analysis2->analysis3 data1 Identify Molecular Ion (M+) analysis3->data1 data2 Analyze Fragmentation Pattern data1->data2

Caption: GC-MS workflow including silylation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and functional groups of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution.

Causality Behind Experimental Choices: DMSO-d₆ is an excellent solvent for this analysis as it readily dissolves the analyte and its residual water peak does not interfere with the aromatic region. Crucially, it is aprotic enough to allow for the observation of the exchangeable hydroxyl proton (-OH), which provides key structural information. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of 2-Bromo-5-hydroxybenzothiazole in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more.

  • Data Analysis and Expected Signals:

    • ¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns (doublets, doublet of doublets). A broad singlet for the hydroxyl proton is expected at a higher chemical shift (>9 ppm), which would disappear upon D₂O exchange.

    • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will indicate carbons attached to electronegative atoms (O, N, Br) and those in the aromatic system.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimations based on analogous structures. Actual values must be determined experimentally.)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
Phenolic OH> 9.0 (broad)-
C-Br-~115
C-OH-~155
C=N-~160
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation and is non-destructive. A KBr pellet can also be used for a traditional transmission measurement. The expected vibrational frequencies are characteristic of the functional groups present.

Experimental Protocol: FT-IR-ATR

  • Instrumentation: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Sample Preparation: Place a small amount of the solid 2-Bromo-5-hydroxybenzothiazole powder directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Analysis and Expected Bands:

    Wavenumber (cm⁻¹) Vibration Type Functional Group
    3400 - 3200 (broad) O-H stretch Phenolic Hydroxyl
    3100 - 3000 C-H stretch Aromatic
    ~1610, 1550, 1470 C=C / C=N stretch Aromatic / Thiazole ring
    ~1250 C-O stretch Phenolic

    | 700 - 500 | C-Br stretch | Aryl Bromide |

This data can be compared to spectra of similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, to aid in interpretation.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. Operating in positive ion mode will likely protonate the molecule ([M+H]⁺), while negative ion mode will deprotonate the acidic phenol ([M-H]⁻). Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high resolution needed to distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-TOF HRMS

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (~1-5 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile.

  • Infusion Analysis: Directly infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min).

  • Mass Spectrometry Conditions:

    Parameter Value
    Ionization Mode ESI (Positive and Negative)
    Capillary Voltage 3.5 - 4.5 kV
    Mass Range m/z 100-1000

    | Resolution | >10,000 FWHM |

  • Data Analysis:

    • Molecular Formula: C₇H₄BrNOS

    • Exact Mass (Monoisotopic): 228.9197

    • Expected [M+H]⁺: 229.9275

    • Expected [M-H]⁻: 227.9119

    • Compare the experimentally measured mass (to four or more decimal places) with the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approx. 1:1 ratio) should be clearly visible as two peaks (M and M+2) of nearly equal intensity.

Physicochemical Characterization

Thermal analysis provides crucial information about the material's melting point, thermal stability, and decomposition profile.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is ideal for accurately determining the melting point and identifying other phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing a clear profile of the compound's thermal stability and decomposition pathway. Running the analysis under an inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule.

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Bromo-5-hydroxybenzothiazole into an aluminum or ceramic pan.

  • Analytical Conditions:

    Parameter Value
    Temperature Range 25 °C to 600 °C
    Heating Rate 10 °C/min
    Purge Gas Nitrogen (N₂)

    | Flow Rate | 50 mL/min |

  • Data Analysis:

    • DSC: Identify the sharp endothermic peak corresponding to the melting point (Tₘ). The presence of a single, sharp peak is also an indicator of high purity.

    • TGA: Determine the onset temperature of decomposition (Tₒ), which indicates the upper limit of the compound's thermal stability. Observe the mass loss steps to understand the decomposition pattern.

Characterization_Overview cluster_props Analytical Questions cluster_tech Analytical Techniques Analyte 2-Bromo-5-hydroxybenzothiazole Purity What is its Purity? Analyte->Purity Structure What is its Structure? Analyte->Structure Properties What are its Properties? Analyte->Properties HPLC RP-HPLC Purity->HPLC GCMS GC-MS Purity->GCMS NMR NMR Structure->NMR FTIR FT-IR Structure->FTIR HRMS HRMS Structure->HRMS Properties->HPLC TGA TGA / DSC Properties->TGA

Caption: Logical relationships in analytical characterization.

References

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]

  • Benzaldehyde,2-bromo-5-hydroxy- | SIELC Technologies. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. Available at: [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]

  • (PDF) 2-Bromo-5-hydroxybenzaldehyde - ResearchGate. Available at: [Link]

  • Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. Available at: [Link]

  • Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed. Available at: [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - NIH. Available at: [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Available at: [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Available at: [Link]

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. Available at: [Link]

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. Available at: [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid - IJTSRD. Available at: [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. Available at: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook. Available at: [Link]

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Application Notes & Protocols: Development of Novel Kinase Inhibitors from 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes through the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, protein kinases have become a major focus for therapeutic intervention.[2][3] The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its versatile structure allows for facile functionalization, making it an attractive starting point for the development of novel kinase inhibitors.[4] Specifically, 2-Bromo-5-hydroxybenzothiazole presents a unique chemical handle for the synthesis of diverse compound libraries to be screened for kinase inhibitory activity. This document provides a comprehensive guide to the development of novel kinase inhibitors, starting from this promising scaffold.

Section 1: Chemical Synthesis and Derivatization of 2-Bromo-5-hydroxybenzothiazole

The strategic derivatization of the 2-Bromo-5-hydroxybenzothiazole core is the first step in generating a library of potential kinase inhibitors. The bromine atom at the 2-position and the hydroxyl group at the 5-position offer two key points for chemical modification.

Synthesis of the 2-Bromo-5-hydroxybenzothiazole Scaffold

While 2-Bromo-5-hydroxybenzothiazole can be commercially sourced, understanding its synthesis provides insights into potential side reactions and purification strategies. A common synthetic route involves the reaction of o-aminothiophenol with a substituted salicylic acid derivative.[6]

Derivatization Strategies

The primary goal of derivatization is to create a diverse library of compounds with varying physicochemical properties to explore the structure-activity relationship (SAR).

  • Modification at the 2-position: The bromine atom can be displaced through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxy groups. For example, reacting 2-Bromo-5-hydroxybenzothiazole with various anilines can yield a series of 2-anilino-5-hydroxybenzothiazole derivatives.

  • Modification at the 5-position: The hydroxyl group can be modified through etherification or esterification reactions. This can alter the compound's polarity and hydrogen bonding capabilities.

  • Combinatorial Approach: A combinatorial approach, where modifications are made at both the 2- and 5-positions, will generate a larger and more diverse library of compounds.

Below is a generalized workflow for the synthesis and derivatization process:

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Start 2-Aminothiophenol + Substituted Salicylic Acid Synthesis Cyclization Reaction Start->Synthesis Scaffold 2-Bromo-5-hydroxybenzothiazole Synthesis->Scaffold Deriv_2 Modification at 2-position (e.g., Suzuki, Buchwald-Hartwig coupling) Scaffold->Deriv_2 Deriv_5 Modification at 5-position (e.g., Etherification, Esterification) Scaffold->Deriv_5 Library Diverse Compound Library Deriv_2->Library Deriv_5->Library Purification Purification & Characterization (HPLC, NMR, Mass Spec) Library->Purification

Caption: Synthetic workflow for generating a benzothiazole derivative library.

Section 2: Biochemical Assays for Kinase Inhibition

Once a library of compounds has been synthesized, the next crucial step is to screen for their ability to inhibit the activity of specific kinases. In vitro kinase assays are the most direct and quantitative methods for this purpose.[7]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Synthesized benzothiazole derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)[1]

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each benzothiazole derivative in 100% DMSO. Create a serial dilution of each compound in DMSO.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.[1]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[1]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[1]

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
BHT-001Kinase A50
BHT-002Kinase A120
BHT-003Kinase A>10,000
Staurosporine (Control)Kinase A10

Section 3: Cell-Based Assays for Efficacy Evaluation

While in vitro assays are essential for initial screening, cell-based assays are necessary to understand how potential kinase inhibitors act on their targets in a more physiologically relevant context.[8][9]

Cellular Phosphorylation Assay

This assay quantifies the activity of a kinase within a cell by measuring the phosphorylation of its downstream substrate.[10]

Materials:

  • Cell line expressing the kinase of interest (endogenously or via transfection)

  • Cell culture medium and supplements

  • Benzothiazole lead compounds

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the target substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the benzothiazole lead compounds or a vehicle control (DMSO) for a predetermined amount of time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody. Visualize the bands and quantify the signal. Normalize the phospho-protein signal to the total protein signal.

    • ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of cellular kinase activity.

G Start Seed Cells Treat Treat with Benzothiazole Derivatives Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify Detect Detection of Substrate Phosphorylation (Western Blot / ELISA) Quantify->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze

Caption: Workflow for a cell-based phosphorylation assay.

Section 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of the initial hit compounds.[11] This is guided by Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of the compounds with their biological activity.[12]

Strategies for Lead Optimization
  • Scaffold Hopping: Replacing the benzothiazole core with other heterocyclic systems to explore new chemical space and potentially improve properties.[11]

  • Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance potency or reduce toxicity.[11]

  • Structure-Based Drug Design: Utilizing the 3D structure of the target kinase (if available) to design compounds that fit optimally into the ATP-binding site or an allosteric site.[13]

  • Fragment-Based Screening: Identifying small molecular fragments that bind to the kinase and then growing or linking them to create more potent inhibitors.[13]

Establishing SAR

By systematically modifying the benzothiazole scaffold and observing the effect on kinase inhibition, a clear SAR can be established. For example, it might be found that a specific substituent at the 2-position and a particular ether linkage at the 5-position are crucial for high potency. This information is invaluable for designing the next generation of more effective inhibitors. Computational methods like Quantitative Structure-Activity Relationship (QSAR) can be employed to build predictive models based on the experimental data.[14]

Data Presentation for SAR:

Compound IDR1 (2-position)R2 (5-position)Kinase A IC50 (nM)
BHT-001-NH-Ph-OH50
BHT-004-NH-(4-Cl-Ph)-OH25
BHT-005-NH-Ph-OCH3200
BHT-006-S-Ph-OH500

This table illustrates how systematic changes to the R1 and R2 groups on the benzothiazole scaffold affect the inhibitory activity against Kinase A.

Section 5: Data Analysis and Interpretation

Rigorous data analysis is paramount to making informed decisions throughout the drug discovery process.

  • IC50 Determination: As described in the assay protocols, IC50 values are determined by fitting dose-response data to a sigmoidal curve. It is important to perform experiments in replicate and report the mean and standard deviation.

  • Selectivity Profiling: Promising lead compounds should be tested against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Further experiments can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP).

Conclusion

The development of novel kinase inhibitors from the 2-Bromo-5-hydroxybenzothiazole scaffold is a multi-step process that requires a combination of synthetic chemistry, biochemistry, and cell biology. By systematically synthesizing and screening a library of derivatives, and then iteratively optimizing the lead compounds based on SAR, it is possible to identify potent and selective kinase inhibitors with therapeutic potential. This guide provides a foundational framework and detailed protocols to aid researchers in this endeavor.

References

  • Rational approaches towards lead optimization of kinase inhibitors: the issue of specificity - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved January 18, 2026, from [Link]

  • New Lead Generation Strategies for Protein Kinase Inhibitors – Fragment Based Screening Approaches - Ingenta Connect. (n.d.). Retrieved January 18, 2026, from [Link]

  • Recent Advances in Structural Modification Strategies for Lead Optimization of Tyrosine Kinase Inhibitors to Explore Novel Anticancer Agents - PubMed. (2023). Retrieved January 18, 2026, from [Link]

  • Rational Approaches Towards Lead Optimization of Kinase Inhibitors: The Issue of Specificity - Bentham Science Publisher. (n.d.). Retrieved January 18, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 18, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6). Retrieved January 18, 2026, from [Link]

  • Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma - ResearchGate. (2024, November). Retrieved January 18, 2026, from [Link]

  • Strategy for lead identification for understudied kinases - ChemRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022, July 28). Retrieved January 18, 2026, from [Link]

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. (2023, February). Retrieved January 18, 2026, from [Link]

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (2013). Retrieved January 18, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 18, 2026, from [Link]

  • In vitro kinase assay - ResearchGate. (2023, June 27). Retrieved January 18, 2026, from [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Retrieved January 18, 2026, from [Link]

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Retrieved January 18, 2026, from [Link]

  • Schematic representation of structure‐activity relationship for the (a)... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (2024, October 15). Retrieved January 18, 2026, from [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2024, October 31). Retrieved January 18, 2026, from [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved January 18, 2026, from [Link]

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Sources

Application Note & Protocols: A Hierarchical In Vitro Strategy for Efficacy Testing of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document provides a comprehensive, technically-grounded guide for the initial in vitro efficacy assessment of a specific derivative, 2-Bromo-5-hydroxybenzothiazole. We eschew a rigid, one-size-fits-all template in favor of a hierarchical testing strategy designed to logically and efficiently characterize the compound's potential. The proposed workflow begins with broad primary screening for general bioactivity—cytotoxicity against cancer cell lines and antimicrobial effects—and progresses to more focused secondary assays to elucidate the underlying mechanism of action, such as apoptosis induction, oxidative stress, and specific enzyme inhibition. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices and includes critical controls to ensure data integrity and reproducibility. This application note serves as a robust framework for researchers to generate a foundational efficacy profile for 2-Bromo-5-hydroxybenzothiazole, guiding further development efforts.

Introduction: The Benzothiazole Scaffold and the Rationale for a Tiered Approach

Benzothiazoles are heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological and pharmacological properties. Their unique structure allows for interaction with a diverse range of molecular targets, leading to their development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] Numerous benzothiazole derivatives have shown promise by inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and modulating key signaling pathways essential for tumorigenesis.[2][3]

This guide focuses on 2-Bromo-5-hydroxybenzothiazole (CAS: 1261493-22-4), a specific analogue whose efficacy is yet to be fully characterized.[4] To avoid costly and time-consuming random screening, we advocate for a structured, tiered approach. This strategy, outlined below, is designed to build a comprehensive biological case for the compound, starting with broad questions about its activity and progressively narrowing the focus to specific mechanisms. This ensures that resources are directed toward the most promising avenues of investigation.

The Experimental Workflow: A Strategy for Discovery

The cornerstone of our approach is a multi-tiered screening cascade. This begins with high-throughput, cost-effective assays to identify any significant bioactivity (Tier 1). Positive "hits" from this stage are then subjected to more complex, lower-throughput assays designed to probe the mechanism of action (Tier 2).

G cluster_0 Core Preparation cluster_1 Tier 1: Primary Bioactivity Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Data Interpretation & Next Steps Compound 2-Bromo-5-hydroxybenzothiazole (Compound Stock in DMSO) Viability Protocol 1.1: Cell Viability Assay (MTT/CellTiter-Glo) Determine IC50 Compound->Viability Antimicrobial Protocol 1.2: Antimicrobial Assay (MIC) Determine MIC Compound->Antimicrobial Cells Cell Line Bank (e.g., MCF-7, A549, HepG2) Microbial Strain Bank (e.g., S. aureus, E. coli) Cells->Viability Cells->Antimicrobial Analysis Data Analysis & Profile Generation Viability->Analysis IC50 < Threshold? Antimicrobial->Analysis MIC in range? Apoptosis Protocol 2.1: Apoptosis Assays (Caspase 3/7, Annexin V) Next Decision for Further Studies (e.g., Western Blot, In Vivo Models) Apoptosis->Next ROS Protocol 2.2: Oxidative Stress Assay (ROS) ROS->Next Enzyme Protocol 2.3: Enzyme Inhibition Assay (Target-specific) Enzyme->Next Analysis->Apoptosis If Cytotoxic Analysis->ROS If Cytotoxic Analysis->Enzyme If Bioactive & Target Hypothesized

Caption: Hierarchical workflow for in vitro efficacy testing.

Critical Prerequisite: Compound and Culture Management

Scientific integrity begins before the first plate is seeded.

  • Compound Preparation: Prepare a high-concentration stock solution of 2-Bromo-5-hydroxybenzothiazole (e.g., 10-20 mM) in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Cell Line Selection: Choose cell lines relevant to the therapeutic areas of interest for benzothiazoles, such as breast (MCF-7), lung (A549), and liver (HepG2) cancer.[2][3] Culture all cells under standardized conditions (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep, 37°C, 5% CO₂).

  • Vehicle Control: The final concentration of DMSO in the culture medium should not exceed 0.1-0.5% to avoid solvent-induced toxicity.[2] Crucially, all experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose of the compound.

Tier 1 Protocols: Primary Screening for Bioactivity

The goal of this tier is to efficiently determine if the compound exhibits any biological activity at testable concentrations.

Protocol 1.1: Cell Viability & Cytotoxicity Assay (Luminescence-Based)

Rationale: Luminescence-based assays, such as Promega's CellTiter-Glo®, are preferred for primary screening over colorimetric assays (e.g., MTT) due to their superior sensitivity, broader linear range, and simpler "add-mix-read" format, which is ideal for high-throughput applications.[5] This assay quantifies ATP, an indicator of metabolically active, viable cells.

Methodology:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for 96-well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2x concentration serial dilution of 2-Bromo-5-hydroxybenzothiazole in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization & Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data by setting the vehicle control as 100% viability and a "no cells" or "lysed cells" control as 0% viability.

  • Plot the percent viability against the log concentration of the compound.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).

ParameterRecommended SettingJustification
Plate Format 384-wellReduces reagent cost and compound usage.[6]
Cell Lines MCF-7, A549, HepG2Represents common cancer types with known sensitivity to benzothiazoles.[2][3]
Compound Conc. 0.1 nM to 100 µMA wide range to capture potency from highly active to weakly active.
Incubation Time 72 hoursAllows sufficient time for cytostatic or cytotoxic effects to manifest.
Positive Control Doxorubicin or StaurosporineValidates that the assay system can detect cytotoxic agents.
Protocol 1.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Many benzothiazole derivatives exhibit antimicrobial properties.[7][8] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Strain Preparation: Grow selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Dilute the culture to achieve a standardized inoculum of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-Bromo-5-hydroxybenzothiazole in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbe, no compound), a negative control (broth only), and a standard antibiotic control (e.g., kanamycin, fluconazole).[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Tier 2 Protocols: Mechanistic Elucidation

If the compound shows promising activity in Tier 1 (e.g., an IC₅₀ < 10 µM), the next logical step is to investigate how it works.

Protocol 2.1: Apoptosis Induction - Caspase-3/7 Activity Assay

Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[9] Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method for measuring this activity.[5] A positive result strongly suggests the compound induces programmed cell death.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well white plate and treat with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours).

  • Reagent Preparation & Addition: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 assay, which is similar to the CellTiter-Glo® protocol. Add the reagent to each well.

  • Incubation & Measurement: Incubate at room temperature for 1-2 hours. Measure luminescence.

  • Data Analysis: Normalize the results to the vehicle control. An increase in luminescence indicates caspase activation and apoptosis.

Protocol 2.2: Oxidative Stress - Intracellular ROS Detection

Rationale: Many cytotoxic compounds exert their effects by inducing the production of Reactive Oxygen Species (ROS), leading to cellular damage and apoptosis.[10][11] Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable probe that fluoresces upon oxidation by ROS, allowing for its quantification.

Methodology:

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with the compound at its IC₅₀ for various time points (e.g., 1, 3, 6 hours).

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Load the cells with 10 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement: Wash away the excess probe. Add PBS back to the wells and immediately measure fluorescence using a microplate reader (Ex/Em ~485/535 nm).

  • Controls: Use a known ROS inducer like H₂O₂ or Menadione as a positive control.

Protocol 2.3: Target-Based Enzyme Inhibition (Template)

Rationale: Benzothiazoles are known to inhibit a variety of enzymes, including kinases and metabolic enzymes like dihydropteroate synthase (DHPS).[3][12] If a specific enzyme is hypothesized to be the target, a direct inhibition assay should be performed.

G cluster_pathway Potential Anticancer Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Bromo-5- hydroxybenzothiazole Compound->EGFR Inhibition?

Caption: Potential inhibition of the EGFR-PI3K-Akt pathway.[13]

General Protocol (Adaptable):

  • Reaction Mixture: In a microplate well, combine a buffer, the purified target enzyme, and the test compound (or vehicle).

  • Pre-incubation: Incubate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction: Add the enzyme's specific substrate to start the reaction. For kinases, this is often ATP and a peptide substrate.

  • Detection: After a set time, stop the reaction and measure the output. This can be the depletion of a substrate or the formation of a product, often detected by absorbance, fluorescence, or luminescence.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Interpretation and Decision Making

The collected data should be synthesized to form a coherent biological profile of the compound. A decision tree can guide the next steps.

Caption: Decision tree for interpreting primary results.

References

  • Experimental protocol for evaluating benzothiazole deriv
  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG Labtech. [Link]

  • El-Sayed, N. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]

  • In Vitro Assays for Screening Small Molecules. (2019). PubMed. [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2022). Veranex. [Link]

  • Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. (2015). ResearchGate. [Link]

  • Model and Assay Validation and Acceptance. (2017). National Academies Press. [Link]

  • Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org. [Link]

  • A Comparative Analysis of Nitro-Substituted Benzothiazole Inhibitors: A Guide for Researchers. (n.d.). Benchchem.
  • El-Gamal, M. I., et al. (2012). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PMC - NIH. [Link]

  • Oxidative Stress Induced Apoptosis Assay Services. (n.d.). Creative Bioarray. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO. [Link]

  • O'Brien, P. J., et al. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors. (n.d.). Benchchem.
  • Bua, S., et al. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. PMC - NIH. [Link]

  • Mohamed, S. K., et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Abdel-Gawad, H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. NIH. [Link]

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Application Notes and Protocols for the Synthesis of 2-Bromo-5-hydroxybenzothiazole Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic strategies and experimental protocols for the preparation of 2-bromo-5-hydroxybenzothiazole and its analogs. These compounds serve as valuable scaffolds in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies aimed at the discovery of novel therapeutic agents. The benzothiazole nucleus is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1] This document provides a rationale for the synthetic design, step-by-step procedures for synthesis and purification, and methods for structural characterization, intended for researchers and professionals in drug development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system consisting of a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive targets for drug discovery programs.[2][3][4][5] SAR studies on substituted benzothiazoles are crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.[3] The strategic placement of substituents on the benzothiazole ring allows for the fine-tuning of its interaction with biological targets.[3]

The 2-bromo-5-hydroxybenzothiazole scaffold (Figure 1) is a particularly versatile starting point for generating a library of analogs. The bromine atom at the 2-position serves as a synthetic handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] The hydroxyl group at the 5-position provides a site for potential hydrogen bonding interactions with biological targets and can be modified to explore the effects of ether or ester linkages on activity.

Figure 1. Chemical structure of 2-Bromo-5-hydroxybenzothiazole.

Retrosynthetic Analysis and Strategic Approach

A robust and flexible synthetic strategy is paramount for generating a library of analogs for SAR studies. Our proposed retrosynthetic approach for 2-bromo-5-hydroxybenzothiazole focuses on a late-stage demethylation of a key methoxy-protected intermediate. This strategy safeguards the reactive hydroxyl group during the potentially harsh conditions of benzothiazole ring formation and bromination.

The synthesis commences from the readily available 4-methoxy-2-nitrophenol. The core workflow involves the formation of the benzothiazole ring, followed by the introduction of the bromine at the 2-position via a Sandmeyer-type reaction, and concludes with the deprotection of the hydroxyl group. Analogs can be synthesized by modifying the starting materials or by further derivatization of the key intermediates.

Retrosynthesis Target 2-Bromo-5-hydroxybenzothiazole Intermediate1 2-Bromo-5-methoxybenzothiazole Target->Intermediate1 Demethylation (BBr3) Intermediate2 2-Amino-5-methoxybenzothiazole Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate3 5-Methoxy-2-mercaptobenzothiazole Intermediate2->Intermediate3 Amination Intermediate4 4-Methoxy-2-aminothiophenol Intermediate3->Intermediate4 Cyclization (CS2 or Xanthate) StartingMaterial1 2-Amino-4-methoxyphenol Intermediate4->StartingMaterial1 Thiolation StartingMaterial2 4-Methoxy-2-nitrophenol StartingMaterial1->StartingMaterial2 Nitro Reduction (H2, Pd/C)

Caption: Retrosynthetic analysis of 2-bromo-5-hydroxybenzothiazole. (Within 100 characters)

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of the Core Scaffold: 2-Bromo-5-hydroxybenzothiazole

Protocol 1.1: Synthesis of 2-Amino-4-methoxyphenol

This procedure is adapted from established methods for the reduction of nitrophenols.[2]

  • Setup: To a 500 mL round-bottom flask, add 4-methoxy-2-nitrophenol (10.0 g, 59.1 mmol) and ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 1.0 g).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or low-pressure hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. Recrystallize the crude product from a minimal amount of hot ethanol/water to afford 2-amino-4-methoxyphenol as a crystalline solid.

Protocol 1.2: Synthesis of 2-Amino-5-methoxybenzothiazole

This protocol involves the cyclization of an aminothiophenol precursor. The required 4-methoxy-2-aminothiophenol can be synthesized from 2-amino-4-methoxyphenol via the Herz reaction or other established methods. For this protocol, we will assume the availability of the thiophenol precursor. A common method for benzothiazole synthesis is the condensation with a carbon disulfide equivalent.

  • Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methoxy-2-aminothiophenol (5.0 g, 32.2 mmol) in ethanol (100 mL).

  • Reagent Addition: Add carbon disulfide (2.45 g, 32.2 mmol) dropwise to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12 hours. The reaction progress can be monitored by TLC.

  • Intermediate Formation: Cool the reaction mixture. The intermediate dithiocarbamate may precipitate.

  • Oxidative Cyclization: To the cooled mixture, add a solution of sodium hydroxide (1.3 g, 32.5 mmol) in water (20 mL), followed by the slow addition of an oxidizing agent such as hydrogen peroxide (30%, ~5 mL) or an aqueous solution of potassium ferricyanide(III). The reaction is exothermic; maintain the temperature below 40 °C.

  • Work-up: After the oxidation is complete (as indicated by TLC), neutralize the mixture with acetic acid.

  • Isolation: The product, 2-mercapto-5-methoxybenzothiazole, will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Amination: The 2-mercapto group is then converted to a 2-amino group. This can be achieved through various methods, including reaction with hydroxylamine-O-sulfonic acid or through an S-alkylation followed by nucleophilic substitution with ammonia. A more direct approach from the aminothiophenol involves reaction with cyanogen bromide, though this reagent is highly toxic. An alternative is reaction with thiourea followed by oxidative cyclization. For this guide, we will proceed to the Sandmeyer reaction from a commercially sourced or previously synthesized 2-amino-5-methoxybenzothiazole.

Protocol 1.3: Synthesis of 2-Bromo-5-methoxybenzothiazole via Sandmeyer Reaction

This protocol is analogous to the Sandmeyer reaction performed on similar 2-aminobenzothiazole structures.[7]

  • Diazotization: Dissolve 2-amino-5-methoxybenzothiazole (4.0 g, 22.2 mmol) in a mixture of 48% hydrobromic acid (30 mL) and water (20 mL) in a 250 mL beaker, cooling to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.69 g, 24.4 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate 500 mL flask, dissolve copper(I) bromide (4.15 g, 28.9 mmol) in 48% hydrobromic acid (20 mL).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous nitrogen evolution will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and pour it into 200 mL of water. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 1.4: Synthesis of 2-Bromo-5-hydroxybenzothiazole (Demethylation)

Demethylation of aryl methyl ethers is commonly achieved using strong Lewis acids like boron tribromide.[8]

  • Setup: Dissolve 2-bromo-5-methoxybenzothiazole (2.0 g, 8.2 mmol) in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (1.0 M solution in dichloromethane, 9.0 mL, 9.0 mmol) dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Work-up: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 2-bromo-5-hydroxybenzothiazole.

Part 2: Synthesis of Analogs for SAR Studies

The 2-bromo-5-methoxybenzothiazole intermediate is a versatile platform for generating analogs.

Protocol 2.1: Synthesis of 2-Aryl/Alkyl-5-methoxybenzothiazole Analogs via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the 2-bromo intermediate with various boronic acids or esters.

  • Setup: To a microwave vial or a Schlenk flask, add 2-bromo-5-methoxybenzothiazole (1.0 eq), the desired aryl or alkyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes. Seal the vial and heat the reaction in a microwave reactor or a preheated oil bath (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Demethylation: The resulting 2-substituted-5-methoxybenzothiazole can be demethylated using the procedure in Protocol 1.4 to yield the final 5-hydroxy analog.

SAR_Workflow cluster_0 Core Synthesis cluster_1 Analog Synthesis cluster_2 Evaluation Core_Intermediate 2-Bromo-5-methoxybenzothiazole Final_Core 2-Bromo-5-hydroxybenzothiazole Core_Intermediate->Final_Core Demethylation Coupling Suzuki Coupling Core_Intermediate->Coupling Biological_Assay Biological Assay Final_Core->Biological_Assay Boronic_Acids Aryl/Alkyl Boronic Acids (R-B(OH)2) Boronic_Acids->Coupling Coupled_Intermediate 2-R-5-methoxybenzothiazole Coupling->Coupled_Intermediate Final_Analog 2-R-5-hydroxybenzothiazole Coupled_Intermediate->Final_Analog Demethylation Final_Analog->Biological_Assay SAR_Analysis SAR Analysis Biological_Assay->SAR_Analysis

Caption: Workflow for synthesis of analogs and subsequent SAR evaluation. (Within 100 characters)

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed by appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): Used for routine monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of 2-bromo-5-hydroxybenzothiazole is expected to show distinct signals for the aromatic protons on the benzene ring and the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing an accurate mass. The mass spectrum of a bromo-compound will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Table 1: Expected Analytical Data for 2-Bromo-5-hydroxybenzothiazole

PropertyExpected Value
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol [9]
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Aromatic protons (~7.0-7.8 ppm), OH proton (>9.0 ppm, broad)
¹³C NMR (DMSO-d₆) Signals for 7 aromatic carbons, including C-Br, C-OH, C=N
HRMS (ESI) [M+H]⁺ and [M-H]⁻ corresponding to the molecular formula, showing the characteristic bromine isotope pattern.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield in bromination Incomplete diazotization; inefficient Sandmeyer reaction.Ensure the temperature for diazotization is strictly maintained at 0-5 °C. Use freshly prepared copper(I) bromide.
Over-bromination Reaction conditions too harsh.This is less likely with the Sandmeyer reaction but can occur if direct bromination of the benzothiazole ring is attempted. Use milder brominating agents like N-bromosuccinimide (NBS) and control stoichiometry carefully.[10]
Incomplete demethylation Insufficient Lewis acid; deactivation of the reagent.Use a slight excess of boron tribromide. Ensure anhydrous conditions as BBr₃ reacts readily with moisture.
Low yield in Suzuki coupling Catalyst deactivation; poor solubility; inactive boronic acid.Thoroughly degas the reaction mixture. Use a different palladium catalyst/ligand system. Try a different solvent or co-solvent. Use fresh, high-quality boronic acid.

Conclusion

The synthetic routes and protocols outlined in this application note provide a comprehensive framework for the preparation of 2-bromo-5-hydroxybenzothiazole and a diverse library of its analogs. The strategic use of a methoxy-protected intermediate and the versatile Suzuki-Miyaura cross-coupling reaction allows for systematic structural modifications essential for thorough SAR studies. The successful synthesis and characterization of these compounds will enable researchers to explore the therapeutic potential of the benzothiazole scaffold and to develop novel drug candidates with improved pharmacological properties.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Retrieved from [Link]

  • PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • LookChem. (n.d.). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • PubMed Central. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

  • MDPI. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • Parle, M., & Amin, S. (2018). IJPSR, 9(10), 4332-4337. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-aminothiophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole. Retrieved from [Link]

  • PubMed. (n.d.). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

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Application Notes & Protocols: 2-Bromo-5-hydroxybenzothiazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system featuring fused benzene and thiazole rings, is a cornerstone pharmacophore in medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with a wide array of biological targets. Consequently, benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3][4][5][6]

Within this important class of heterocycles, 2-Bromo-5-hydroxybenzothiazole emerges as a particularly strategic building block for synthetic chemists. Its structure is pre-functionalized at two key positions, offering orthogonal reactivity that allows for sequential and controlled molecular elaboration. The bromine atom at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the hydroxyl group at the C5 position provides a site for etherification, esterification, or can act as a directing group. This dual functionality enables the rapid generation of diverse molecular libraries, accelerating the drug discovery process.

This guide provides an in-depth exploration of the synthetic utility of 2-Bromo-5-hydroxybenzothiazole, detailing field-proven protocols and the scientific rationale behind key experimental choices.

Diagram: Reactivity Sites of 2-Bromo-5-hydroxybenzothiazole

The primary sites for synthetic modification on the 2-Bromo-5-hydroxybenzothiazole scaffold are the C-Br bond at the 2-position and the O-H bond at the 5-position.

G cluster_0 2-Bromo-5-hydroxybenzothiazole cluster_1 Key Reactive Sites mol C2_Br C2-Bromine: Ideal for Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) C2_Br->mol Functionalization at C2 C5_OH C5-Hydroxyl: Site for O-Alkylation, O-Acylation C5_OH->mol Functionalization at C5 Cross_Coupling_Workflow Generalized Workflow for Pd-Catalyzed Cross-Coupling start Prepare Reaction Vessel (Oven-dried Schlenk flask) reagents Add Solids: 1. 2-Bromo-5-hydroxybenzothiazole 2. Coupling Partner (e.g., Boronic Acid) 3. Base (e.g., K₃PO₄, Cs₂CO₃) 4. Pd Precursor & Ligand start->reagents Step 1 inert Evacuate & Backfill with Inert Gas (Ar/N₂) reagents->inert Step 2 solvent Add Degassed Solvent (e.g., Dioxane, Toluene, DMF) inert->solvent Step 3 reaction Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring solvent->reaction Step 4 reaction->reaction Continue Heating monitor Monitor Progress (TLC, LC-MS) reaction->monitor Step 5 workup Aqueous Workup: Cool, Quench, Extract monitor->workup Step 6 (upon completion) purify Purification (Column Chromatography) workup->purify Step 7 product Characterize Final Product (NMR, MS) purify->product Step 8

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

Objective: To synthesize 2-aryl-5-hydroxybenzothiazole derivatives, a common core in fluorescent probes and kinase inhibitors.

Causality: The Suzuki-Miyaura coupling is chosen for its broad substrate scope, excellent functional group tolerance (including the free hydroxyl group), and the commercial availability of a vast array of boronic acids. The use of a phosphine ligand like SPhos or RuPhos is crucial for promoting the oxidative addition of the aryl bromide and facilitating reductive elimination. A moderately strong inorganic base like K₃PO₄ is used to activate the boronic acid for transmetalation without causing undesired side reactions with the phenol.

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Role
2-Bromo-5-hydroxybenzothiazole230.08230 mg1.0Starting Material
Arylboronic AcidVaries1.2 - 1.5 equiv.1.2 - 1.5Coupling Partner
Pd(OAc)₂224.504.5 mg (2 mol%)0.02Palladium Precursor
SPhos410.4716.4 mg (4 mol%)0.04Ligand
K₃PO₄212.27425 mg (2.0 equiv.)2.0Base
1,4-Dioxane / H₂O (4:1)-5 mL-Solvent System

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 2-Bromo-5-hydroxybenzothiazole, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium acetate and SPhos ligand.

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-hydroxybenzothiazole.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

Objective: To synthesize 2-amino-5-hydroxybenzothiazole derivatives, a key scaffold for pharmacologically active compounds. [6] Causality: This amination reaction requires a stronger base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine, facilitating its coordination to the palladium center. The choice of a biarylphosphine ligand (e.g., XPhos, RuPhos) is critical for promoting the challenging C-N reductive elimination step. The reaction must be conducted under strictly anhydrous and inert conditions, as moisture can deactivate the catalyst and the strong base.

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Role
2-Bromo-5-hydroxybenzothiazole230.08230 mg1.0Starting Material
Primary or Secondary AmineVaries1.2 equiv.1.2Coupling Partner
Pd₂(dba)₃915.729.2 mg (1 mol%)0.01Palladium Precursor
RuPhos467.5818.7 mg (4 mol%)0.04Ligand
NaOt-Bu96.10135 mg (1.4 equiv.)1.4Base
Toluene-5 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Inside a glovebox or under a strong flow of inert gas, add sodium tert-butoxide to an oven-dried Schlenk flask.

  • Add the palladium precursor (Pd₂(dba)₃) and the RuPhos ligand.

  • Add 2-Bromo-5-hydroxybenzothiazole and the anhydrous toluene.

  • Finally, add the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS (typically 6-24 hours).

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 2: Synthetic Transformations at the C5-Hydroxyl Group

The phenolic hydroxyl group offers a secondary site for derivatization, allowing for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

Protocol 3: O-Alkylation via Williamson Ether Synthesis

Objective: To synthesize 5-alkoxy-2-bromobenzothiazole derivatives, which can serve as intermediates for further coupling or as final products with modified properties.

Causality: This classic Sₙ2 reaction requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide. A mild base like potassium carbonate (K₂CO₃) is sufficient and avoids potential side reactions. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation, leaving the phenoxide anion highly reactive.

Reagent/MaterialM.W.Amount (1 mmol scale)Moles (mmol)Role
2-Bromo-5-hydroxybenzothiazole230.08230 mg1.0Starting Material
Alkyl Halide (e.g., Iodomethane)Varies1.1 - 1.5 equiv.1.1 - 1.5Alkylating Agent
K₂CO₃138.21276 mg (2.0 equiv.)2.0Base
DMF-5 mL-Anhydrous Solvent

Step-by-Step Methodology:

  • Dissolve 2-Bromo-5-hydroxybenzothiazole in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.

Part 3: Integrated Synthetic Strategies

The true power of 2-Bromo-5-hydroxybenzothiazole lies in the ability to combine these transformations sequentially to build complex molecular architectures.

Diagram: Multi-Step Synthetic Pathways

Synthetic_Pathways start 2-Bromo-5-hydroxybenzothiazole suzuki 2-Aryl-5-hydroxybenzothiazole start->suzuki Protocol 1: Suzuki Coupling (Ar-B(OH)₂, Pd/Ligand) alkylation2 2-Bromo-5-alkoxybenzothiazole start->alkylation2 Protocol 3: O-Alkylation (R-X, K₂CO₃) alkylation1 2-Aryl-5-alkoxybenzothiazole suzuki->alkylation1 Protocol 3: O-Alkylation (R-X, K₂CO₃) buchwald 2-Amino-5-alkoxybenzothiazole alkylation2->buchwald Protocol 2: Buchwald-Hartwig (R₂NH, Pd/Ligand)

Caption: Sequential functionalization strategies starting from 2-Bromo-5-hydroxybenzothiazole.

Conclusion

2-Bromo-5-hydroxybenzothiazole is a high-value, versatile building block for organic synthesis. Its orthogonally reactive functional groups—the C2-bromine atom and the C5-hydroxyl group—provide chemists with a reliable platform for constructing diverse and complex molecules. The protocols detailed herein for cross-coupling and alkylation reactions represent robust and scalable methods for leveraging this scaffold in the pursuit of novel therapeutics, functional materials, and chemical probes. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently adapt and apply these methods to accelerate their synthetic programs.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • Current Advances in the synthetic strategies of 2-arylbenzothiazole. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Request PDF. Available at: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2015). RSC Advances, 5(86), 70141-70146. Available at: [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2011). Scholars Research Library. Available at: [Link]

  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences, 24(03), 203–213. Available at: [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2), 346-358. Available at: [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers in Chemistry, 9, 786842. Available at: [Link]

  • A Review on Synthetic and Medicinal Aspects of Benzothiazole. (2025). World Journal of Pharmaceutical Research, 14(15). Available at: [Link]

  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021). Mini Reviews in Medicinal Chemistry, 21(3), 314-335. Available at: [Link]

  • Key Applications of 2-Bromo-5-hydroxybenzaldehyde in Pharmaceutical R&D. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (2022). Future Medicinal Chemistry, 14(11), 819-842. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4880. Available at: [Link]

  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2015). Journal of the American Chemical Society, 137(1), 580-585. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2015). Chemical Communications, 51(82), 15156-15159. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Israel Journal of Chemistry, 57(1-2), 34-47. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-hydroxybenzothiazole. Recognizing the critical role of this intermediate in various research and development pipelines, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize synthetic outcomes.

I. Troubleshooting Guide: Addressing Low Yield

Low yield is a frequent impediment in multi-step organic syntheses. This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-Bromo-5-hydroxybenzothiazole. The primary synthetic route involves two key transformations: the thiocyanation of an appropriate aminophenol derivative followed by a cyclization and subsequent bromination, or a direct bromination of a pre-formed benzothiazole scaffold.

Scenario 1: Low Yield in the Initial Thiocyanation Step

Question: My initial thiocyanation of 4-amino-3-hydroxybenzoic acid (or a similar precursor) is resulting in a low yield of the desired thiocyanate intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in this step often stem from several factors related to reagent stability, reaction conditions, and side reactions.

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The persistence of the starting aminophenol spot indicates an incomplete reaction.

    • Solution:

      • Reaction Time: Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[1]

      • Stirring: Ensure efficient and vigorous stirring to maintain a homogenous reaction mixture.

  • Suboptimal Temperature Control:

    • Diagnosis: Inconsistent temperature can lead to the formation of undesired byproducts.

    • Solution: Maintain a consistent and optimized temperature throughout the reaction. Some protocols suggest room temperature for extended periods.[1]

  • Reagent Stoichiometry and Quality:

    • Diagnosis: Incorrect molar ratios or degraded reagents can significantly impact the reaction efficiency.

    • Solution:

      • Ensure the correct stoichiometry of the thiocyanating agent (e.g., potassium thiocyanate) is used.[1]

      • Use fresh, high-purity reagents. Aminophenols can be susceptible to oxidation.[2]

  • Side Reactions:

    • Diagnosis: The formation of multiple spots on the TLC plate, other than the starting material and the desired product, suggests the occurrence of side reactions. The hydroxyl and amino groups can direct the thiocyanation to different positions.[3]

    • Solution:

      • Solvent Choice: The choice of solvent can influence the reaction pathway. Acetonitrile is a commonly used solvent for this type of reaction.[1]

      • Catalyst: While some methods are catalyst-free, the use of a mild catalyst might improve regioselectivity and yield.[1]

Scenario 2: Inefficient Cyclization to the Benzothiazole Ring

Question: The conversion of my thiocyanate intermediate to the 5-hydroxybenzothiazole core is inefficient. How can I drive this cyclization to completion?

Answer: Inefficient cyclization is often a kinetic or thermodynamic hurdle that can be overcome by optimizing reaction conditions.

  • Insufficient Heat:

    • Diagnosis: The reaction may be stalling at the intermediate stage, as observed by TLC or HPLC.

    • Solution: Increase the reaction temperature. Many benzothiazole syntheses require elevated temperatures to facilitate cyclization.[4][5] Refluxing in a suitable high-boiling solvent is a common strategy.

  • Inappropriate Solvent:

    • Diagnosis: The solvent may not be effectively promoting the cyclization reaction.

    • Solution: Screen different solvents. Polar aprotic solvents like DMF or DMSO can be effective, as well as higher-boiling alcohols.[6]

  • Presence of Water:

    • Diagnosis: Water can interfere with the cyclization mechanism.

    • Solution: Ensure anhydrous conditions by using dry solvents and glassware.[4]

Scenario 3: Low Yield and/or Poor Regioselectivity in the Bromination Step

Question: My final bromination step is giving a low yield of 2-Bromo-5-hydroxybenzothiazole, and I am observing the formation of other brominated species. How can I improve this?

Answer: The bromination of the 5-hydroxybenzothiazole ring is an electrophilic aromatic substitution, and its success hinges on controlling the reaction conditions to favor the desired regiochemistry and prevent over-bromination.

  • Suboptimal Temperature Control:

    • Diagnosis: The reaction temperature significantly influences the outcome of the bromination.[7]

    • Solution:

      • Maintain a specific temperature range. Some protocols suggest keeping the temperature below 10°C during bromine addition, while others have success at slightly elevated temperatures (35-45°C).[7] Careful temperature control is crucial to minimize the formation of undesired isomers.

  • Formation of Isomers and Di-brominated Byproducts:

    • Diagnosis: The presence of multiple brominated products, as identified by GC-MS or NMR, indicates a lack of regioselectivity or over-bromination. The hydroxyl group is an activating ortho-, para-director, which can lead to bromination at other positions on the benzene ring if not properly controlled.

    • Solution:

      • Controlled Bromine Addition: Add the brominating agent (e.g., bromine or N-Bromosuccinimide) slowly and dropwise to maintain a low localized concentration.[8]

      • Stoichiometry: Use a precise stoichiometric amount of the brominating agent. A slight excess of the benzothiazole substrate can sometimes help to minimize di-bromination.[3]

      • Solvent: The choice of solvent can influence the regioselectivity of the bromination.

  • Incomplete Reaction:

    • Diagnosis: The presence of a significant amount of the starting 5-hydroxybenzothiazole in the crude product.

    • Solution:

      • Reaction Time: Increase the reaction time and monitor by TLC until the starting material is consumed.[7]

      • Efficient Stirring: Ensure the reaction mixture is well-stirred.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Bromo-5-hydroxybenzothiazole?

A1: The two main approaches are:

  • Linear Synthesis: This involves the initial formation of a substituted aminophenol, followed by thiocyanation, cyclization to form the 5-hydroxybenzothiazole ring, and a final bromination step at the 2-position.

  • Convergent Synthesis: This route may involve the synthesis of a pre-brominated precursor which is then cyclized to form the final product.

Q2: How can I purify the final 2-Bromo-5-hydroxybenzothiazole product?

A2: Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as a mixture of ethyl acetate and heptane, can be used.[7]

  • Column Chromatography: For separating isomers and other impurities with similar polarities, flash column chromatography using a silica gel stationary phase is effective.[7]

  • Washing: Washing the crude product with a cold solvent can help remove certain impurities.[9]

Q3: My 2-aminobenzothiazole precursor has a colored appearance. Is it still usable?

A3: A color change, often to a reddish-brown or dark solid, can indicate degradation due to oxidation.[2] It is highly recommended to assess the purity of the material using analytical techniques like HPLC before proceeding.[10] If significant degradation is observed, using a fresh, pure sample is advisable to ensure reproducible results.[10]

Q4: What are the key safety precautions for this synthesis?

A4: Safety is paramount. Key considerations include:

  • Toxicity: 2-Aminophenol and its derivatives can be toxic and may cause allergic dermatitis.[2] Handle these compounds with appropriate personal protective equipment (PPE).

  • Bromine: Bromine is a hazardous and corrosive substance that should be handled in a well-ventilated fume hood with appropriate PPE.[8]

  • Exothermic Reactions: The bromination step can be exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.[8]

III. Experimental Protocols

Standard Protocol for the Synthesis of 2-Bromo-5-hydroxybenzothiazole (Illustrative)

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Step 1: Thiocyanation of 4-Amino-3-hydroxybenzoic acid

  • In a round-bottom flask, dissolve 4-amino-3-hydroxybenzoic acid in a suitable solvent such as acetonitrile.

  • Add potassium thiocyanate (typically 1.5-2 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.[1]

  • Upon completion, the solvent is typically removed under reduced pressure, and the residue is carried forward to the next step.

Step 2: Cyclization to 5-Hydroxybenzothiazole-6-carboxylic acid

  • The crude thiocyanate intermediate is dissolved in a high-boiling point solvent (e.g., DMF).

  • The mixture is heated to reflux for several hours until the cyclization is complete, as monitored by TLC.

  • After cooling, the product may be precipitated by the addition of water and collected by filtration.

Step 3: Decarboxylation (if necessary)

  • The 5-hydroxybenzothiazole-6-carboxylic acid is heated in a suitable high-boiling solvent, or with a catalyst like copper powder, to effect decarboxylation to 5-hydroxybenzothiazole.

Step 4: Bromination to 2-Bromo-5-hydroxybenzothiazole

  • Dissolve 5-hydroxybenzothiazole in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to the desired temperature (e.g., 0-10°C).

  • Slowly add a solution of bromine or N-Bromosuccinimide in the same solvent.

  • Stir the reaction for a specified time, monitoring by TLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[7]

IV. Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Thiocyanation Incomplete reaction, suboptimal temperature, poor reagent quality, side reactions.Increase reaction time, ensure efficient stirring, maintain optimal temperature, use high-purity reagents, consider solvent and catalyst optimization.[1][2][3]
Inefficient Cyclization Insufficient heat, inappropriate solvent, presence of water.Increase reaction temperature (reflux), screen different solvents (DMF, DMSO), ensure anhydrous conditions.[4][5][6]
Low Yield in Bromination Suboptimal temperature, formation of isomers/di-bromo byproducts, incomplete reaction.Precisely control temperature, add brominating agent slowly, use correct stoichiometry, increase reaction time, ensure efficient stirring.[3][7][8]

V. Visualization

Troubleshooting Workflow for Low Yield in 2-Bromo-5-hydroxybenzothiazole Synthesis

TroubleshootingWorkflow cluster_diagnosis Problem Diagnosis cluster_thiocyanation Thiocyanation Troubleshooting cluster_cyclization Cyclization Troubleshooting cluster_bromination Bromination Troubleshooting start Low Yield of 2-Bromo-5-hydroxybenzothiazole check_step Identify the Problematic Step start->check_step step_thiocyanation Thiocyanation check_step->step_thiocyanation Thiocyanation step_cyclization Cyclization check_step->step_cyclization Cyclization step_bromination Bromination check_step->step_bromination Bromination cause_incomplete_thio Incomplete Reaction? step_thiocyanation->cause_incomplete_thio cause_temp_thio Suboptimal Temperature? step_thiocyanation->cause_temp_thio cause_reagent_thio Reagent Issues? step_thiocyanation->cause_reagent_thio cause_heat_cyclo Insufficient Heat? step_cyclization->cause_heat_cyclo cause_solvent_cyclo Inappropriate Solvent? step_cyclization->cause_solvent_cyclo cause_water_cyclo Presence of Water? step_cyclization->cause_water_cyclo cause_temp_bromo Suboptimal Temperature? step_bromination->cause_temp_bromo cause_isomers_bromo Isomers/Di-bromination? step_bromination->cause_isomers_bromo cause_incomplete_bromo Incomplete Reaction? step_bromination->cause_incomplete_bromo solution_time_thio Increase Reaction Time & Ensure Efficient Stirring cause_incomplete_thio->solution_time_thio solution_temp_thio Maintain Consistent Temperature cause_temp_thio->solution_temp_thio solution_reagent_thio Use High-Purity Reagents & Correct Stoichiometry cause_reagent_thio->solution_reagent_thio end Optimized Yield solution_time_thio->end solution_temp_thio->end solution_reagent_thio->end solution_heat_cyclo Increase Reaction Temperature cause_heat_cyclo->solution_heat_cyclo solution_solvent_cyclo Screen Different Solvents cause_solvent_cyclo->solution_solvent_cyclo solution_water_cyclo Ensure Anhydrous Conditions cause_water_cyclo->solution_water_cyclo solution_heat_cyclo->end solution_solvent_cyclo->end solution_water_cyclo->end solution_temp_bromo Precise Temperature Control cause_temp_bromo->solution_temp_bromo solution_isomers_bromo Slow Reagent Addition & Correct Stoichiometry cause_isomers_bromo->solution_isomers_bromo solution_incomplete_bromo Increase Reaction Time & Ensure Efficient Stirring cause_incomplete_bromo->solution_incomplete_bromo solution_temp_bromo->end solution_isomers_bromo->end solution_incomplete_bromo->end

Caption: A logical flow for troubleshooting low yield in the synthesis.

VI. References

  • Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates - ResearchGate. (n.d.). Retrieved January 19, 2026, from

  • optimizing reaction conditions for 2-aminobenzothiazole derivatization - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC. (2020, December 14). Retrieved January 19, 2026, from

  • Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives. - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols an - Semantic Scholar. (2019, January 4). Retrieved January 19, 2026, from

  • Technical Support Center: Synthesis of 2-Amino-5-bromo-4-t-butylthiazole - Benchchem. (n.d.). Retrieved January 19, 2026, from

  • 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 - ChemicalBook. (2025, July 24). Retrieved January 19, 2026, from

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-hydroxybenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-purity yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Bromo-5-hydroxybenzothiazole, establishing a foundational understanding of the reaction.

Q1: What is the most common and reliable synthetic route for 2-Bromo-5-hydroxybenzothiazole?

The most established route involves a two-step process starting from 4-bromo-2-nitrophenol. This precursor is first reduced to 2-amino-4-bromophenol, which is then cyclized to form the benzothiazole ring. This method offers excellent control over the regiochemistry, preventing the formation of unwanted isomers that can arise from direct bromination of a pre-formed benzothiazole ring.

Q2: What is the underlying mechanism for the cyclization of 2-amino-4-bromophenol to form the benzothiazole ring?

The reaction proceeds via the formation of an N-arylthiourea intermediate. The 2-amino-4-bromophenol reacts with a thiocyanate salt (e.g., potassium thiocyanate) under acidic conditions to form this intermediate.[1] Subsequent intramolecular oxidative cyclization, often facilitated by an oxidizing agent like bromine or hydrogen peroxide, leads to the formation of the stable aromatic benzothiazole ring system.[2]

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most effective and standard technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material (2-amino-4-bromophenol) on a TLC plate, you can visually track the consumption of the reactant and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation. Visualization under UV light is typically sufficient to observe the aromatic compounds.

Q3: What are the primary safety precautions I should take during this synthesis?

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • 2-Amino-4-bromophenol: This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[4] Always handle it in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye protection.[4]

  • Bromine (if used as an oxidant): Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Thiocyanates: While less hazardous than cyanides, thiocyanates can release toxic fumes if heated or mixed with strong acids. Standard laboratory PPE should be worn.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.

Issue 1: Why is my yield of 2-Bromo-5-hydroxybenzothiazole consistently low?

Low yield is a frequent challenge in multi-step organic syntheses.[3] Several factors can contribute to this issue.

  • Cause A: Poor Quality of Starting Material The purity of the 2-amino-4-bromophenol precursor is critical. It is often synthesized by reducing 4-bromo-2-nitrophenol.[5] Incomplete reduction or the presence of residual starting material can inhibit the subsequent cyclization step. Furthermore, aminophenols are susceptible to air oxidation, which can be identified by a darkening of the material.[6]

    Solution:

    • Verify Purity: Confirm the purity of your 2-amino-4-bromophenol using NMR or melting point analysis. The reported melting point is around 130-135 °C.

    • Purify if Necessary: If impurities are detected, consider recrystallizing the starting material from a suitable solvent system.

    • Use Fresh Material: Use a freshly opened bottle of the aminophenol or material that has been stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

  • Cause B: Suboptimal Reaction Conditions The temperature, solvent, and pH of the reaction medium can significantly impact the reaction rate and equilibrium.

    Solution:

    • Temperature Control: If the reaction is sluggish at room temperature, gradually increase the temperature. However, excessive heat can promote side reactions or degradation. A systematic optimization study is recommended.[3]

    • Solvent Choice: The polarity of the solvent affects the solubility of reactants and intermediates. Protic solvents like ethanol are commonly used, but exploring others like DMSO may be beneficial as it can also act as an oxidant.[2]

    • pH Adjustment: The initial condensation to form the thiourea intermediate is typically acid-catalyzed. Ensure the pH is appropriately acidic to facilitate this step without causing degradation of the sensitive phenol group.

  • Cause C: Inefficient Oxidative Cyclization The final step is the oxidation of the intermediate to the aromatic benzothiazole. If this step is incomplete, the reaction will stall, leading to a low yield of the final product.[2]

    Solution:

    • Choice of Oxidant: While atmospheric oxygen can sometimes be sufficient, an explicit oxidizing agent is often required.[2] Common choices include hydrogen peroxide (H₂O₂) in the presence of an acid like HCl, or using DMSO as both the solvent and oxidant.[2]

    • Stoichiometry of Oxidant: Ensure the correct stoichiometric amount of the oxidizing agent is used. An excess can lead to over-oxidation and the formation of undesired byproducts, while an insufficient amount will result in an incomplete reaction.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed sub1 Verify Purity of 2-Amino-4-bromophenol start->sub1 sub2 Optimize Reaction Conditions start->sub2 sub3 Assess Oxidative Cyclization Step start->sub3 sub4 Review Workup & Purification start->sub4 res1 Impurity Detected? Recrystallize or use fresh starting material. sub1->res1 Check Purity res2 Systematically screen Temperature, Solvent, and pH. sub2->res2 Adjust Parameters res3 Incomplete Reaction? Screen different oxidants or adjust stoichiometry. sub3->res3 Monitor Conversion res4 Product Loss? Optimize extraction pH and purification method. sub4->res4 Analyze Losses

Caption: A logical workflow for diagnosing low yield issues.

Issue 2: My final product is impure, showing multiple spots on TLC. What are the likely side products?

The formation of byproducts can complicate purification and reduce yield.

  • Cause A: Formation of Disulfide Byproduct The thiol group in the thiourea intermediate or the precursor (if 2-aminothiophenol is used in an alternative route) is susceptible to oxidation, forming a disulfide dimer. This is a very common side reaction in benzothiazole synthesis.[3]

    Solution:

    • Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen. This is especially crucial if the reaction is run at elevated temperatures for extended periods.

  • Cause B: Over-Oxidation The benzothiazole ring and the hydroxyl group are susceptible to over-oxidation, especially if harsh oxidizing agents or excessive amounts are used. This can lead to the formation of quinone-like structures or other degradation products.

    Solution:

    • Carefully control the stoichiometry of the oxidant. Add the oxidant slowly and monitor the reaction progress closely by TLC.

    • Consider using a milder oxidant or performing the reaction at a lower temperature to improve selectivity.

  • Cause C: Isomeric Impurities from Starting Material If the initial nitration of 4-bromophenol (to make the precursor) is not regioselective, you may have isomeric aminophenols in your starting material, leading to the formation of isomeric 2-bromo-hydroxybenzothiazoles.

    Solution:

    • This issue must be addressed at the source. Ensure the 2-amino-4-bromophenol starting material is of high purity. Purification of the final isomeric products can be extremely difficult due to their similar physical properties.[7]

Issue 3: I am struggling to purify the final product. What are the best techniques?

Purification can be challenging, especially if the product and impurities have similar polarities.

  • Problem: Similar Polarity of Product and Impurities If byproducts have similar Rf values to your product on TLC, separation by standard column chromatography will be difficult.[3]

    Solution:

    • Optimize Column Chromatography: Experiment with different solvent systems (eluents) to maximize the separation (ΔRf) between your product and the impurities. Using a gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is often effective.

    • Recrystallization: This is a powerful technique for purifying solid products.[8] Screen various solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Acid-Base Extraction: Since your product has a phenolic hydroxyl group, it is weakly acidic. You may be able to perform an acid-base extraction during the workup. Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate) to selectively deprotonate and move acidic impurities into the aqueous layer, or use a stronger base (e.g., dilute NaOH) to move your product into the aqueous layer, which can then be re-acidified and extracted back into an organic solvent.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromophenol from 4-Bromo-2-nitrophenol

This protocol is adapted from established reduction methods.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-nitrophenol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Rhodium on Carbon (Rh/C) or a modified Raney-Ni catalyst.[5]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 10-12 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromophenol, which can be used directly or purified further by recrystallization.

Protocol 2: Synthesis of 2-Bromo-5-hydroxybenzothiazole

  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in ethanol, add potassium thiocyanate (KSCN) (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the N-(5-bromo-2-hydroxyphenyl)thiourea intermediate.

  • Oxidative Cyclization: Cool the mixture in an ice bath and slowly add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂) (2.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then purify by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Table 1: Summary of Key Reaction Parameters and Their Impact

ParameterRecommended RangeImpact on ReactionTroubleshooting Focus
Temperature 25°C - 80°CAffects reaction rate and selectivity. Higher temps can increase byproduct formation.Optimize for a balance between reaction time and purity.[3]
Solvent Ethanol, THF, DMSOInfluences solubility of reactants and can participate in the reaction (e.g., DMSO as oxidant).Screen solvents if yield or purity is low.
Oxidant H₂O₂/HCl, DMSO, AirCrucial for the final cyclization step to form the aromatic ring.Incomplete reaction may require a stronger oxidant or adjusted stoichiometry.[2]
pH Acidic (Catalytic)Catalyzes the initial condensation step.Ensure sufficient acid is present without causing degradation.
Purity of Precursor >98%Impurities can carry through to the final product or inhibit the reaction.Always verify purity of 2-amino-4-bromophenol before starting.[6]

Part 4: Mechanistic Visualization

G A 2-Amino-4-bromophenol S1 Condensation (Acid-catalyzed) B KSCN (Potassium Thiocyanate) C [O] (Oxidant) S2 Oxidative Cyclization I1 N-(5-bromo-2-hydroxyphenyl)thiourea (Intermediate) P 2-Bromo-5-hydroxybenzothiazole (Final Product) S1->I1 S2->P

Caption: Reaction pathway for 2-Bromo-5-hydroxybenzothiazole synthesis.

Part 5: References

  • ChemBK. (2024). 2-Amino-4-bromo-phenol. Retrieved from ChemBK. (No direct URL available, sourced from search result[4])

  • Patsnap. (2020). Preparation method of 4-bromo-2-aminophenol. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link][9]

  • Organic Chemistry Portal. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate. Retrieved from [Link][1]

Sources

common side products in the synthesis of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-5-hydroxybenzothiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-Bromo-5-hydroxybenzothiazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The challenges in this synthesis often revolve around two key transformations: the formation of the 5-hydroxybenzothiazole core and the subsequent regioselective bromination at the 2-position. A lack of precise control can lead to a variety of side products, complicating purification and reducing the overall efficiency of the synthesis. This guide will explore the mechanistic origins of these impurities and provide actionable strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Bromo-5-hydroxybenzothiazole?

A1: There are two primary synthetic strategies for obtaining 2-Bromo-5-hydroxybenzothiazole:

  • Pathway A: Direct Bromination. This route involves the initial synthesis of 5-hydroxybenzothiazole, followed by electrophilic bromination to introduce the bromine atom at the 2-position.

  • Pathway B: Sandmeyer Reaction. This approach begins with the synthesis of 2-amino-5-hydroxybenzothiazole, which is then converted to the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide catalyst yields the desired 2-Bromo-5-hydroxybenzothiazole.[1]

Q2: I am observing multiple spots on my TLC plate after the bromination of 5-hydroxybenzothiazole. What are these likely to be?

A2: The multiple spots are likely a mixture of the desired product and several common side products arising from the bromination reaction. These can include:

  • Isomeric Monobrominated Products: The hydroxyl group on the benzene ring is an ortho-para directing group, which can lead to bromination at positions other than the desired C-2 of the thiazole ring.

  • Polybrominated Products: Over-bromination can occur, leading to the formation of dibromo- or even tribromo-5-hydroxybenzothiazole.

  • Starting Material: Incomplete reaction will result in the presence of unreacted 5-hydroxybenzothiazole.

Q3: My Sandmeyer reaction is giving a low yield of the desired 2-Bromo-5-hydroxybenzothiazole and a significant amount of a dark, insoluble material. What is happening?

A3: Low yields and the formation of dark precipitates in a Sandmeyer reaction are often indicative of side reactions involving the aryl radical intermediate. The likely culprits are:

  • Biaryl Dimers: The aryl radical intermediate can dimerize, leading to the formation of high molecular weight, often insoluble, biaryl compounds.[1]

  • Phenolic Byproducts: The diazonium salt can react with water in the reaction mixture to produce 2,5-dihydroxybenzothiazole.

Q4: During the synthesis of the 5-hydroxybenzothiazole precursor, I am getting a significant amount of an unexpected, highly polar byproduct. What could this be?

A4: A common and highly polar byproduct in the synthesis of benzothiazoles from 2-aminothiophenols under oxidative conditions is the corresponding benzothiazolone . This occurs when the reaction conditions favor oxidation at the carbon atom that will become C-2 of the benzothiazole ring.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of common side products, their characterization, and proven methods to minimize their formation.

Side Products from the Bromination of 5-Hydroxybenzothiazole (Pathway A)
Side ProductIdentification (Expected Mass/NMR shifts)Mechanistic OriginPrevention and Mitigation Strategies
Isomeric Monobrominated Products Same mass as the desired product, but different chromatographic behavior and NMR spectra.The hydroxyl group is a strong activating and ortho-para directing group, leading to electrophilic attack on the benzene ring.Control of Reaction Conditions: Use a less polar solvent to favor bromination on the thiazole ring. Employ a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine.[2]
Polybrominated Products Higher mass corresponding to the addition of multiple bromine atoms.Excess brominating agent or prolonged reaction times can lead to further bromination of the aromatic ring.Stoichiometric Control: Use a stoichiometric amount or a slight excess of the brominating agent. Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction upon consumption of the starting material.
Side Products from the Sandmeyer Reaction of 2-Amino-5-hydroxybenzothiazole (Pathway B)
Side ProductIdentification (Expected Mass/NMR shifts)Mechanistic OriginPrevention and Mitigation Strategies
Biaryl Dimers Mass approximately double that of the desired product. Often insoluble.Dimerization of the aryl radical intermediate generated during the Sandmeyer reaction.[1]Use of Radical Scavengers: Introduce a mild radical scavenger to the reaction mixture. Controlled Addition: Add the diazonium salt solution slowly to a vigorously stirred solution of the copper(I) bromide catalyst to keep the concentration of the aryl radical low.
2,5-Dihydroxybenzothiazole Lower mass than the desired product, corresponding to the replacement of Br with OH.Reaction of the diazonium salt with water.Anhydrous Conditions: Ensure all reagents and solvents are dry. Low Temperature: Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction to minimize the decomposition of the diazonium salt.
Side Products from the Synthesis of 5-Hydroxybenzothiazole Precursor
Side ProductIdentification (Expected Mass/NMR shifts)Mechanistic OriginPrevention and Mitigation Strategies
Benzothiazolone Isomeric with the desired 5-hydroxybenzothiazole but with a carbonyl group (C=O) instead of a C-S-C linkage in the five-membered ring.Over-oxidation during the cyclization of the 2-aminothiophenol precursor.Choice of Oxidant: Use a mild oxidant and carefully control the stoichiometry. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
Disulfide Dimer Mass corresponding to the dimer of the 2-amino-4-mercaptophenol starting material.Oxidation of the thiol group of the starting material or intermediate.Reducing Environment: Add a mild reducing agent to the reaction mixture. Rapid Cyclization: Optimize reaction conditions to promote rapid cyclization, minimizing the time the free thiol is exposed to oxidative conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxybenzothiazole
  • To a solution of 2-amino-4-mercaptophenol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF), add the appropriate cyclizing agent (e.g., a carboxylic acid or aldehyde, 1.1 equivalents).

  • Add a catalyst if required (e.g., a mild acid or base).

  • Heat the reaction mixture to the appropriate temperature and monitor by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of 5-Hydroxybenzothiazole
  • Dissolve 5-hydroxybenzothiazole (1 equivalent) in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of the brominating agent (e.g., bromine or NBS, 1.05 equivalents) in the same solvent.

  • Stir the reaction at low temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

Protocol 3: Sandmeyer Reaction of 2-Amino-5-hydroxybenzothiazole
  • Dissolve 2-amino-5-hydroxybenzothiazole (1 equivalent) in an aqueous solution of HBr.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in HBr.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Visualizing Reaction Pathways and Side Product Formation

Diagram 1: Synthesis of 2-Bromo-5-hydroxybenzothiazole and Key Side Products

Synthesis_and_Side_Products A 2-Amino-4-mercaptophenol B 5-Hydroxybenzothiazole A->B Cyclization SP1 Benzothiazolone A->SP1 Oxidative Side Reaction SP2 Disulfide Dimer A->SP2 Oxidation C 2-Bromo-5-hydroxybenzothiazole (Desired Product) B->C Bromination (Pathway A) SP3 Isomeric Bromination Products B->SP3 Non-regioselective Bromination SP4 Polybrominated Products B->SP4 Over-bromination D 2-Amino-5-hydroxybenzothiazole D->C Sandmeyer Reaction (Pathway B) SP5 Biaryl Dimers D->SP5 Radical Dimerization SP6 2,5-Dihydroxybenzothiazole D->SP6 Reaction with H2O

Caption: Overview of synthetic pathways and common side products.

Diagram 2: Troubleshooting Logic for Impure Product

Troubleshooting_Logic start Impure Product Observed (e.g., by TLC, LC-MS) q1 Which synthetic route was used? start->q1 path_a Pathway A: Bromination of 5-Hydroxybenzothiazole q1->path_a Bromination path_b Pathway B: Sandmeyer Reaction q1->path_b Sandmeyer q2_a What is the nature of the impurity? path_a->q2_a q2_b What is the nature of the impurity? path_b->q2_b ans_a1 Multiple spots with similar polarity to product q2_a->ans_a1 ans_a2 Spots with significantly different polarity q2_a->ans_a2 ans_b1 High MW, insoluble material q2_b->ans_b1 ans_b2 Polar byproduct q2_b->ans_b2 sol_a1 Likely Isomeric or Polybrominated Products. - Check regioselectivity. - Optimize brominating agent and stoichiometry. ans_a1->sol_a1 sol_a2 Could be unreacted starting material or degradation. - Check reaction time and conditions. ans_a2->sol_a2 sol_b1 Likely Biaryl Dimers. - Use radical scavenger. - Control addition rate. ans_b1->sol_b1 sol_b2 Likely Phenolic Byproduct. - Ensure anhydrous conditions. - Maintain low temperature. ans_b2->sol_b2

Sources

Technical Support Center: Purification of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the purification of 2-Bromo-5-hydroxybenzothiazole. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of targeted therapeutics. The successful isolation of this compound in high purity is critical for the validity of subsequent experimental data and the overall success of a research campaign.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deeper understanding of the purification strategy, the rationale behind procedural choices, and a robust framework for troubleshooting common issues encountered in the laboratory.

Part 1: Frequently Asked Questions - Understanding the Reaction Mixture

A successful purification strategy begins with a thorough understanding of the potential impurities. The composition of your crude reaction mixture will dictate the most effective purification method.

Q1: What are the most common impurities I should expect from a typical synthesis of 2-Bromo-5-hydroxybenzothiazole?

The impurity profile depends heavily on the synthetic route employed. However, most syntheses involving electrophilic aromatic substitution or the cyclization of substituted precursors can generate a predictable set of byproducts.

Table 1: Common Impurities and Their Characteristics

Impurity TypePotential Source / CausePhysicochemical Characteristics & Impact on Purification
Unreacted Starting Materials Incomplete reaction; non-stoichiometric reagent ratios.Polarity can vary significantly. For example, an unreacted aminothiophenol precursor would be more polar than the product, while a less functionalized benzothiazole would be less polar.
Di-brominated Byproducts Excess brominating agent (e.g., Br₂, NBS); harsh reaction conditions (high temperature, prolonged time).[1][2]Less polar than the mono-brominated product. Generally, less soluble in polar solvents, which can sometimes be exploited during recrystallization.
Positional Isomers Non-selective bromination due to reaction kinetics or thermodynamics.[1]Polarity is often very similar to the desired product, making separation by recrystallization difficult. Column chromatography is typically required.
Reagent-Derived Impurities Residual acids, bases, or catalysts used in the synthesis.Often highly polar or ionic. These are typically removed during an aqueous workup (liquid-liquid extraction) before other purification steps.
Solvent Residues High-boiling point solvents (e.g., DMF, DMSO) used in the reaction.Can be difficult to remove under standard vacuum. Requires specific techniques like azeotropic distillation or lyophilization.

Part 2: A Strategic Approach to Purification

The choice between recrystallization and column chromatography is the primary decision point. This choice should be data-driven, based on an initial assessment of the crude product's complexity and purity.

Q2: How do I decide whether to use recrystallization or column chromatography?

A quick Thin-Layer Chromatography (TLC) analysis of your crude material is the most effective way to make this decision.

  • Dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution on a silica TLC plate.

  • Elute the plate using a solvent system of intermediate polarity (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate under UV light and/or by staining.

The resulting chromatogram will guide your strategy, as illustrated in the workflow below.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Purification Pathways start Crude Reaction Mixture tlc Perform TLC Analysis start->tlc decision Evaluate TLC Result tlc->decision recryst Primary Method: Recrystallization decision->recryst One major spot Minor baseline or solvent-front impurities chrom Primary Method: Flash Column Chromatography decision->chrom Multiple spots with close Rf values (Isomers, etc.) chrom_then_recryst Polish with Recrystallization chrom->chrom_then_recryst Optional: For ultimate purity

Caption: Purification strategy decision workflow.

Part 3: Detailed Purification Protocols

As a Senior Application Scientist, I advocate for methods that are both effective and reproducible. The following protocols are grounded in established chemical principles.

Protocol 3.1: Recrystallization for High-Purity Material

This method is ideal when your crude product is >85% pure and impurities have significantly different solubility profiles.

Principle of Operation: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the solubility decreases, and the compound crystallizes out, leaving more soluble impurities behind in the solvent (mother liquor).

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of crude material in several test tubes.

    • Add different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.

    • The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point. A solvent mixture can be used to achieve this property.

  • Dissolution:

    • Place the crude 2-Bromo-5-hydroxybenzothiazole in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Add just enough solvent to fully dissolve the solid. Adding excess solvent will reduce your recovery yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all residual solvent. The purity can then be confirmed by analytical methods.

Protocol 3.2: Flash Column Chromatography for Complex Mixtures

This is the method of choice for separating compounds with similar polarities, such as positional isomers.[3][4]

Principle of Operation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (polar silica gel) and a mobile phase (less polar organic solvent).[3] Less polar compounds travel down the column faster, while more polar compounds, like the target 2-Bromo-5-hydroxybenzothiazole with its hydroxyl group, interact more strongly with the silica and elute later.

G prep 1. Prepare Silica Slurry (Silica Gel + Eluent) pack 2. Pack the Column (Pour slurry, let settle) prep->pack load 3. Load the Sample (Dissolve crude in min. solvent, apply to column) pack->load elute 4. Elute with Mobile Phase (Apply pressure, maintain solvent head) load->elute collect 5. Collect Fractions (In sequential test tubes) elute->collect analyze 6. Analyze Fractions by TLC (Identify pure fractions) collect->analyze combine 7. Combine & Evaporate (Pool pure fractions, remove solvent) analyze->combine

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent System Selection:

    • Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.[4]

    • Prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.[3]

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of the crude product).

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is called "dry loading" and generally results in better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes or flasks (fractions).

    • Start with a low-polarity mobile phase to elute non-polar impurities first.

    • Gradually increase the polarity of the mobile phase (gradient elution, e.g., from 10% to 40% ethyl acetate in hexanes) to elute your more polar product.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-hydroxybenzothiazole.

Part 4: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses specific issues in a question-and-answer format.

Table 2: Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Recommended Solution(s)
Recrystallization: Compound "oils out" instead of crystallizing.The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated with impurities.Use a lower-boiling point solvent; Try adding a seed crystal to initiate crystallization; Re-purify by column chromatography first to remove the bulk of impurities.
Recrystallization: Very low or no recovery of the product.Too much solvent was used; The compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the mother liquor and re-cool to attempt recovery; Re-evaluate your choice of solvent or use a solvent/anti-solvent system (e.g., dissolve in ethyl acetate, add hexanes until cloudy, then cool).
Column Chromatography: Poor separation (overlapping spots on TLC).Incorrect eluent system (polarity too high or too low); Column was overloaded with crude material; Column was packed improperly (cracks or channels).Re-develop the eluent system using TLC to achieve better separation (ΔRf > 0.1); Use less crude material (typically 1-5% of the silica gel mass); Repack the column carefully, ensuring a uniform bed.
Column Chromatography: Streaking on the TLC plate during fraction analysis.The compound is too polar for the eluent or is acidic/basic; Sample is too concentrated on the TLC plate.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system; Dilute the sample before spotting on the TLC plate.
General: Final product is a colored solid, but literature suggests it should be white/off-white.Highly conjugated, colored impurities are present.If the product is pure by NMR and HPLC, the color may be due to trace impurities. A charcoal treatment during recrystallization can sometimes remove colored impurities. A final "polishing" chromatography step may be needed.
General: Residual high-boiling solvent (e.g., DMSO) is present in the final product (seen in ¹H NMR).The solvent was not fully removed during the aqueous workup.Perform additional washes of the organic layer with brine during the initial extraction; If the product is stable, dissolve it in a suitable solvent and re-precipitate it by adding an anti-solvent.

Part 5: Purity Assessment

Final purity must be confirmed using validated analytical techniques. A combination of methods provides the most complete picture.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check for the presence of impurities. The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity assessment.[5] A reverse-phase C18 column is typically effective for benzothiazole derivatives.[5][6] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the desired product and can detect the presence of proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

Table 3: Typical Analytical Parameters for Purity Assessment

TechniqueParameterTypical Value / Observation
TLC Stationary PhaseSilica Gel 60 F₂₅₄
Mobile Phase30-40% Ethyl Acetate in Hexanes
VisualizationUV Light (254 nm)
HPLC ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic or Trifluoroacetic Acid)
DetectionUV at ~254 nm or ~288 nm[5]
Expected ResultPurity > 98.0% (by peak area)
¹H NMR SolventDMSO-d₆ or CDCl₃
Expected ResultPeaks corresponding to the structure of 2-Bromo-5-hydroxybenzothiazole with no significant impurity peaks.
MS (ESI) ModePositive or Negative
Expected Result[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 230.08 g/mol .[7]

References

  • SIELC Technologies. Separation of 2-Bromo-4-chlorobenzothiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Frontiers in Chemistry. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Available from: [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • Google Patents. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • PubChem. 2-Bromo-5-hydroxybenzaldehyde. Available from: [Link]

  • Google Patents. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Professor Dave Explains. Performing Column Chromatography. YouTube. Available from: [Link]

  • Lisa Nichols. Column Chromatography. YouTube. Available from: [Link]

Sources

Technical Support Center: A Scientist's Guide to the Purification of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-5-hydroxybenzothiazole (CAS No. 1261493-22-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. The purity of this compound is paramount for the reliability and reproducibility of subsequent synthetic steps and biological assays. This document provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding the Synthetic Landscape and Impurity Profile

A robust purification strategy begins with a thorough understanding of the potential impurities that can arise from the synthetic route.

Q1: What are the likely synthetic routes to 2-Bromo-5-hydroxybenzothiazole, and what specific impurities should I anticipate?

A1: While multiple synthetic routes are conceivable, the most common approaches to substituted benzothiazoles often involve either building the ring system onto a pre-functionalized aniline or functionalizing a pre-formed benzothiazole ring. Each path presents a unique impurity profile.

  • Route A: Cyclization Followed by Bromination: This route often starts with a precursor like 2-amino-4-hydroxythiophenol, which is cyclized to form 5-hydroxybenzothiazole, followed by electrophilic bromination.

  • Route B: Sandmeyer Reaction: This approach would begin with 2-amino-5-hydroxybenzothiazole, which undergoes diazotization followed by a copper(I) bromide-mediated substitution to install the bromine atom.[1][2][3]

  • Route C: Cyclization of a Brominated Precursor: This involves synthesizing a brominated phenylthiourea derivative, which is then oxidatively cyclized to form the final product.[4][5]

Common Impurities to Expect:

  • Unreacted Starting Materials: Depending on the route, this could include 5-hydroxybenzothiazole, 2-amino-5-hydroxybenzothiazole, or the precursor phenylthiourea. These are typically more polar than the product.

  • Over-brominated Species: The presence of the activating hydroxyl group can make the aromatic ring susceptible to further bromination, leading to di-bromo-5-hydroxybenzothiazole isomers. These are generally less polar than the mono-brominated product.

  • Positional Isomers: Incomplete regioselectivity during bromination can lead to the formation of other isomers, which often have very similar polarities, making them the most challenging impurities to remove.

  • Phenolic Byproducts: In the Sandmeyer route, the diazonium salt can react with water to form a phenol byproduct, in this case, regenerating 5-hydroxybenzothiazole.[6]

  • Oxidation/Degradation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities, especially if the reaction or workup is exposed to air for extended periods at elevated temperatures.

SM Starting Materials (e.g., 5-hydroxybenzothiazole) Product Desired Product 2-Bromo-5-hydroxybenzothiazole SM->Product Incomplete Reaction Impurity1 Unreacted Starting Material (More Polar) Reagent Brominating Agent (e.g., Br2, NBS) Reagent->Product Impurity2 Di-brominated Byproduct (Less Polar) Reagent->Impurity2 Excess Reagent/ Harsh Conditions Impurity3 Positional Isomer (Similar Polarity) Reagent->Impurity3 Impurity4 Oxidized/Polymeric Impurities (Often Baseline on TLC) Product->Impurity4 Degradation

Potential Impurity Formation Pathways.
Q2: How can I quickly assess the purity of my crude product before attempting a large-scale purification?

A2: A preliminary assessment is crucial to avoid wasting time and resources on an inappropriate purification method.

  • Thin Layer Chromatography (TLC): This is the most powerful initial technique. Use a silica gel plate and an eluent system of moderate polarity (e.g., 30-50% Ethyl Acetate in Hexane).

    • What to look for: The desired product should appear as a major spot. Compare its Rf value to any available starting materials. Less polar spots running ahead of the product could be over-brominated species. More polar spots or streaking at the baseline often indicate starting materials, salts, or degradation products.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a good indicator of high purity for crystalline solids. Impurities will typically cause the melting point to be depressed and broaden the range.[6]

  • ¹H NMR Spectroscopy: A quick ¹H NMR of the crude material can be very informative. The presence of multiple sets of aromatic signals or signals corresponding to known starting materials provides a direct, semi-quantitative measure of the impurity profile.[7]

Section 2: Troubleshooting and Step-by-Step Purification Protocols

This section provides actionable protocols to address common purification challenges.

Q3: My crude product is a dark, intractable oil. What is the best initial cleanup strategy?

A3: An oily or dark-colored crude product often contains acidic or basic residues from the reaction, as well as highly polar or polymeric impurities. An aqueous workup or liquid-liquid extraction is the first line of defense.

Protocol: Initial Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This step removes any unreacted basic starting materials (like amines).

  • Base Wash: Next, wash the organic layer with a saturated sodium bicarbonate solution. This will remove acidic impurities and any residual acid from the previous step. Caution: The phenolic nature of the product means it is weakly acidic. Using a strong base (like NaOH) could deprotonate and pull your desired product into the aqueous layer. A weak base like bicarbonate is generally safe.

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a cleaner, solid or semi-solid material that is more amenable to further purification.

Q4: How do I select an optimal solvent system for recrystallization?

A4: Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent is found. The principle is to find a solvent (or solvent pair) in which the desired compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Protocol: Recrystallization Solvent Screening

  • Preparation: Place small amounts (10-20 mg) of your crude material into several test tubes.

  • Single Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are solvents where the compound is sparingly soluble at room temperature.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a promising solvent.

  • Solvent Pair (Miscible Solvents): If no single solvent works, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool as described above.

Solvent/System Target Impurity Type Rationale
Isopropanol/Water Polar impuritiesThe product is likely less soluble in this polar protic mixture than highly polar starting materials or salts.
Toluene or Xylene Non-polar impuritiesThe aromatic nature of toluene can effectively dissolve the benzothiazole core, while less polar, greasy impurities may remain in solution upon cooling.
Ethyl Acetate/Heptane General purposeA versatile solvent pair. The product dissolves in ethyl acetate, and the addition of non-polar heptane reduces the solubility, inducing crystallization.
Dichloromethane/Heptane Over-brominated speciesThe less polar di-bromo impurities may have higher solubility in this system, allowing the desired mono-bromo product to crystallize selectively.[8]
Q5: Recrystallization failed to remove a key impurity. When and how should I use column chromatography?

A5: Column chromatography is necessary when dealing with impurities that have very similar solubility profiles to your product, such as positional isomers, or when the product is non-crystalline.

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the best mobile phase (eluent) using TLC. The ideal eluent system should provide a good separation between your product and the impurities, with an Rf value for your product of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar version, like pure hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-5-hydroxybenzothiazole.

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Bromo-5-hydroxybenzothiazole. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. Instead of a rigid protocol, we offer a dynamic troubleshooting guide structured around the common challenges and critical decision points you will likely encounter. Our focus is on the underlying chemical principles to empower you to diagnose and resolve issues effectively during process development and scale-up.

Part 1: Strategic Synthesis Route Analysis

The successful scale-up of 2-Bromo-5-hydroxybenzothiazole is critically dependent on the chosen synthetic route. There is no single "correct" pathway; the optimal choice depends on starting material availability, cost, impurity profiles, and equipment constraints. Below are three plausible routes, each with distinct advantages and challenges.

Plausible Synthetic Pathways:

  • Route A: Late-Stage Bromination. This common academic route involves first synthesizing the 5-hydroxybenzothiazole core, followed by electrophilic bromination. Its primary challenge lies in controlling the regioselectivity of the bromination step.

  • Route B: Early-Stage Bromination. This strategy involves brominating a precursor to the aminothiophenol starting material, which is then cyclized. This can offer better control over bromine placement but may involve more steps and potentially less stable intermediates.

  • Route C: Sandmeyer Reaction. This route begins with 2-Amino-5-hydroxybenzothiazole, which is converted to a diazonium salt and subsequently displaced with a bromide source. This is a classic transformation for installing halides on aromatic rings but requires careful handling of potentially unstable diazonium intermediates.[1][2]

cluster_A Route A: Late-Stage Bromination cluster_B Route B: Early-Stage Bromination cluster_C Route C: Sandmeyer Reaction A1 2-Amino-4-mercaptophenol A3 5-Hydroxybenzothiazole A1->A3 Cyclization A2 Condensation Partner (e.g., Formic Acid) A2->A3 Cyclization A5 2-Bromo-5-hydroxybenzothiazole A3->A5 Bromination A4 Brominating Agent (e.g., NBS, Br₂) A4->A5 Bromination B1 Substituted Aniline Precursor B2 Bromination B1->B2 B3 Thiolation/ Reduction B2->B3 B4 5-Bromo-2-amino-4-mercaptophenol B3->B4 B5 Cyclization B4->B5 B6 2-Bromo-5-hydroxybenzothiazole B5->B6 C1 2-Amino-5-hydroxybenzothiazole C2 NaNO₂, HBr C1->C2 Diazotization C3 Diazonium Salt Intermediate C2->C3 C5 2-Bromo-5-hydroxybenzothiazole C3->C5 Halogenation [5] C4 CuBr C4->C5 Halogenation [5]

Caption: Plausible synthetic routes to 2-Bromo-5-hydroxybenzothiazole.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, focusing on the most challenging aspects of the synthesis at scale.

Section 1: Starting Material & Precursor Stability

Q1: My 2-aminothiophenol precursor (e.g., 2-amino-4-mercaptophenol) is degrading rapidly upon storage or during the reaction, leading to low yields and dark-colored impurities. What is happening and how can I prevent it?

A: This is a classic and critical challenge. Aminothiophenols are highly susceptible to oxidative dimerization, forming disulfide bridges.[3] This process is often catalyzed by trace metals and exposure to air. The resulting disulfide is typically unreactive in the subsequent cyclization step, representing a direct yield loss.

  • Causality: The thiol (-SH) group is easily oxidized to a disulfide (-S-S-), and the electron-rich aromatic ring, activated by both the amino and thiol groups, is prone to oxidative polymerization, leading to complex, often insoluble, colored impurities.

  • Solutions:

    • Procurement & Storage: Use the freshest possible starting material. Store it under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light.[4]

    • Inert Atmosphere: The single most important control measure during scale-up is to maintain a rigorous inert atmosphere throughout the process. Purge the reactor with nitrogen or argon before charging reagents and maintain a positive pressure blanket throughout the reaction.

    • Deoxygenated Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen prior to use.

    • Chelating Agents: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that catalyze oxidation. This should be validated at a small scale first.

Section 2: Benzothiazole Ring Formation (Cyclization)

Q2: The cyclization reaction to form the benzothiazole ring is sluggish, incomplete, or results in significant side products. How can I optimize this crucial step?

A: Incomplete cyclization often points to issues with reaction conditions, catalyst activity, or the nature of the condensation partner. The mechanism typically involves the formation of a Schiff base or amide intermediate, followed by intramolecular nucleophilic attack and dehydration/elimination.[3]

ProblemPotential Cause(s)Recommended Solutions & Rationale
Incomplete Reaction 1. Insufficient reaction temperature/time.2. Poor mixing at scale.3. Water of condensation not effectively removed.1. Temperature Optimization: Gradually increase the reaction temperature in small increments (5-10°C) while monitoring by HPLC/TLC. Some cyclizations require significant thermal energy to drive the final dehydration step.[3]2. Agitation Review: Ensure the stirrer design and speed are adequate for the vessel geometry to prevent settling and ensure good reactant contact.3. Water Removal: If applicable (e.g., condensation with aldehydes), use a Dean-Stark trap on a pilot-scale reactor to azeotropically remove water and drive the equilibrium towards the product.
Low Yield 1. Degradation of aminothiophenol (see Q1).2. Competing side reactions.3. Suboptimal catalyst choice or loading.1. Implement all handling precautions for the aminothiophenol precursor.2. Side Reaction Analysis: Identify the structure of major byproducts. For example, if using an aldehyde, an over-reduction or Cannizzaro reaction might occur under certain conditions.3. Catalyst Screening: While many protocols are non-catalytic, some benefit from acid or base catalysis. Screen catalysts like p-toluenesulfonic acid (p-TSA) for acid-catalyzed cyclizations or explore modern "green" catalysts.[5][6]
Product Instability The benzothiazole product itself might be unstable on silica gel during purification.Consider using neutral or basic alumina for column chromatography or, preferably for scale-up, develop a robust crystallization protocol to avoid chromatography altogether.[3]
Section 3: Electrophilic Bromination Control

Q3: During the bromination of 5-hydroxybenzothiazole (Route A), I'm getting a mixture of products, including the desired 2-bromo isomer, a di-brominated byproduct, and unreacted starting material. How do I improve regioselectivity and avoid over-bromination?

A: This is a classic regioselectivity problem in electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-director, while the thiazole ring system also has its own directing effects. The key to success is precise control over reaction conditions.

  • Causality: The strong activating effect of the hydroxyl group directs the incoming electrophile (Br+) to the positions ortho and para to it. Over-bromination occurs when the mono-brominated product is still activated enough to react with a second equivalent of the brominating agent, which is common at higher temperatures or with excess reagent.[7]

  • Troubleshooting Workflow:

start Low Selectivity in Bromination reagent Which brominating agent? start->reagent temp What is the reaction temperature? start->temp addition How is the reagent added? start->addition br2 Liquid Br₂: Highly reactive, can be hard to control. reagent->br2 Br₂ nbs NBS: Milder, solid, easier to handle at scale. reagent->nbs NBS temp_high Too High (>25°C): Favors over-bromination. temp->temp_high High temp_low Too Low (<0°C): Slow reaction, may be incomplete. temp->temp_low Low add_bulk Bulk Addition: Creates localized high concentrations, leading to side products. addition->add_bulk All at once add_slow Slow, Sub-surface Addition: Maintains low instantaneous concentration, improving selectivity. addition->add_slow Slow Dosing sol_reagent Action: Switch to NBS for better control. br2->sol_reagent sol_temp Action: Maintain strict temperature control, e.g., 0-5°C. temp_high->sol_temp sol_addition Action: Use a dosing pump for controlled, sub-surface addition at scale. add_bulk->sol_addition

Caption: Troubleshooting workflow for poor selectivity in bromination.

Section 4: Scale-Up, Work-up, and Purification

Q4: I had a successful procedure at the 1g scale, but at 100g, the work-up is difficult, my yield has dropped, and the product purity is lower. What scale-up specific issues should I consider?

A: This is a common and multifaceted problem. Scale-up is not linear; heat and mass transfer issues become dominant.

  • Heat Transfer: Exothermic reactions (like bromination or quenching) that are easily managed in a small flask with an ice bath can lead to dangerous temperature spikes in a large reactor with a smaller surface-area-to-volume ratio. Ensure your reactor has adequate cooling capacity and monitor the internal temperature closely, not just the jacket temperature.

  • Mixing and Reagent Addition: Inefficient mixing in a large vessel can lead to localized "hot spots" of high reagent concentration, promoting side reactions. Slow, controlled addition of reagents via a dosing pump is essential. For solids like NBS, adding them in portions is preferable to a single large addition.[8]

  • Work-up & Purification:

    • Phase Splits: Aqueous quenches and extractions that are clean at the lab scale can form stable emulsions in large reactors with high-shear mixing. Consider adding brine to aid phase separation or using a different solvent system.

    • Crystallization vs. Chromatography: Flash chromatography is not a viable purification method for multi-kilogram scale production. Developing a robust crystallization procedure is paramount. This involves screening various solvent/anti-solvent systems to find conditions that provide good recovery and effectively purge key impurities.[7][9] Recrystallization is often the most effective and economical method for purifying solid products at scale.[7]

Part 3: Experimental Protocols

The following are representative, detailed protocols that highlight best practices for the key steps. Note: These are illustrative and must be optimized for your specific substrate and equipment.

Protocol 1: General Procedure for Benzothiazole Formation

This protocol describes the condensation of an aminothiophenol with an aldehyde, a common method for forming the benzothiazole ring.[3]

  • Reactor Preparation: In a suitable reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet, charge the chosen solvent (e.g., ethanol, DMF, or DMSO)[3]. Sparge the solvent with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive nitrogen pressure, charge the 2-aminothiophenol precursor (1.0 eq).

  • Condensation Partner Addition: Slowly add the aldehyde or other condensation partner (1.0-1.1 eq). If a catalyst is used (e.g., a catalytic amount of iodine or p-TSA), it can be added at this stage.[3]

  • Reaction: Heat the reaction mixture to the optimized temperature (ranging from room temperature to reflux)[3].

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until consumption of the starting material is complete (typically 2-24 hours).[3]

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue can be purified by crystallization or extraction.

Protocol 2: Controlled Bromination at Scale

This protocol is adapted from procedures for brominating activated aromatic rings and emphasizes control.[7][10]

  • Reactor Setup: In a clean, dry, jacketed reactor, dissolve the 5-hydroxybenzothiazole substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).

  • Inerting and Cooling: Purge the vessel with nitrogen and cool the solution to 0-5°C using the reactor jacket.

  • Reagent Preparation: In a separate vessel, prepare a solution or slurry of the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.05 eq) in the reaction solvent.

  • Controlled Addition: Using a dosing pump, add the brominating agent solution to the cooled substrate solution over 1-2 hours. Critically, maintain the internal reaction temperature at 0-5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 1-3 hours.

  • Monitoring: Check for reaction completion by HPLC, ensuring the starting material is consumed and minimizing the formation of di-bromo byproduct.

  • Quenching: Once complete, quench the reaction by slowly adding a pre-cooled aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess brominating agent.

  • Isolation: Proceed with an appropriate extractive or crystallization work-up to isolate the crude 2-Bromo-5-hydroxybenzothiazole.

References

  • Neufeldt, S. R., & Sanford, M. S. (2022). Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts. PMC, NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
  • Singh, R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Biology Pharmacy and Health Sciences.
  • ResearchGate. (n.d.). Methods used for the synthesis of benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • RSC Publishing. (2025).
  • Aslam, M., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Retrieved from [Link]

  • NIH. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

  • Cision PR Newswire. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

Sources

Technical Support Center: Byproduct Identification in 2-Bromo-5-hydroxybenzothiazole Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-hydroxybenzothiazole. This versatile building block is central to the synthesis of numerous compounds of interest, but its reactivity can lead to a complex mixture of products and byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to confidently identify unexpected species in your reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common issues encountered during the analysis of reactions involving 2-Bromo-5-hydroxybenzothiazole.

Q1: I'm performing a Buchwald-Hartwig amination and see a prominent pair of peaks at m/z 152/154 in my chromatogram, but my product is not forming. What is this species?

A1: You are likely observing the hydrodehalogenation of your starting material.

  • Probable Cause: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a well-known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This occurs when a palladium-hydride species, which can form from various sources in the reaction mixture (e.g., the amine reagent, solvent, or water), reductively eliminates with the aryl halide faster than the desired amination occurs. The resulting byproduct is 5-hydroxybenzothiazole.

  • LC-MS Verification:

    • Mass-to-Charge Ratio (m/z): 5-hydroxybenzothiazole has a monoisotopic mass of 151.01 Da. In positive ion mode ESI-MS, you will detect its protonated form, [M+H]⁺, at m/z 152.02 . You will not see the characteristic ~1:1 isotopic pattern associated with bromine.

    • Retention Time: This byproduct will likely be more polar than your starting material (2-Bromo-5-hydroxybenzothiazole, MW 228.98 Da) and may elute earlier on a standard reverse-phase column.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your amine, solvent, and base are anhydrous and of high purity. Water can be a source of protons for the formation of Pd-H species.

    • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands can promote the desired reductive elimination over hydrodehalogenation.[3][4] Consider screening ligands if this is a persistent issue.

    • Base: The choice and stoichiometry of the base can influence the reaction outcome. A weaker, non-nucleophilic base might be preferable in some cases.

Q2: My reaction mixture shows a high molecular weight species (e.g., m/z > 400) with a complex isotopic pattern that includes bromine signatures. What could it be?

A2: This is likely a dimeric byproduct . Depending on the reaction conditions, several types of dimers can form.

  • Probable Causes & Identification:

    • Ullmann-type Homocoupling: Under copper catalysis, or sometimes as a side reaction in palladium catalysis, two molecules of 2-Bromo-5-hydroxybenzothiazole can couple to form a biaryl dimer.[5][6]

      • Expected [M+H]⁺: m/z 300.99 (for the C-C coupled dimer of 5-hydroxybenzothiazole, after loss of both bromines) or m/z 458.89 (for the C-C coupled dimer of the starting material, containing one bromine) or higher. The most likely scenario under reductive conditions is the formation of 2,2'-bis(5-hydroxybenzothiazole).

    • Reductive Dimerization: Some reaction conditions can promote the formation of radical intermediates, which then dimerize.[7][8][9]

      • Expected [M+H]⁺: The masses would be similar to homocoupling products, such as m/z 301.00 for the 2,2'-bibenzo[d]thiazole derivative.

    • Oxidative Dimerization/Disulfide Formation: In the presence of oxidants or air, the thiazole ring can potentially open, leading to disulfide-linked dimers.[7][8]

      • Expected [M+H]⁺: This would result in a species like 2,2'-dithiobis(benzothiazole), which for the 5-hydroxy derivative would be at m/z 333.00 .

  • LC-MS Verification Workflow:

    • Isotopic Pattern Analysis: Carefully examine the isotopic cluster. The presence of two bromine atoms will give a characteristic 1:2:1 pattern (for ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂). One bromine gives a 1:1 pattern. No bromine will have a typical carbon isotope pattern.

    • High-Resolution MS (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass. This allows you to predict the elemental composition and confidently distinguish between different dimeric possibilities.

    • MS/MS Fragmentation: Fragment the high molecular weight ion. Look for a fragment ion corresponding to the monomeric unit (e.g., m/z 230/232 for the brominated monomer or m/z 152 for the debrominated monomer). This is strong evidence of a dimeric structure.

Q3: I am observing an unexpected peak whose mass doesn't correspond to any obvious byproduct. How do I systematically identify it?

A3: Identifying a complete unknown requires a logical, step-by-step approach. The workflow below provides a self-validating system for structural elucidation.

  • Step-by-Step Identification Protocol:

    • Obtain High-Resolution Mass Data: Determine the accurate mass of the [M+H]⁺ or [M-H]⁻ ion to at least four decimal places. Use this to generate a list of possible elemental compositions within a reasonable ppm error (e.g., < 5 ppm).

    • Analyze Isotopic Signature: Check for the presence of bromine (¹⁹Br/⁸¹Br, ~1:1) or chlorine (³⁵Cl/³⁷Cl, ~3:1) isotopic patterns. This immediately confirms if a halogen from a reagent or solvent is incorporated.

    • Perform MS/MS Fragmentation: Isolate the precursor ion and acquire a product ion spectrum. This is the most critical step.

    • Propose Fragmentation Pathways: Analyze the neutral losses and product ions. For benzothiazoles, look for characteristic fragmentations:

      • Loss of Br• (79/81 Da)

      • Loss of CO (28 Da) from the phenol ring

      • Cleavage of the thiazole ring (e.g., loss of HCN, CS)

      • Loss of substituents added during the reaction.

    • Consider All Reaction Components: Could the unknown be an adduct with the solvent (e.g., acetonitrile, DMF), a reaction with the ligand, or an oxidation product?[10][11] Calculate the masses of these potential adducts. For example, oxidation adds 16 Da (M+16).

Byproduct Identification Workflow Diagram

Byproduct_ID_Workflow start Unexpected Peak in TIC hrms Acquire High-Resolution Mass (e.g., TOF, Orbitrap) start->hrms isotope Analyze Isotopic Pattern (Br, Cl, S) start->isotope composition Generate Elemental Composition hrms->composition isotope->composition Constrains possibilities msms Acquire MS/MS Spectrum pathways Propose Fragmentation Pathways msms->pathways composition->msms structure Propose Putative Structure pathways->structure confirm Confirm with Standard (if available) structure->confirm

Caption: A logical workflow for identifying unknown byproducts using LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-Bromo-5-hydroxybenzothiazole and their typical byproducts?

A1: The molecule's functionality allows for several key transformations. The table below summarizes the most common reactions and the byproducts you should anticipate.

Reaction TypeReagents / CatalystsDesired Product TypeCommon Potential ByproductsExpected [M+H]⁺ of Byproduct
Buchwald-Hartwig Amination Pd catalyst, Phosphine Ligand, Base, Amine (R-NH₂)2-Amino-5-hydroxybenzothiazoleHydrodehalogenation (loss of Br)152.02
Dimer of starting material301.00
Ullmann Condensation Cu catalyst, Base, Amine/Alcohol/Thiol2-Substituted-5-hydroxybenzothiazoleHomocoupling of starting material301.00
Hydrodehalogenation152.02
Nucleophilic Aromatic Sub. (SNAr) Strong Nucleophile (e.g., NaSMe)2-Substituted-5-hydroxybenzothiazoleIncomplete reaction230.93 / 232.93 (Starting Material)
Oxidation Oxidizing agent (e.g., H₂O₂, Air)Varies (Quinone, Ring-Opened)Hydroxylated Benzothiazole246.93 / 248.92 (M+O)
Oxidative Ring Cleavage ProductsVaries widely[12]
Q2: How should I set up a generic LC-MS method to analyze my reaction mixture?

A2: A general-purpose reverse-phase method is an excellent starting point for analyzing these compounds. The protocol below can be adapted as needed.

ParameterRecommended SettingRationale / Notes
LC Column C18 or C8, 2.1 or 3.0 mm ID, 50-100 mm length, < 3 µm particle sizeC18 provides good hydrophobic retention for the aromatic system. A shorter column allows for faster analysis times.[13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B over 5-10 minutes, hold at 95% B for 2 min, re-equilibrateA generic gradient will elute a wide range of polar and non-polar compounds. Adjust based on your specific mixture.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for analytical LC-MS.
Column Temp. 30 - 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLAvoid overloading the column. Dilute sample in mobile phase A/B mixture if necessary.
MS Ionization Electrospray Ionization (ESI), Positive ModeThe nitrogen atom in the benzothiazole ring is readily protonated.[14]
MS Scan Mode Full Scan (e.g., m/z 100-1000)To detect all potential products and byproducts.
MS/MS Mode Data-Dependent Acquisition (DDA) or TargetedDDA is excellent for unknown identification. Targeted MS/MS can be used to confirm the presence of expected byproducts.
Q3: What are the key MS fragmentation patterns for identifying brominated benzothiazoles?

A3: The fragmentation pattern is a structural fingerprint. For 2-Bromo-5-hydroxybenzothiazole and its derivatives, two features are paramount:

  • The Bromine Isotopic Signature: This is the most crucial diagnostic tool. Any fragment containing the bromine atom will appear as a pair of peaks of nearly equal intensity, separated by ~2 Da (for ⁷⁹Br and ⁸¹Br). If this signature is absent in a fragment, the bromine has been lost.

  • Characteristic Fragmentation Pathways: In MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 230/232), expect to see:

    • Loss of a Bromine Radical (Br•): This is often not the most dominant pathway but can be observed, leading to a fragment at m/z 151.

    • Thiazole Ring Cleavage: The five-membered ring is often the most labile part of the core structure. Common losses include HCN (27 Da) and C₂H₂S (58 Da).[15]

    • Cleavage of Substituents: In derivatives, the most prominent fragmentation is often the loss of the substituent at the 2-position.

Potential Reaction and Byproduct Pathways dot

Byproduct_Formation cluster_0 Reaction Conditions Pd Catalyst\n(e.g., Buchwald-Hartwig) Pd Catalyst (e.g., Buchwald-Hartwig) SM 2-Bromo-5-hydroxybenzothiazole [M+H]+ = 230/232 Pd Catalyst\n(e.g., Buchwald-Hartwig)->SM Oxidant\n(e.g., Air, H2O2) Oxidant (e.g., Air, H2O2) Oxidant\n(e.g., Air, H2O2)->SM Product Desired Product (e.g., 2-Amino-derivative) SM->Product Main Reaction Byproduct1 Hydrodehalogenation (5-hydroxybenzothiazole) [M+H]+ = 152 SM->Byproduct1 Side Reaction Byproduct2 Homocoupling Dimer [M+H]+ = 301 SM->Byproduct2 Side Reaction Byproduct3 Oxidation Product (e.g., Quinone-type) [M+H]+ = 244/246 SM->Byproduct3 Degradation

Sources

Technical Support Center: Alternative Catalysts for Substituted Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted benzothiazoles using alternative catalysts. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to move beyond traditional synthetic routes. We will explore common issues, provide practical troubleshooting advice in a direct Q&A format, and offer detailed protocols for various modern catalytic systems. Our focus is on providing scientifically-grounded solutions that emphasize efficiency, sustainability, and experimental success.

Section 1: Heterogeneous & Nanocatalysts

The use of solid-supported catalysts has revolutionized benzothiazole synthesis by simplifying catalyst recovery and promoting greener chemical processes.[1][2] These systems often allow for milder reaction conditions and reduce environmental impact.[1] However, working with heterogeneous systems can present unique challenges.

Troubleshooting Guide & FAQs: Heterogeneous Systems

Q1: My reaction yield is very low, or the reaction isn't starting. What are the likely causes?

A1: Low or no yield in a heterogeneous catalytic system often points to one of three areas: starting material quality, catalyst activity, or reaction conditions.

  • Starting Material Purity: 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct that will not react.[3] Always use freshly purified or a newly opened bottle of 2-aminothiophenol. If you suspect oxidation, consider purifying it via distillation or recrystallization before use.

  • Catalyst Inefficiency or Deactivation:

    • Activation: Some solid catalysts require pre-activation (e.g., heating under vacuum) to remove adsorbed water or other inhibitors. Check the supplier's instructions or the original literature protocol.

    • Poisoning: Impurities in your starting materials or solvent can poison the catalyst's active sites. Ensure high-purity reagents and solvents. For instance, some metal-based catalysts are sensitive to sulfur compounds other than your substrate.

    • Screening: The choice of catalyst is critical. If one isn't working for your specific substrates, consider screening others. For example, SnP₂O₇ has been reported to give high yields (87–95%) in very short reaction times (8–35 min).[4] Other effective options include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and various nanocatalysts.[2][4]

  • Reaction Temperature: While many modern protocols work at room temperature or slightly elevated temperatures (60-80 °C), some substrate combinations are sluggish.[3][5] If thin-layer chromatography (TLC) shows unreacted starting materials after a significant time, try gradually increasing the temperature.[3]

Q2: I'm getting my desired product, but it's contaminated with byproducts. How can I improve selectivity?

A2: Byproduct formation is typically due to side reactions involving the starting materials or over-oxidation.

  • Oxidation of 2-aminothiophenol: As mentioned, the thiol group can oxidize. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly minimize the formation of disulfide byproducts.[3]

  • Self-Condensation of Aldehyde: Under certain acidic or basic conditions, aldehydes can self-condense. Adjusting the catalyst loading or switching to a more neutral catalyst might solve this.

  • Incomplete Cyclization: In some cases, the intermediate Schiff base may not fully cyclize.[3] The choice of catalyst is key to promoting efficient cyclization. Nanocatalysts like Fe₃O₄@Pyl-Cu have been shown to be highly efficient in driving the reaction to completion.[6]

Q3: My nanocatalyst is difficult to recover or loses activity after one cycle. What's going wrong?

A3: This is a common issue with nanocatalysts. The primary advantage of magnetic nanocatalysts (e.g., Fe₃O₄-supported systems) is their straightforward recovery using an external magnet.[6][7]

  • Recovery: If you are not using a magnetic catalyst, recovery often involves filtration or centrifugation, which can lead to material loss. If recyclability is a priority, consider switching to a magnetic system like Fe₃O₄-Serine-CuI.[8]

  • Loss of Activity: Leaching of the active metal from the support into the reaction medium is a primary cause of decreased activity. Another cause can be the irreversible adsorption of substrates, products, or byproducts onto the catalyst surface. Washing the recovered catalyst with a suitable solvent before reuse can sometimes restore activity.

Workflow: Troubleshooting Low Yield in Heterogeneous Systems

G start Low or No Yield check_sm Verify Purity of Starting Materials (especially 2-aminothiophenol) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK purify_sm Purify/Replace Starting Materials check_sm->purify_sm Impure check_cat Evaluate Catalyst Activity cat_ok Catalyst is Active check_cat->cat_ok OK screen_cat Screen Different Catalysts (e.g., SnP₂O₇, Nanocatalysts) check_cat->screen_cat Inactive/ Inefficient check_cond Optimize Reaction Conditions inc_temp Gradually Increase Temperature check_cond->inc_temp sm_ok->check_cat cat_ok->check_cond purify_sm->check_sm end Successful Synthesis screen_cat->end change_solv Change Solvent or Try Solvent-Free inc_temp->change_solv inc_temp->end change_solv->end

Caption: Troubleshooting workflow for low yield reactions.

Representative Protocol: Synthesis using a Magnetic Nanocatalyst

This protocol is adapted from methodologies using copper-functionalized magnetic nanoparticles.[6][8]

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).

  • Catalyst Addition: Add the Fe₃O₄-supported copper nanocatalyst (typically 1-5 mol%).

  • Reaction Conditions: Stir the mixture at 80 °C. Monitor the reaction progress using TLC.[3] Reactions are often complete within 15-90 minutes.[9]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Place a strong external magnet against the side of the flask. The magnetic catalyst will be drawn to the magnet, allowing the clear supernatant solution to be decanted.

  • Product Isolation: The decanted solution is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzothiazole.

  • Catalyst Recycling: The recovered catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent reactions.

Section 2: Metal-Free Catalytic Systems

Growing interest in sustainable chemistry has led to the development of metal-free synthetic routes, which avoid the cost and potential toxicity of transition metals.[10][11] These methods include organocatalysis and visible-light photoredox catalysis.

Troubleshooting Guide & FAQs: Metal-Free Systems

Q1: My photoredox reaction isn't working. What should I check?

A1: Photoredox catalysis depends on a precise interplay of light, catalyst, and substrate.

  • Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your photocatalyst (e.g., Riboflavin, graphitic carbon nitride).[12][13] Also, check the intensity and distance of the light source from the reaction vessel.

  • Oxygen/Atmosphere: Many metal-free photoredox reactions use molecular oxygen from the air as the terminal oxidant.[12] Ensure the reaction is not sealed under an inert atmosphere unless the protocol explicitly requires it. Conversely, some reactions may require an inert atmosphere to prevent degradation.

  • Catalyst Stability: Some organic photocatalysts can degrade under prolonged irradiation. If the reaction stalls, it might be due to catalyst decomposition. Try adding a second small portion of the catalyst.

  • Solvent Choice: The solvent can significantly impact the reaction. Ethanol is often used as a green solvent, but its choice is critical for catalyst solubility and stability.[12]

Q2: I'm attempting a Brønsted acid-catalyzed synthesis with a β-diketone, but the yield is poor. Why?

A2: This reaction relies on the acid to facilitate both the initial condensation and the subsequent cyclization.

  • Acid Strength and Loading: The choice and amount of Brønsted acid (e.g., p-Toluenesulfonic acid) are crucial.[11][14] Too little acid may result in a slow or incomplete reaction. Too much can lead to side reactions or decomposition. An optimal loading is typically around 10 mol%.[11]

  • Keto-Enol Tautomerization: The mechanism involves the keto-enol tautomerization of the β-diketone.[15] The reaction conditions must favor this equilibrium. If the reaction is sluggish, a change in solvent or a slight increase in temperature might help.

Q3: Are there any completely catalyst-free options?

A3: Yes, several methods have been developed that are both catalyst- and additive-free. One notable approach involves a three-component reaction between an aromatic amine, an aliphatic amine, and elemental sulfur, using DMSO as both the solvent and the oxidant.[16][17] This method is environmentally friendly but may require higher temperatures. Another approach uses microwave irradiation in a green solvent like glycerol to drive the condensation of 2-aminothiophenol with aldehydes.[11]

Mechanism: Metal-Free Photoredox Catalysis

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) (e.g., Riboflavin) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_radical PC Radical Anion (PC·⁻) PC_star->PC_radical SET with Thioanilide Thio Thioanilide Substrate Thio_radical Thioanilide Radical Cation PC_star->Thio_radical PC_radical->PC SET with O₂ O2 O₂ PC_radical->O2 Superoxide O₂·⁻ Thio->PC_radical Thio->Thio_radical Single Electron Transfer (SET) Cyclized Cyclized Intermediate Thio_radical->Cyclized Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized->Product Oxidation & Deprotonation

Caption: General mechanism for visible-light photoredox synthesis.

Section 3: Catalyst Performance Comparison

Choosing the right catalyst depends on factors like desired reaction time, substrate scope, cost, and commitment to green chemistry principles. The table below summarizes various alternative systems.

Catalyst SystemReactantsConditionsTimeYield (%)Key Advantages & Refs
Heterogeneous Catalysts
SnP₂O₇2-Aminothiophenol, AldehydeSolvent-free, 80-90 °C8-35 min87-95Reusable, very short reaction times.[4][5]
NaHSO₄-SiO₂2-Aminothiophenol, Acyl ChlorideSolvent-free, RT15-20 min90-95Inexpensive, non-toxic, easy workup.[4]
Fe₃O₄@Pyl-Cu (Nanocatalyst)2-Aminothiophenol, AldehydeEthanol, 80 °C15-90 min87-98Magnetically recoverable, green solvent.[6][9]
Metal-Free Catalysts
H₂O₂/HCl2-Aminothiophenol, AldehydeEthanol, RT45-60 min85-94Inexpensive reagents, simple setup.[5]
Riboflavin (Photocatalyst)ThioanilidesEthanol, Blue LEDs, Air6 h49-90Metal-free, uses light and air, green.[12]
g-C₃N₄ (Photocatalyst)2-Aminothiophenol, AldehydeVisible Light, Air5-15 min89-97Recyclable, metal-free, extremely fast.[13]
None (Catalyst-Free)Aromatic Amine, Aliphatic Amine, S₈DMSO, 120 °C12 hup to 81%Avoids catalysts and additives.[17]
Other Green Methods
p-TsOH2-Aminothiophenol, AldehydeWater, Reflux2-3 h75-85Uses water as a green solvent.[11]
None (Microwave)2-Aminothiophenol, AldehydeGlycerol, MW4-8 min92-98Extremely fast, green solvent.[5][11]

References

  • Nanomaterials Chemistry. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide. Retrieved from [Link]

  • Elsevier. (2024). Advancement in heterogeneous catalysts for the synthesis of benzothiazole derivatives. Materials Today Chemistry. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Application of Magnetic Nanocatalyst Fe3O4@Pyl-Cu in One-pot Synthesis of Benzothiazoles. Retrieved from [Link]

  • ResearchGate. (2024). Advancement in Heterogeneous Catalysts for the Synthesis of Benzothiazole Derivatives. Request PDF. Retrieved from [Link]

  • Digital CSIC. (2021). Metal- and Base-Free, Aerobic Photoredox Catalysis with Riboflavin to Synthesize 2-Substituted Benzothiazoles. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(5), 1146. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6245. Retrieved from [Link]

  • ACS Publications. (2010). Metal-Free Synthesis of 2-Substituted (N, O, C) Benzothiazoles via an Intramolecular C−S Bond Formation. ACS Combinatorial Science, 12(3), 324-330. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2596. Retrieved from [Link]

  • Organic Chemistry Research. (2024). Synthesis of benzothiazoles in the presence of a new natural based nanocatalyst containing Zr(IV). Retrieved from [Link]

  • ResearchGate. (2024). Visible light-induced synthesis of benzothiazole derivatives using graphitic carbon nitride as a recyclable metal-free photocatalyst. Request PDF. Retrieved from [Link]

  • Nanomaterials Chemistry. (2023). One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13248-13256. Retrieved from [Link]

  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13248-13256. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. Retrieved from [Link]

  • International Journal of Biology and Pharmacy Allied Sciences. (2023). THERAPEUTIC JOURNEY, SYNTHESIS AND RECENT ADVANCES IN BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

Sources

managing temperature fluctuations in 2-Bromo-5-hydroxybenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-hydroxybenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical aspect of temperature management. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and reproducibility of your experiments.

Troubleshooting Guide: Managing Temperature Fluctuations

Uncontrolled temperature fluctuations are a primary source of low yields, impurity formation, and safety hazards in the synthesis of 2-Bromo-5-hydroxybenzothiazole. This section addresses specific issues you may encounter in a question-and-answer format.

Question 1: My diazotization of 2-amino-5-hydroxybenzothiazole is showing poor conversion, and I observe significant gas evolution even at low temperatures. What is happening and how can I fix it?

Answer:

This issue points towards the premature decomposition of the diazonium salt, a common problem if the temperature is not strictly controlled. Diazotization is a highly exothermic reaction, and even localized temperature spikes can lead to the degradation of the thermally sensitive diazonium intermediate.[1][2]

Causality: The aryl diazonium salt intermediate is unstable at temperatures above 5 °C in aqueous solutions.[3] Above this temperature, it rapidly decomposes, releasing nitrogen gas and leading to a range of unwanted byproducts, thus reducing the yield of the desired Sandmeyer reaction product.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a well-calibrated temperature probe and an efficient cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and at a controlled rate to allow the cooling system to dissipate the heat generated from the exothermic reaction.[4][5]

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized heating and to maintain a homogenous temperature throughout the reaction mixture.

  • Monitor for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates excess. While a slight excess is often necessary to drive the reaction to completion, a large excess can lead to side reactions. If a significant excess is detected, it can be quenched with a small amount of urea or sulfamic acid.

Question 2: I'm observing the formation of multiple brominated species and a dark, tarry byproduct during the bromination step. How can I improve the selectivity for 2-Bromo-5-hydroxybenzothiazole?

Answer:

The formation of multiple brominated products and tars suggests that the bromination reaction is proceeding too quickly or at too high a temperature, leading to over-bromination and decomposition.

Causality: Bromination of aromatic compounds is a highly exothermic process.[6][7] Poor temperature control can lead to a rapid increase in the reaction rate, causing a loss of selectivity. The hydroxyl group on the benzothiazole ring is an activating group, making the ring susceptible to further electrophilic substitution (di-bromination or even tri-bromination) if the reaction conditions are not carefully managed.

Recommended Solutions:

  • Controlled Bromine Addition: Add the bromine solution dropwise at a rate that allows the reaction temperature to be maintained within the optimal range. For the bromination of a similar compound, 3-hydroxybenzaldehyde, a temperature range of 35-38°C was found to be effective.[7][8] A similar range should be a good starting point for your synthesis, but optimization may be required.

  • Solvent Choice: Use a suitable solvent that can help to dissipate heat effectively. Dichloromethane or acetic acid are commonly used for bromination reactions.[6][7]

  • Stoichiometry: Ensure the precise stoichiometry of bromine. An excess of bromine will favor the formation of poly-brominated byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to avoid prolonged reaction times that can lead to byproduct formation.

ParameterRecommendationRationale
Bromine Addition Slow, dropwiseTo control the exotherm and maintain temperature.
Temperature 35-38 °C (starting point)To ensure a controlled reaction rate and prevent side reactions.
Solvent Dichloromethane or Acetic AcidTo aid in heat dissipation and reactant solubility.
Monitoring TLC or HPLCTo determine reaction completion and prevent over-reaction.

Question 3: During scale-up, I experienced a thermal runaway event. What are the critical safety considerations I need to implement?

Answer:

A thermal runaway is a critical safety incident that occurs when an exothermic reaction generates heat faster than it can be removed, leading to a rapid increase in temperature and pressure.[2] This is a significant risk in both diazotization and bromination steps.

Causality: As reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. An exothermic reaction that is well-controlled at the lab scale can become dangerous at a larger scale if the cooling capacity is not adequately increased.

Critical Safety Measures:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.

  • Robust Cooling System: Ensure your reactor is equipped with a cooling system that can handle the total heat output of the reaction. This may include a jacketed reactor with a high-flow-rate chiller.

  • Emergency Quenching Plan: Have a well-defined and rehearsed emergency quenching plan. This should include the rapid addition of a quenching agent to stop the reaction and an emergency cooling system.

  • Pressure Relief Systems: Equip the reactor with a pressure relief valve or a rupture disc to safely vent any excess pressure in the event of a runaway reaction.

  • Controlled Reagent Addition: Implement a fail-safe system for reagent addition that automatically stops the feed if the temperature exceeds a predefined safety limit.


start [label="Temperature Fluctuation Issue", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Which reaction step is problematic?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

diazotization [label="Diazotization (0-5°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bromination [label="Bromination (e.g., 35-38°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

symptom_diazo [label="Low yield, gas evolution?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; symptom_bromo [label="Multiple products, tar formation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_diazo1 [label="Implement strict 0-5°C control"]; solution_diazo2 [label="Slow NaNO2 addition"]; solution_diazo3 [label="Ensure efficient stirring"];

solution_bromo1 [label="Slow, controlled bromine addition"]; solution_bromo2 [label="Optimize solvent for heat dissipation"]; solution_bromo3 [label="Verify stoichiometry"];

scale_up [label="Issue during scale-up?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; runaway [label="Thermal Runaway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; safety_measures [label="Implement Critical Safety Measures:\n- Reaction Calorimetry\n- Robust Cooling\n- Emergency Quench Plan\n- Pressure Relief", align=left];

start -> q1; q1 -> diazotization [label="Diazotization"]; q1 -> bromination [label="Bromination"];

diazotization -> symptom_diazo; symptom_diazo -> solution_diazo1 [label="Yes"]; solution_diazo1 -> solution_diazo2 -> solution_diazo3; symptom_diazo -> scale_up [label="No, but at scale"];

bromination -> symptom_bromo; symptom_bromo -> solution_bromo1 [label="Yes"]; solution_bromo1 -> solution_bromo2 -> solution_bromo3; symptom_bromo -> scale_up [label="No, but at scale"];

q1 -> scale_up [label="Scale-up"]; scale_up -> runaway [label="Yes"]; runaway -> safety_measures; }

Troubleshooting workflow for temperature issues.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 2-Bromo-5-hydroxybenzothiazole?

A1: A common and plausible synthetic pathway starts with 2-amino-5-hydroxybenzothiazole. This precursor undergoes a diazotization reaction using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with a bromine source, such as copper(I) bromide, to yield the final product.[9][10][11]


start [label="2-Amino-5-hydroxybenzothiazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; diazotization [label="Diazotization\n(NaNO2, HBr, 0-5°C)"]; diazonium_salt [label="Benzothiazole-5-hydroxy-2-diazonium bromide\n(Intermediate)", style=dashed]; sandmeyer [label="Sandmeyer Reaction\n(CuBr)"]; product [label="2-Bromo-5-hydroxybenzothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> diazotization; diazotization -> diazonium_salt; diazonium_salt -> sandmeyer; sandmeyer -> product; }

Plausible synthesis pathway.

Q2: Why is the 0-5 °C temperature range so critical for diazotization?

A2: Aryl diazonium salts are notoriously unstable.[3] The diazonium group is an excellent leaving group (N₂ gas), and at temperatures above 5 °C, the rate of decomposition increases significantly. This not only reduces the yield of the desired product but can also become a safety hazard due to rapid gas evolution. Maintaining a low temperature suppresses this decomposition pathway, allowing the diazonium salt to be trapped by the nucleophile in the subsequent Sandmeyer reaction.

Q3: Can I use other brominating agents besides liquid bromine?

A3: Yes, N-Bromosuccinimide (NBS) is a common and often safer alternative to liquid bromine for brominating aromatic compounds. It is a solid that is easier to handle and can provide a slow, controlled release of bromine in the presence of an acid catalyst. The reaction conditions, including temperature, may need to be re-optimized when using NBS.

Q4: What are the key parameters to consider when choosing a solvent for these reactions?

A4: The ideal solvent should:

  • Dissolve the reactants: Ensure all starting materials are in solution to promote a homogenous reaction.

  • Have a suitable boiling point: The boiling point should be high enough to accommodate the desired reaction temperature but low enough to be easily removed during workup.

  • Be inert: The solvent should not react with any of the reagents or intermediates.

  • Aid in heat transfer: The solvent should have good heat transfer properties to help dissipate the heat generated by exothermic reactions, especially at scale.

Q5: How can I purify the final 2-Bromo-5-hydroxybenzothiazole product?

A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective in separating the desired product from any remaining starting materials or byproducts.[8]

References

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  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Retrieved January 18, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Preparation of 2-aminobenzothiazoles. (1982). Google Patents.
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  • Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Process for the preparation of 2-aminobenzothiazoles. (1994). Google Patents.
  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Chemical Health & Safety. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press. Retrieved January 18, 2026, from [Link]

  • Synthesis of some new 5- substituted of. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 18, 2026, from [Link]

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  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

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  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst. (2016). Google Patents.
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  • Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. Retrieved January 18, 2026, from [Link]

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  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

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  • Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. (n.d.). LinkedIn. Retrieved January 18, 2026, from [Link]

  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025). Maximum Academic Press. Retrieved January 18, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Bromo-5-hydroxybenzothiazole: Unraveling its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5] This guide provides an in-depth comparative analysis of 2-Bromo-5-hydroxybenzothiazole, positioning its potential activity within the context of other well-documented benzothiazole derivatives. By examining structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to explore this promising class of compounds.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The bicyclic nature of benzothiazole, consisting of a benzene ring fused to a thiazole ring, provides a rigid and planar structure that can effectively interact with various biological targets.[2] The true versatility of this scaffold, however, lies in the amenability of its 2, 5, and 6 positions to chemical modification. Literature overwhelmingly suggests that the nature and position of substituents at these sites profoundly influence the pharmacological profile of the resulting derivatives.[2]

A Spotlight on 2-Bromo-5-hydroxybenzothiazole: A Candidate for Exploration

While extensive experimental data on 2-Bromo-5-hydroxybenzothiazole is not yet widely published, an analysis of its structural features in the context of established SAR principles allows for a strong inferential case for its potential biological activities. The presence of a bromine atom at the 2-position and a hydroxyl group at the 5-position are key determinants of its predicted efficacy.

The Influence of Halogen Substitution

Halogen atoms, particularly bromine and chlorine, are known to significantly impact the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and binding affinity. In the realm of benzothiazoles, halogenation has been a successful strategy for enhancing biological activity.

For instance, studies on various halogen-substituted benzothiazoles have demonstrated their potential in flexible optoelectronics and as potent antimicrobial and anticancer agents.[6] The introduction of a bromo group at various positions of the benzothiazole ring has been shown to enhance antibacterial action.[7][8] For example, a brominated derivative of 2-(4-hydroxyphenyl)benzothiazole displayed an extended spectrum of activity against several bacterial strains with lower minimum inhibitory concentration (MIC) values compared to its non-brominated counterpart.[9][10] Furthermore, substituted bromopyridine acetamide benzothiazole derivatives have exhibited potent antitumor activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[11][12]

The Role of the Hydroxyl Group

The hydroxyl (-OH) group is a critical functional group in many pharmacologically active molecules, often participating in hydrogen bonding interactions with biological targets. In benzothiazole derivatives, the presence and position of hydroxyl groups can significantly modulate their activity. For example, the substitution of a hydroxyl group on a phenyl ring attached to the benzothiazole core has been shown to improve antibacterial action.[7]

Comparative Analysis: Positioning 2-Bromo-5-hydroxybenzothiazole Among its Peers

To contextualize the potential of 2-Bromo-5-hydroxybenzothiazole, a comparison with other derivatives is essential. The following table summarizes the activities of selected benzothiazole derivatives, highlighting the influence of substitutions at the 2 and 5/6/7 positions.

Compound/Derivative Class Substituents Biological Activity Key Findings Reference(s)
2-Arylbenzothiazoles2-phenyl, 2-(4-hydroxyphenyl)Anticancer, AntimicrobialThe 4-hydroxy derivative showed significant antimicrobial and cytotoxic activity. Bromination of this derivative enhanced antibacterial potency.[9],[10]
Substituted Pyridine Benzothiazoles2-thiol with bromopyridine acetamideAnticancerPotent antitumor activity against multiple cancer cell lines (IC50 values: 1.2 nM - 48 nM).[11],[12]
7-Bromo/Methyl Benzothiazoles7-bromo, 7-methyl with phenyl moietyAntibacterialEnhanced antibacterial action against S. aureus, B. subtilis, and E. coli.[7]
2-Mercaptobenzothiazole Derivatives5-bromoCCR3 Receptor AntagonismThe 5-bromo derivative was 10-20 times more effective than other compounds in the series.[13]
Phenylacetamide BenzothiazolesVarious substitutionsAntiproliferativeInduced marked viability reduction in pancreatic and paraganglioma cancer cells.

This comparative data suggests that the combination of a bromo group at the 2-position and a hydroxyl group at the 5-position in 2-Bromo-5-hydroxybenzothiazole could lead to significant anticancer and/or antimicrobial activities. The bromine would likely enhance lipophilicity and target engagement, while the hydroxyl group could participate in crucial hydrogen bonding interactions within the active site of a target protein.

Visualizing the Structure-Activity Landscape

To better understand the relationships between different benzothiazole derivatives and their activities, a logical diagram is presented below.

SAR_Comparison cluster_core Benzothiazole Core cluster_target Target Compound cluster_derivatives Comparative Derivatives Benzothiazole Benzothiazole 2-Bromo-5-hydroxybenzothiazole 2-Bromo-5-hydroxybenzothiazole Benzothiazole->2-Bromo-5-hydroxybenzothiazole Specific Substitution 2-Aryl-BT 2-Aryl Derivatives Benzothiazole->2-Aryl-BT Modification at C2 Halogenated-BT Halogenated Derivatives Benzothiazole->Halogenated-BT Modification with Halogens Hydroxylated-BT Hydroxylated Derivatives Benzothiazole->Hydroxylated-BT Modification with -OH Potential Anticancer Activity Potential Anticancer Activity 2-Bromo-5-hydroxybenzothiazole->Potential Anticancer Activity Potential Antimicrobial Activity Potential Antimicrobial Activity 2-Bromo-5-hydroxybenzothiazole->Potential Antimicrobial Activity Anticancer & Antimicrobial Activity Anticancer & Antimicrobial Activity 2-Aryl-BT->Anticancer & Antimicrobial Activity Enhanced Bioactivity Enhanced Bioactivity Halogenated-BT->Enhanced Bioactivity Modulated Bioactivity Modulated Bioactivity Hydroxylated-BT->Modulated Bioactivity Enhanced Bioactivity->Potential Anticancer Activity Enhanced Bioactivity->Potential Antimicrobial Activity Modulated Bioactivity->Potential Anticancer Activity Modulated Bioactivity->Potential Antimicrobial Activity

Caption: Logical relationship between the core benzothiazole structure, the target compound, and related derivatives with known bioactivities.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 2-Bromo-5-hydroxybenzothiazole and its analogues, detailed, self-validating experimental protocols for assessing anticancer and antimicrobial activities are provided below.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16]

Workflow Diagram:

MTT_Workflow start Start cell_culture Cell Seeding (e.g., A549, MCF-7) in 96-well plates start->cell_culture treatment Treatment with 2-Bromo-5-hydroxybenzothiazole (serial dilutions) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation (1-4 hours) Formation of Formazan mtt_addition->formazan_formation solubilization Addition of Solubilization Solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment: Prepare a stock solution of 2-Bromo-5-hydroxybenzothiazole in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Crystal Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of a compound.[17]

Workflow Diagram:

Antimicrobial_Workflow start Start prepare_agar Prepare Agar Plates (e.g., Mueller-Hinton Agar) start->prepare_agar inoculate_bacteria Inoculate with Bacterial Suspension (e.g., S. aureus, E. coli) prepare_agar->inoculate_bacteria create_wells Create Wells in Agar inoculate_bacteria->create_wells add_compound Add Compound Solution to Wells create_wells->add_compound incubation Incubate Plates (e.g., 24h at 37°C) add_compound->incubation measure_inhibition Measure Zone of Inhibition incubation->measure_inhibition end End measure_inhibition->end

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Detailed Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of 2-Bromo-5-hydroxybenzothiazole solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (DMSO only) and a positive control (a standard antibiotic like Ciprofloxacin or Amphotericin B).[18]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement and Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 2-Bromo-5-hydroxybenzothiazole, when analyzed through the lens of established structure-activity relationships, strongly suggest its potential as a bioactive compound, particularly in the realms of anticancer and antimicrobial research. The bromine at the 2-position and the hydroxyl group at the 5-position are anticipated to confer potent activity. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of this and other novel benzothiazole derivatives. Further research, including synthesis, in vitro screening, and subsequent lead optimization, is warranted to fully elucidate the therapeutic potential of 2-Bromo-5-hydroxybenzothiazole and to pave the way for the development of new, effective therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine.
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  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - MDPI.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.
  • Anticancer activity of benzothiazole derivatives - ResearchG
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
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  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29).
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  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed.
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A Comparative Technical Guide to 2-Bromo-5-hydroxybenzothiazole and its Chloro Analog for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Analysis of 2-Bromo-5-hydroxybenzothiazole and 2-Chloro-5-hydroxybenzothiazole

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of halogen substituents at various positions of the benzothiazole ring system allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of two key halogenated benzothiazoles: 2-Bromo-5-hydroxybenzothiazole and its chloro analog, 2-Chloro-5-hydroxybenzothiazole. This document is intended to serve as a technical resource, offering insights into their synthesis, spectral properties, and comparative reactivity, supported by experimental data and established chemical principles.

Introduction to 2-Halo-5-hydroxybenzothiazoles

The 5-hydroxybenzothiazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a halogen atom at the 2-position significantly influences the molecule's reactivity and potential for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules. The choice between a bromo or a chloro substituent can have profound effects on reaction kinetics, yields, and the overall synthetic strategy.

Synthesis and Mechanistic Considerations

The synthesis of 2-halo-5-hydroxybenzothiazoles can be approached through several routes, often starting from the corresponding 2-amino-4-halophenol. A common and effective method involves the reaction of the aminophenol with a thiocyanating agent, followed by cyclization.

A plausible synthetic pathway involves the reaction of 2-amino-4-bromophenol or 2-amino-4-chlorophenol with potassium thiocyanate in the presence of a bromine or a suitable oxidizing agent. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: A Generalizable Synthesis of 2-Halo-5-hydroxybenzothiazoles

The following protocol outlines a general procedure that can be adapted for the synthesis of both the bromo and chloro analogs. The key difference lies in the starting material.

  • Starting Material Preparation: Begin with either 2-amino-4-bromophenol for the synthesis of 2-Bromo-5-hydroxybenzothiazole or 2-amino-4-chlorophenol for the synthesis of 2-Chloro-5-hydroxybenzothiazole.

  • Thiocyanate Reaction: In a suitable solvent such as acetic acid, dissolve the chosen 2-amino-4-halophenol (1 equivalent). Add potassium thiocyanate (1.1 equivalents) and stir the mixture.

  • Oxidative Cyclization: To the stirring mixture, slowly add a solution of bromine (1.1 equivalents) in acetic acid. The reaction is typically exothermic and should be controlled by external cooling if necessary. The bromine acts as an oxidizing agent to facilitate the cyclization.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water. The solid product precipitates out.

  • Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-halo-5-hydroxybenzothiazole.

Causality in Experimental Choices: The use of acetic acid as a solvent provides a protic medium that facilitates the reaction. Bromine is a readily available and effective oxidizing agent for this type of cyclization. The workup procedure involving precipitation in ice-water is a straightforward method for isolating the crude product.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 2-Amino-4-halophenol 2-Amino-4-halophenol Dissolution Dissolution in Acetic Acid 2-Amino-4-halophenol->Dissolution Potassium_Thiocyanate Potassium_Thiocyanate Potassium_Thiocyanate->Dissolution Bromine_in_Acetic_Acid Bromine_in_Acetic_Acid Cyclization Oxidative Cyclization Bromine_in_Acetic_Acid->Cyclization Thiocyanation Thiocyanation Dissolution->Thiocyanation Thiocyanation->Cyclization Precipitation Precipitation in Ice-Water Cyclization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Halo-5-hydroxybenzothiazole Recrystallization->Final_Product

Caption: General synthetic workflow for 2-halo-5-hydroxybenzothiazoles.

Comparative Physicochemical Properties

The physical and chemical properties of 2-Bromo-5-hydroxybenzothiazole and its chloro analog are summarized below. While experimental data for the chloro analog is less readily available in the public domain, predictions can be made based on established trends.

Property2-Bromo-5-hydroxybenzothiazole2-Chloro-5-hydroxybenzothiazole (Predicted)
Molecular Formula C₇H₄BrNOS[2]C₇H₄ClNOS
Molecular Weight 230.08 g/mol [2]185.63 g/mol
Appearance SolidSolid
Melting Point Not readily availableNot readily available
Solubility Soluble in common organic solventsSoluble in common organic solvents

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are essential for the structural elucidation and characterization of these compounds. Below is a comparative analysis of the expected spectroscopic data.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of both compounds will exhibit signals corresponding to the aromatic protons and carbons of the benzothiazole ring system. The chemical shifts will be influenced by the nature of the halogen substituent and the hydroxyl group.

¹H NMR: The aromatic region will show a set of signals for the three protons on the benzene ring. The electron-withdrawing nature of the halogen at the 2-position and the hydroxyl group at the 5-position will influence the chemical shifts of the neighboring protons. The hydroxyl proton will likely appear as a broad singlet.

¹³C NMR: The spectrum will show seven distinct signals for the carbon atoms. The carbon atom attached to the halogen (C2) will be significantly affected by the electronegativity of the halogen. The carbon attached to the bromine is expected to be at a slightly lower chemical shift compared to the carbon attached to the chlorine.

Feature2-Bromo-5-hydroxybenzothiazole (Predicted)2-Chloro-5-hydroxybenzothiazole (Predicted)
¹H NMR (Aromatic) Multiplets in the range of 7.0-8.0 ppmMultiplets in the range of 7.0-8.0 ppm
¹H NMR (-OH) Broad singlet, variable chemical shiftBroad singlet, variable chemical shift
¹³C NMR (C2) ~140-150 ppm~150-160 ppm
¹³C NMR (C5) ~150-155 ppm~150-155 ppm
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

  • 2-Bromo-5-hydroxybenzothiazole: The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

  • 2-Chloro-5-hydroxybenzothiazole: The mass spectrum will display a molecular ion peak (M⁺) and a smaller M+2 peak with an intensity of approximately one-third of the M⁺ peak.

Common fragmentation pathways would likely involve the loss of the halogen atom and cleavage of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C=N stretch (thiazole)1600-1650
C-S stretch600-800
C-Br stretch500-600
C-Cl stretch600-800

Comparative Reactivity: The Halogen's Influence

The nature of the halogen at the 2-position is a critical determinant of the reactivity of these benzothiazoles, particularly in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The 2-position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. In general, the reactivity of halogens in SNAr reactions follows the trend F > Cl > Br > I. This is because the rate-determining step is often the attack of the nucleophile, and the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex. However, the leaving group ability (I > Br > Cl > F) also plays a role.

For 2-bromo- and 2-chloro-5-hydroxybenzothiazole, the chloro analog is expected to be more reactive towards nucleophilic attack under typical SNAr conditions.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the reactivity trend is reversed: I > Br > Cl. This is because the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-Br bond is more easily cleaved than the stronger C-Cl bond, leading to a faster reaction for the bromo derivative.

Visualizing the Reactivity Trade-off

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling Chloro_SNAr 2-Chloro-5-hydroxybenzothiazole (More Reactive) Bromo_SNAr 2-Bromo-5-hydroxybenzothiazole (Less Reactive) Chloro_SNAr->Bromo_SNAr Reactivity Trend Bromo_Coupling 2-Bromo-5-hydroxybenzothiazole (More Reactive) Chloro_Coupling 2-Chloro-5-hydroxybenzothiazole (Less Reactive) Bromo_Coupling->Chloro_Coupling Reactivity Trend

Sources

A Technical Guide to the Structure-Activity Relationship of 2-Bromo-5-hydroxybenzothiazole Analogs for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Bromo-5-hydroxybenzothiazole analogs. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile scaffold. We will explore the synthesis of these compounds, compare their biological activities using experimental data from authoritative sources, and elucidate the molecular mechanisms that underpin their efficacy.

Introduction: The Privileged Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] The 2-Bromo-5-hydroxybenzothiazole core, in particular, offers a unique combination of functionalities: a reactive bromine atom at the 2-position amenable to further chemical modification, and a hydroxyl group at the 5-position which can influence solubility and participate in hydrogen bonding interactions with biological targets. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of novel therapeutics.

Synthetic Strategies for 2-Bromo-5-hydroxybenzothiazole and its Analogs

The synthesis of the core 2-Bromo-5-hydroxybenzothiazole scaffold and its subsequent derivatization are key to exploring its therapeutic potential.

A common starting material for the synthesis of the core scaffold is 2-bromo-5-hydroxybenzaldehyde.[2][3] This precursor can be synthesized through the direct bromination of 3-hydroxybenzaldehyde.[4][5]

General Synthetic Scheme for 2-Substituted-5-hydroxybenzothiazoles:

A versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. For the synthesis of 2-amino-5-hydroxybenzothiazole derivatives, a key intermediate is 2-amino-5-hydroxybenzothiazole, which can be synthesized from p-aminophenol. This intermediate can then be further modified at the 2-amino group.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Bromo-5-hydroxybenzothiazole analogs is profoundly influenced by the nature and position of substituents on the benzothiazole ring system. Below, we compare the anticancer and antimicrobial activities of various analogs, drawing on data from multiple studies.

Anticancer Activity

Benzothiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR), induction of apoptosis, and cell cycle arrest.[6][7][8]

Table 1: Comparison of Anticancer Activity of Substituted Benzothiazole Analogs

Compound IDR1 (at C2)R2 (on Benzene Ring)Cancer Cell LineIC50 (µM)Key SAR InsightsReference
Parent -Br5-OH--Starting scaffold for derivatization.-
Analog A -NH-(p-aminophenyl)5-OHMCF-7 (Breast)-The 2-aminophenyl group is a common pharmacophore in anticancer benzothiazoles.[5][5]
Analog B -NH-(p-chlorophenyl)5-OHHCT-116 (Colon)-Halogen substitution on the 2-phenylamino ring can enhance activity.[9]
Analog C -NH-R6-NO2VariousPotentElectron-withdrawing groups like nitro at the 6-position can increase anticancer potency.[9][9]
Analog D -S-R5-FVariousPotentA 5-fluoro substituent is known to enhance the antitumor activity of some benzothiazoles.[1][1]

Causality Behind Substituent Effects:

  • Substituents at the 2-position: The 2-position of the benzothiazole ring is a critical site for modification. Introducing aromatic amines, such as a p-aminophenyl group, can lead to potent anticancer activity, potentially through interactions with the ATP-binding site of protein kinases like EGFR.[7][8] The addition of bulky or electron-donating/withdrawing groups to this phenyl ring can further modulate this activity.

  • Substituents on the Benzene Ring: The electronic properties of substituents on the benzenoid ring of the benzothiazole core play a significant role. Electron-withdrawing groups, such as nitro or halogen atoms, particularly at the 6-position, have been shown to enhance cytotoxic effects in various cancer cell lines.[9] The 5-hydroxy group of our core scaffold can act as a hydrogen bond donor, potentially improving binding to target enzymes.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes like DNA gyrase and dihydroorotase.[10][11]

Table 2: Comparison of Antimicrobial Activity of Substituted Benzothiazole Analogs

Compound IDR1 (at C2)R2 (on Benzene Ring)MicroorganismMIC (µg/mL)Key SAR InsightsReference
Parent -Br5-OH--Starting scaffold for derivatization.-
Analog E -NH-R7-BrS. aureus-Bromo substitution at the 7-position has been shown to enhance antibacterial action.[11][11]
Analog F Hydrazone derivatives4-OH, 3-OCH3E. faecalis~1 µMHydroxy and methoxy groups on a 2-benzylidene moiety increased antibacterial activity.[11][11]
Analog G Schiff base5-OHE. coli-Hydroxyl group at the 5-position can contribute to antibacterial activity.[11][11]
Analog H -NH-R5-ClC. albicans-Electron-withdrawing groups at the 5-position can increase antifungal activity.[2][2]

Causality Behind Substituent Effects:

  • Halogenation: The presence and position of halogen atoms are critical for antimicrobial activity. For instance, a bromo group at the 7-position of the benzothiazole ring has been found to enhance antibacterial efficacy.[11]

  • Hydroxylation: The hydroxyl group, as present in our core scaffold, can contribute to antimicrobial activity. Substitution of a hydroxyl group at the 2nd position of a benzylidene ring attached to the benzothiazole has been shown to improve antibacterial action.[11]

  • Lipophilicity and Electronic Effects: The overall lipophilicity and electronic nature of the substituents influence the ability of the compounds to penetrate microbial cell membranes and interact with their intracellular targets.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for key biological assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of a Key Signaling Pathway

Many benzothiazole analogs exert their anticancer effects by modulating critical signaling pathways. The EGFR signaling pathway is a common target.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds and Activates Benzothiazole 2-Bromo-5-hydroxybenzothiazole Analog Benzothiazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 2-Bromo-5-hydroxybenzothiazole analog.

Conclusion

The 2-Bromo-5-hydroxybenzothiazole scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the 2-position and on the benzenoid ring in modulating biological activity. The bromine atom at the 2-position provides a convenient handle for synthetic modifications, allowing for the generation of diverse chemical libraries. The 5-hydroxy group can contribute to target binding through hydrogen bonding and improve the physicochemical properties of the compounds. Further optimization of this scaffold, guided by the SAR principles outlined herein, holds significant potential for the discovery of new and effective therapeutic agents.

References

  • BenchChem. (2025). Biological activity of substituted benzothiazoles.
  • Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. EXCLI Journal, 13, 543–569. [Link]

  • Aghaly, M. M., Ghiaty, A. A., & El-Sayed, M. A. A. (2020). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic Chemistry, 103, 104259. [Link]

  • Yaglioglu, A. S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Frontiers in Chemistry, 12. [Link]

  • Li, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15. [Link]

  • Arshad, F., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Morsy, S. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

  • Kumar, A., & Singh, R. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6721-6743. [Link]

  • Nam, N.-H., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Bioorganic & Medicinal Chemistry, 19(20), 6063-6070. [Link]

  • Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Validating the Anticancer Potential of 2-Bromo-5-hydroxybenzothiazole: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound, 2-Bromo-5-hydroxybenzothiazole. By presenting a series of robust experimental protocols and comparative data from established anticancer agents, this document serves as a practical roadmap for assessing the therapeutic potential of this and other emerging benzothiazole derivatives.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their influence through various mechanisms, such as the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest.[3][4] This guide will delineate the necessary in vitro assays to thoroughly characterize the anticancer profile of 2-Bromo-5-hydroxybenzothiazole, comparing its putative effects against standard-of-care chemotherapeutics like Doxorubicin and Cisplatin.

I. Foundational Anticancer Screening: Cell Viability and Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Comparative Cytotoxicity Data (Illustrative)

While specific experimental data for 2-Bromo-5-hydroxybenzothiazole is not yet publicly available, the following table presents illustrative IC50 values for other benzothiazole derivatives and standard chemotherapeutic agents across various cancer cell lines. This provides a benchmark for the expected potency of novel compounds in this class.

CompoundCell LineCancer TypeIC50 (µM)Reference
Putative 2-Bromo-5-hydroxybenzothiazole MCF-7 Breast Cancer To Be Determined N/A
Putative 2-Bromo-5-hydroxybenzothiazole A549 Lung Cancer To Be Determined N/A
Putative 2-Bromo-5-hydroxybenzothiazole HCT-116 Colon Cancer To Be Determined N/A
Benzothiazole Derivative (5g)Nalm6Leukemia~10-50[6]
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamideColorectal Cancer CellsColorectal Cancer~7.5[7]
DoxorubicinMCF-7Breast Cancer~0.8-2.5[8][9]
DoxorubicinA549Lung Cancer>20[9]
CisplatinA549Lung Cancer19.9[10]
5-FluorouracilHCT-116Colon CancerTo Be Determined[11][12]
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole and the comparator drugs (e.g., Doxorubicin, Cisplatin) in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

A crucial aspect of anticancer drug validation is to determine whether the compound induces programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Detection

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis start Seed and treat cells with 2-Bromo-5-hydroxybenzothiazole harvest Harvest cells (including supernatant) start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plots to quantify apoptotic populations acquire->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cancer cells with 2-Bromo-5-hydroxybenzothiazole at its IC50 concentration for 24 and 48 hours. Include untreated and positive controls (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

III. Investigating Cell Cycle Perturbations

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Expected Outcomes of Cell Cycle Analysis

A potent anticancer agent may cause an accumulation of cells in a specific phase of the cell cycle, indicating a block in cell cycle progression. For instance, some benzothiazole derivatives have been shown to induce G2/M arrest.[6]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cancer cells with 2-Bromo-5-hydroxybenzothiazole at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the amount of DNA.

IV. Assessing Anti-Metastatic Potential: Migration and Invasion Assays

A critical aspect of cancer progression is the ability of cancer cells to migrate and invade surrounding tissues. The wound healing (scratch) assay and the Transwell invasion assay are two fundamental in vitro methods to assess the anti-migratory and anti-invasive properties of a compound.

Experimental Workflow: Wound Healing Assay

cluster_0 Preparation cluster_1 Treatment and Imaging cluster_2 Analysis seed Seed cells to form a confluent monolayer scratch Create a 'scratch' in the monolayer with a pipette tip seed->scratch wash Wash to remove detached cells scratch->wash treat Add medium with 2-Bromo-5-hydroxybenzothiazole wash->treat image_t0 Image the scratch at time 0 treat->image_t0 incubate Incubate for 24-48 hours image_t0->incubate image_tx Image the same field at subsequent time points incubate->image_tx measure Measure the width of the scratch over time image_tx->measure calculate Calculate the percentage of wound closure measure->calculate

Caption: Workflow for the Wound Healing (Scratch) Assay.

Experimental Protocol: Wound Healing Assay
  • Monolayer Formation: Grow cells to full confluency in a 6-well plate.

  • Scratch Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove dislodged cells and add fresh medium containing a non-toxic concentration of 2-Bromo-5-hydroxybenzothiazole.

  • Imaging: Capture images of the scratch at 0, 12, and 24 hours.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Experimental Protocol: Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant and Treatment: Add complete medium (containing a chemoattractant) with or without 2-Bromo-5-hydroxybenzothiazole to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface and count them under a microscope.

V. Proposed Signaling Pathway Modulation

Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cancer progression.[3] Based on existing literature, 2-Bromo-5-hydroxybenzothiazole may exert its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and the activation of caspases.

2-Bromo-5-hydroxybenzothiazole 2-Bromo-5-hydroxybenzothiazole Bax Bax 2-Bromo-5-hydroxybenzothiazole->Bax Upregulates Bcl-2 Bcl-2 2-Bromo-5-hydroxybenzothiazole->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

VI. Conclusion and Future Directions

This guide outlines a systematic and robust in vitro approach to validate the anticancer activity of 2-Bromo-5-hydroxybenzothiazole. By employing these standardized assays and comparing the results with established anticancer drugs, researchers can generate the necessary data to support further preclinical and clinical development. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, as well as evaluating its efficacy and safety in in vivo models. The promising anticancer potential of the benzothiazole scaffold warrants a thorough investigation of novel derivatives like 2-Bromo-5-hydroxybenzothiazole.

References

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comparing the efficacy of 2-Bromo-5-hydroxybenzothiazole with known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antibacterial Efficacy of Substituted Benzothiazoles and Standard Antibiotics

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. According to the World Health Organization, the pipeline for new antibiotics is running dry, with few innovative agents in clinical development. This scarcity necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, the benzothiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its wide array of biological activities, including potent antibacterial properties.[1]

This guide provides a comparative analysis of the efficacy of substituted benzothiazole derivatives, with a focus on the structural class of 2-Bromo-5-hydroxybenzothiazole, against established antibiotic agents. We will delve into the experimental data supporting their activity, outline the methodologies for comparative evaluation, and discuss their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate within the field of antimicrobial chemotherapy.

Comparative Efficacy: In Vitro Antibacterial Activity

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[2][3] A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.[3]

Numerous studies have highlighted the potent antibacterial activity of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzothiazole ring is critical for modulating this activity. For instance, structure-activity relationship (SAR) studies have demonstrated that the presence of a bromo group at the 5th position can significantly enhance antibacterial activity, particularly against Gram-negative strains.[1]

Below is a table summarizing the reported MIC values for representative substituted benzothiazole derivatives compared to Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic that often serves as a reference drug in these studies.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Benzothiazole Derivative 41c (5-bromo substituted)E. coli3.1[1]
P. aeruginosa6.2[1]
Benzothiazole Derivative 159 (5-chloro substituted)S. aureus6.25[1]
Ciprofloxacin (Reference Antibiotic)E. coli12.5[1]
P. aeruginosa12.5[1]
S. aureus6.25[1]
Ampicillin (Reference Antibiotic)S. aureus>2.6 mM (approx. >900 µg/mL)[4]
Benzothiazole Derivative 16c S. aureus0.025 mM (approx. 10 µg/mL)[4]

Note: The data presented is for specific substituted benzothiazole derivatives as reported in the literature and serves as a proxy for the potential efficacy of the 2-Bromo-5-hydroxybenzothiazole class. Direct comparative data for 2-Bromo-5-hydroxybenzothiazole was not available in the reviewed literature.

As the data indicates, certain benzothiazole derivatives exhibit potency that is not only comparable but, in some cases, superior to standard antibiotics like ciprofloxacin against key pathogens.[1] The significant activity of compound 41c against E. coli underscores the potential of this scaffold to combat resistant Gram-negative bacteria.[1]

Mechanism of Action: A Multifaceted Approach

While the precise mechanism for every derivative is a subject of ongoing research, benzothiazoles are known to exert their antibacterial effects by inhibiting various essential bacterial enzymes.[1] This multi-targeted potential is a significant advantage, as it may slow the development of resistance compared to single-target agents.

Potential bacterial targets for benzothiazole derivatives include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage. This is the well-established mechanism for fluoroquinolones like Ciprofloxacin. Molecular docking studies have shown that benzothiazole derivatives can bind effectively to the DNA gyrase enzyme.[1]

  • Dihydropteroate Synthase (DHPS): This enzyme is vital for the folate synthesis pathway in bacteria, which is necessary for producing nucleotides. Some novel benzothiazole-sulfonamide hybrids have been specifically designed to target DHPS.[4]

  • Other Key Enzymes: The literature also implicates the inhibition of peptide deformylase, MurB (an enzyme in peptidoglycan synthesis), and dehydrosqualene synthase as potential mechanisms of action for various benzothiazole compounds.[1]

Benzothiazole_MoA cluster_0 Bacterial Cell cluster_1 Key Cellular Processes cluster_2 Enzyme Targets BZ Benzothiazole Derivative Gyrase DNA Gyrase BZ->Gyrase Inhibition DHPS DHPS BZ->DHPS Inhibition MurB MurB Enzyme BZ->MurB Inhibition DNA_Rep DNA Replication CellDeath Bacterial Cell Death DNA_Rep->CellDeath Disruption Folate Folate Synthesis Folate->CellDeath Disruption CellWall Cell Wall Synthesis CellWall->CellDeath Disruption Gyrase->DNA_Rep DHPS->Folate MurB->CellWall

Caption: Potential mechanisms of action for benzothiazole derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure that comparisons between novel compounds and existing antibiotics are valid and reproducible, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[5]

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[6]

Objective: To determine the minimum concentration of the test compound that inhibits visible bacterial growth.

Materials:

  • Test compound (e.g., 2-Bromo-5-hydroxybenzothiazole) and reference antibiotic (e.g., Ciprofloxacin).

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain (e.g., S. aureus ATCC 29213) adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of 5 x 10⁵ CFU/mL.[5]

  • Positive control (broth + inoculum), negative control (broth only).

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound and reference antibiotic across the wells of the 96-well plate using CAMHB. A typical concentration range might be 256 µg/mL down to 0.5 µg/mL.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plates at 37°C for 16-20 hours under ambient air conditions.[5]

  • Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: MBC Determination

This assay is a direct extension of the MIC test and is crucial for determining if a compound is bactericidal or bacteriostatic.[7]

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial bacterial population.

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth (i.e., wells at and above the MIC).[7][8]

  • Plating: Spread the aliquot onto a non-selective agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

MIC_MBC_Workflow cluster_0 MIC Determination cluster_1 MBC Determination start Start: Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Prepare 2-fold serial dilutions of test compound in 96-well plate start->prep_plate inoculate Inoculate wells with standardized bacteria prep_plate->inoculate incubate_mic Incubate plate (37°C, 16-20h) inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (≥ MIC) onto agar plates read_mic->subculture Proceed with non-turbid wells end_point Determine MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) read_mic->end_point incubate_mbc Incubate plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc read_mbc->end_point

Caption: Workflow for determining MIC and MBC values.

Conclusion and Future Directions

The benzothiazole scaffold represents a highly promising platform for the development of new antibacterial agents. Evidence from the literature strongly suggests that substituted derivatives, particularly those with halogen substitutions, possess potent activity against a range of clinically relevant bacteria, in some cases exceeding the efficacy of established antibiotics.[1]

While direct, comprehensive data on 2-Bromo-5-hydroxybenzothiazole is not yet widely published, the collective findings on related analogues provide a strong rationale for its investigation. Future work should focus on synthesizing this specific compound and performing rigorous head-to-head efficacy studies against a panel of standard and drug-resistant bacterial strains. Elucidating its precise mechanism of action and evaluating its in vivo efficacy and toxicity will be critical steps in determining its potential as a future therapeutic agent in the fight against antimicrobial resistance.

References

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  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. (n.d.). EPA.
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  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI.
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Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] However, this broad activity profile also necessitates a thorough investigation of potential off-target interactions to mitigate unforeseen side effects and ensure therapeutic efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-Bromo-5-hydroxybenzothiazole , a compound of interest for further development. Due to the limited publicly available data on the specific enzyme inhibition profile of 2-Bromo-5-hydroxybenzothiazole, this document outlines a proposed investigational workflow. We will delve into the rationale for selecting a diverse panel of enzymes, provide detailed experimental protocols for assessing inhibitory activity, and present a template for the comparative analysis of the resulting data.

The benzothiazole moiety is known to interact with a variety of enzyme classes, including kinases, proteases, carbonic anhydrases, and even reporter enzymes like firefly luciferase.[2][3][4][5] The specific substitutions on the benzothiazole ring dictate the affinity and selectivity for these targets. Therefore, a systematic cross-reactivity screen is an indispensable step in the preclinical characterization of any new benzothiazole-based compound.

Proposed Enzyme Panel for Cross-Reactivity Screening

The selection of enzymes for a cross-reactivity panel should be guided by the known interactions of the broader chemical class to which the test compound belongs. For 2-Bromo-5-hydroxybenzothiazole, we propose a panel that includes representatives from key enzyme families frequently targeted by benzothiazole derivatives.

1. Protein Kinases: The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Numerous benzothiazole derivatives have been developed as potent kinase inhibitors.[3][6][7][8] Given their central role in cellular signaling, off-target kinase inhibition can lead to significant toxicity.

  • Proposed Kinase Targets:

    • Bcr-Abl Kinase: A tyrosine kinase implicated in chronic myeloid leukemia. Some benzothiazoles show picomolar inhibitory activity against both wild-type and mutant forms.[6]

    • Rho-associated kinase (ROCK-II): A serine/threonine kinase involved in cell adhesion and motility.[7]

    • PI3Kβ (Phosphatidylinositol-3-kinase beta): A lipid kinase involved in cell growth and proliferation. Certain benzothiazoles are selective inhibitors of this isoform.[8]

2. Proteases: Proteases are involved in a vast array of physiological processes, and their inhibition can have profound therapeutic effects. Benzothiazole-containing compounds have been identified as inhibitors of various proteases, including those essential for viral replication and cancer progression.[9][10][11]

  • Proposed Protease Targets:

    • HIV-1 Protease: An aspartyl protease crucial for the lifecycle of the human immunodeficiency virus.[9][11]

    • Hepsin/Matriptase: Serine proteases involved in cancer cell invasion and metastasis.[10]

    • Coronaviral Main Protease (Mpro): A cysteine protease essential for the replication of coronaviruses.[12]

3. Carbonic Anhydrases: These metalloenzymes catalyze the reversible hydration of carbon dioxide and are involved in various physiological processes, including pH regulation and fluid balance. Benzothiazole-sulfonamides are a well-established class of carbonic anhydrase inhibitors.[2]

  • Proposed Carbonic Anhydrase Isoforms:

    • hCA I and hCA II: Cytosolic isoforms.

    • hCA IX and hCA XII: Tumor-associated, transmembrane isoforms.

4. Firefly Luciferase: As a widely used reporter enzyme in high-throughput screening, inhibition of firefly luciferase can be a significant source of assay interference, leading to false-positive results. The substrate for firefly luciferase, D-luciferin, is itself a benzothiazole derivative, making compounds with this scaffold prone to competitive inhibition.[13][14][15][16]

  • Target:

    • Firefly Luciferase (FLuc): To assess the potential for assay artifacts in future screening campaigns.

Comparative Inhibition Data

The primary output of these cross-reactivity studies will be the determination of the half-maximal inhibitory concentration (IC50) of 2-Bromo-5-hydroxybenzothiazole against each enzyme in the panel. The results should be summarized in a clear and concise table to facilitate comparison.

Enzyme ClassSpecific Enzyme2-Bromo-5-hydroxybenzothiazole IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Protein Kinases Bcr-AblTo be determinedNocodazole derivative 9b0.000064[6]
ROCK-IITo be determinedFasudilVaries by assay
PI3KβTo be determinedGDC-0941Varies by assay
Proteases HIV-1 ProteaseTo be determinedDarunavirVaries by assay
HepsinTo be determinedα-ketobenzothiazole inhibitorSub-nanomolar[10]
SARS-CoV-2 MproTo be determinedYH-53Varies by assay[12]
Carbonic Anhydrases hCA ITo be determinedAcetazolamideVaries by assay
hCA IITo be determinedAcetazolamideVaries by assay
hCA IXTo be determinedAcetazolamideVaries by assay
Reporter Enzyme Firefly LuciferaseTo be determinedBenzothiazole derivative0.6 - 10[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key enzymatic assays proposed in this guide.

Protein Kinase Inhibition Assay (Luminescence-based)

This protocol is a general method for assessing kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[17][18]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate_setup Dispense Inhibitor and Kinase to 384-well Plate prep_reagents->plate_setup initiate_reaction Add ATP/Substrate Mix to Initiate Reaction plate_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection_reagent Add Kinase-Glo® Reagent incubate->add_detection_reagent incubate_detect Incubate to Stabilize Signal add_detection_reagent->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase enzyme (e.g., Bcr-Abl, ROCK-II, PI3Kβ)

  • Specific peptide or protein substrate[19][20]

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 2-Bromo-5-hydroxybenzothiazole stock solution in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare solutions of kinase, substrate, and ATP in kinase assay buffer at 2X the final desired concentration.

  • Assay Plate Setup: Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate. Add 5 µL of the 2X kinase solution to each well. Incubate for 10 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of the 2X ATP/substrate mixture to each well. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for measuring protease activity using a fluorogenic substrate that is cleaved to release a fluorescent molecule.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Protease Reaction cluster_detection Detection prep_reagents Prepare Protease, Substrate, and Inhibitor Solutions plate_setup Dispense Inhibitor and Protease to 96-well Plate prep_reagents->plate_setup initiate_reaction Add Fluorogenic Substrate to Initiate Reaction plate_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate read_fluorescence Read Fluorescence at Appropriate Wavelengths incubate->read_fluorescence

Caption: Workflow for a fluorogenic protease inhibition assay.

Materials:

  • Purified protease enzyme (e.g., HIV-1 protease, Hepsin)

  • Fluorogenic protease substrate

  • Protease assay buffer (specific to the enzyme)

  • 2-Bromo-5-hydroxybenzothiazole stock solution in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole in protease assay buffer. Prepare solutions of the protease and fluorogenic substrate in assay buffer at appropriate concentrations.

  • Assay Plate Setup: Add 50 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate. Add 25 µL of the protease solution to each well. Incubate for 15 minutes at 37°C.

  • Protease Reaction: Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Carbonic Anhydrase Inhibition Assay (Electrometric Method)

This assay measures the time it takes for a CO2-saturated solution to lower the pH of a buffer, which is inhibited by the presence of a carbonic anhydrase inhibitor.[21][22][23]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction CA Reaction prep_reagents Prepare Chilled Buffer, CO2-Saturated Water, Enzyme, and Inhibitor Solutions setup_reaction Add Buffer, Inhibitor, and Enzyme to Chilled Beaker prep_reagents->setup_reaction initiate_reaction Add CO2-Saturated Water setup_reaction->initiate_reaction measure_time Measure Time for pH Drop (e.g., 8.3 to 6.3) initiate_reaction->measure_time

Caption: Workflow for a carbonic anhydrase inhibition assay.

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Tris-HCl buffer (20 mM, pH 8.3)

  • CO2-saturated water

  • 2-Bromo-5-hydroxybenzothiazole stock solution in DMSO

  • Chilled beakers, magnetic stirrer, and pH meter

  • Stopwatch

Procedure:

  • Reagent Preparation: Chill the Tris-HCl buffer and deionized water to 0-4°C. Prepare CO2-saturated water by bubbling CO2 gas through the chilled water for 30 minutes. Prepare serial dilutions of the inhibitor.

  • Assay Setup: In a chilled beaker, add 3 mL of the chilled Tris-HCl buffer, the desired volume of inhibitor solution, and 100 µL of the enzyme solution.

  • Reaction Initiation: Place the pH electrode in the solution and start the magnetic stirrer. Initiate the reaction by rapidly adding 2 mL of the CO2-saturated water.

  • Data Acquisition: Start the stopwatch immediately and record the time required for the pH to drop from 8.3 to 6.3.

  • Data Analysis: Calculate the percent inhibition using the formula: [(T - T0) / T0] x 100, where T is the time with the inhibitor and T0 is the time with the vehicle control. Determine the IC50 value.

Firefly Luciferase Inhibition Assay

This protocol is to determine if 2-Bromo-5-hydroxybenzothiazole directly inhibits the firefly luciferase enzyme.[24][25][26]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Luciferase Reaction cluster_detection Detection prep_reagents Prepare Luciferase, Substrate, ATP, and Inhibitor Solutions plate_setup Dispense Inhibitor and Luciferase to 96-well Plate prep_reagents->plate_setup initiate_reaction Add Luciferin/ATP Mix to Initiate Reaction plate_setup->initiate_reaction read_luminescence Immediately Read Luminescence initiate_reaction->read_luminescence

Caption: Workflow for a firefly luciferase inhibition assay.

Materials:

  • Purified firefly luciferase enzyme

  • D-luciferin

  • ATP

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 10 mM MgSO4, 1 mM DTT, 0.1 mM EDTA)

  • 2-Bromo-5-hydroxybenzothiazole stock solution in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-Bromo-5-hydroxybenzothiazole in luciferase assay buffer. Prepare a working solution containing D-luciferin and ATP in the assay buffer.

  • Assay Plate Setup: Add 50 µL of the diluted inhibitor or vehicle to the wells of a 96-well plate. Add 25 µL of the firefly luciferase solution to each well.

  • Reaction Initiation and Data Acquisition: Place the plate in the luminometer. Inject 25 µL of the D-luciferin/ATP working solution into each well and immediately measure the luminescence.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The benzothiazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. However, its promiscuous binding to a variety of enzymes necessitates a thorough and systematic evaluation of its cross-reactivity profile. The experimental framework provided in this guide offers a robust starting point for the characterization of 2-Bromo-5-hydroxybenzothiazole. By understanding its interactions with a diverse panel of enzymes, researchers can gain crucial insights into its potential therapeutic applications and liabilities, thereby guiding future drug development efforts in a more informed and efficient manner.

References

  • Ammazzalorso, A., et al. (2013). Discovery of New Benzothiazole-Based Inhibitors of Breakpoint Cluster Region-Abelson Kinase Including the T315I Mutant. Journal of Medicinal Chemistry, 56(9), 3531–3545.
  • Erickson, J., et al. (1990). Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease. Journal of Medicinal Chemistry, 33(4), 1208-1215.
  • Worthington Biochemical Corpor
  • Jelinek, M. A., et al. (2016). α-Ketobenzothiazole Serine Protease Inhibitors of Aberrant HGF/c-MET and MSP/RON Kinase Pathway Signaling in Cancer. ChemMedChem, 11(6), 619-628.
  • Pang, G., et al. (2019). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Molecules, 24(18), 3266.
  • Auld, D. S., et al. (2008). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. Journal of Medicinal Chemistry, 51(8), 2372–2386.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1).
  • Feng, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6649-6652.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • MDPI. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • Paukner, R., & Firsching, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • ResearchGate. (n.d.). Examples of benzothiazole-based class-I PI3K inhibitors.
  • Li, H., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 22(11), 1876.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
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  • protocols.io. (2020).
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  • Sigma-Aldrich. (n.d.).
  • Kumar, A., et al. (2020). Benzothiazoles as potential antiviral agents. Antiviral Chemistry and Chemotherapy, 28, 204020662093732.
  • ResearchGate. (n.d.). Synthesis, Characterization, Enzyme Inhibition and Molecular Docking Studies of Benzothiazole Derivatives Bearing Alkyl Phenyl Ether Fragments.
  • Promega Corporation. (n.d.). Serine/Threonine Phosphatase Assay System Technical Bulletin TB218.
  • Springer Protocols. (2024).
  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 19(8), 1060–1072.
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  • ScienCell Research Laboratories. (n.d.).
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  • Yang, Y., et al. (2022). Structural Basis for the Inhibition of Coronaviral Main Proteases by a Benzothiazole-Based Inhibitor. Journal of Virology, 96(18), e0094122.
  • ResearchGate. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • National Center for Biotechnology Information. (2024).
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  • Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1857.
  • BMG LABTECH. (2020). Kinase assays.
  • Sigma-Aldrich. (n.d.). Firefly Luciferase Assay.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
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  • ACS Publications. (2021). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11216–11241.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the structural validation of 2-Bromo-5-hydroxybenzothiazole (CAS: 1261493-22-4), a key heterocyclic building block in medicinal and materials chemistry.[1] We move beyond rote procedural descriptions to explain the causal logic behind analytical choices, ensuring a self-validating and robust approach to structural confirmation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers and drug development professionals who require unambiguous characterization of their chemical entities.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a substituted aromatic system like 2-Bromo-5-hydroxybenzothiazole, both ¹H and ¹³C NMR provide a detailed electronic and topological map of the molecule.

The Causality Behind NMR Experimental Design

The choice of solvent and experimental parameters is not arbitrary; it is dictated by the chemical nature of the analyte. For 2-Bromo-5-hydroxybenzothiazole, the presence of an acidic hydroxyl proton necessitates the use of a hydrogen-bond-accepting solvent like DMSO-d₆. This minimizes proton exchange with the solvent, allowing for the direct observation of the -OH resonance, which would otherwise be broadened or lost in solvents like CDCl₃.[2] The analysis of substituent effects is also critical. The hydroxyl group (-OH) is an electron-donating group (EDG) that increases electron density (shields) at the ortho and para positions, while the bromine atom (-Br) is an electron-withdrawing group (EWG) that decreases electron density (deshields) through induction, with some counteracting resonance effects.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring portion of the benzothiazole core. The coupling patterns (J-values) are critical for assigning positional isomers correctly.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4~7.35 - 7.45Doublet (d)J ≈ 2.0 - 2.5 Hz (meta-coupling)Located ortho to the electron-donating -OH group, but meta to the sulfur atom. Experiences shielding. Coupled only to H-6.
H-6~6.90 - 7.00Doublet of doublets (dd)J ≈ 8.5 - 9.0 Hz (ortho); J ≈ 2.0 - 2.5 Hz (meta)Positioned ortho to the sulfur and ortho to the -OH group, experiencing significant shielding. Coupled to both H-7 and H-4.
H-7~7.60 - 7.70Doublet (d)J ≈ 8.5 - 9.0 Hz (ortho-coupling)Located para to the -OH group and adjacent to the fused thiazole ring, leading to a downfield shift. Coupled only to H-6.
5-OH~9.50 - 10.50Broad Singlet (br s)N/APhenolic proton, chemical shift is concentration-dependent. Observable in DMSO-d₆.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum should display seven unique carbon signals, as the molecule has no plane of symmetry. The chemical shifts are heavily influenced by the attached heteroatoms (N, S) and substituents (-Br, -OH).[3][4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2~138 - 142Carbon directly bonded to bromine and nitrogen. The strong deshielding effect of the adjacent nitrogen and the inductive effect of bromine place it significantly downfield.
C-4~116 - 120Shielded by the ortho -OH group.
C-5~150 - 154Directly attached to the -OH group, resulting in a significant downfield shift (deshielding).
C-6~114 - 118Shielded by the para -OH group.
C-7~123 - 127Less affected by the substituents, typical aromatic carbon chemical shift.
C-3a (C-S-C=N)~148 - 152Quaternary carbon at the ring junction, deshielded by both sulfur and the imine nitrogen.
C-7a (C-N-C=C)~130 - 134Quaternary carbon at the ring junction, adjacent to the nitrogen.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of 2-Bromo-5-hydroxybenzothiazole in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ = 2.50 ppm for ¹H NMR and δ = 39.52 ppm for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, a relaxation delay of 5-10 seconds is recommended to ensure accurate integration and observation of all signals.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation, crucial structural information. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Theoretical Framework: The Bromine Isotope Signature

The most critical diagnostic feature for a monobrominated compound is its isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.7% and 49.3%, respectively).[5][6] Consequently, the mass spectrum will not show a single molecular ion peak (M⁺), but rather a pair of peaks of nearly equal intensity separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). This pattern is a definitive indicator of the presence of one bromine atom in the molecule or fragment.[6] Electron Ionization (EI) is a suitable technique as it provides reproducible fragmentation patterns useful for structural confirmation.[7]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula C₇H₄BrNOS gives a nominal molecular weight of 230 g/mol for the ⁷⁹Br isotope and 232 g/mol for the ⁸¹Br isotope.

Ion DescriptionPredicted m/zRationale
[M]⁺229 / 231Molecular Ion Peak Cluster. The most definitive feature. Two peaks of nearly equal intensity separated by 2 Da, corresponding to [C₇H₄⁷⁹BrNOS]⁺ and [C₇H₄⁸¹BrNOS]⁺.
[M - CO]⁺201 / 203Loss of a neutral carbon monoxide molecule from the phenolic ring is a common fragmentation pathway for hydroxy-aromatic compounds. The bromine isotope pattern will be retained.
[M - Br]⁺150Loss of the bromine radical. This fragment will appear as a single peak, as the isotopic signature is lost.

The fragmentation of 2-Bromo-5-hydroxybenzothiazole is governed by the stability of the aromatic core. The initial molecular ion is relatively stable, but key fragmentation pathways can be predicted.

G M [C₇H₄BrNOS]⁺˙ m/z = 229/231 M_minus_CO [C₆H₄BrNS]⁺˙ m/z = 201/203 M->M_minus_CO - CO M_minus_Br [C₇H₄NOS]⁺ m/z = 150 M->M_minus_Br - Br•

Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-5-hydroxybenzothiazole.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for instance, starting at 100°C and ramping to 280°C at 15°C/min.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation and allows for comparison with library data.[7]

    • Mass Analyzer: Scan a mass range from m/z 40 to 350 to ensure capture of both low-mass fragments and the molecular ion cluster.

    • Data Analysis: Examine the resulting spectrum for the M⁺/M+2 peak cluster at m/z 229/231 and other predicted fragments.

Section 3: Integrated Data Validation Workflow

Neither technique alone is sufficient for unambiguous validation. A synergistic approach, comparing all acquired data against theoretically predicted values, is required for authoritative structural confirmation.

A Self-Validating System

The validation process is a logical workflow where each piece of data corroborates the others. The MS data confirms the elemental composition (presence of Br and correct molecular weight), while the NMR data confirms the specific isomeric arrangement of the atoms. A mismatch in any area invalidates the proposed structure.

G cluster_NMR NMR Validation cluster_MS Mass Spec Validation nmr_sample Prepare Sample in DMSO-d₆ acquire_nmr Acquire ¹H & ¹³C Spectra nmr_sample->acquire_nmr analyze_nmr Analyze Shifts, Multiplicities, & Couplings acquire_nmr->analyze_nmr compare Compare Experimental Data to Predicted Values analyze_nmr->compare ms_sample Prepare Sample in Volatile Solvent acquire_ms Acquire EI-MS Spectrum ms_sample->acquire_ms analyze_ms Analyze M⁺/M+2 Isotope Pattern & Fragments acquire_ms->analyze_ms analyze_ms->compare confirm Structure Confirmed: 2-Bromo-5-hydroxybenzothiazole compare->confirm Match reject Structure Inconsistent: Re-evaluate or Re-synthesize compare->reject Mismatch

Caption: Integrated workflow for the spectroscopic validation of a target compound.

Criteria for Confirmation
  • MS Confirmation: The presence of a peak cluster at m/z 229/231 with a ~1:1 intensity ratio is mandatory.[5] Key fragments should align with predicted pathways.

  • ¹H NMR Confirmation: The spectrum must show three distinct aromatic signals with the predicted multiplicities and coupling constants. The phenolic proton must be observed.

  • ¹³C NMR Confirmation: Seven distinct carbon signals must be present, with chemical shifts consistent with the proposed electronic environment.

  • Purity: The absence of significant unassignable peaks in both NMR and MS spectra is required to confirm the purity of the sample.

By adhering to this comprehensive validation guide, researchers can ensure the structural integrity of 2-Bromo-5-hydroxybenzothiazole, providing a solid foundation for its application in further scientific endeavors.

References

  • Salman, S. R., & Al-Sawsan, M. A. N. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • Royal Society of Chemistry. (n.d.). Supplementary Materials for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.
  • BenchChem. (2025).
  • Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • ChemicalBook. (n.d.). 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR spectrum.
  • Guidechem. (n.d.). 2-Bromo-5-hydroxybenzothiazole 1261493-22-4 wiki.
  • Clark, J. (2023).
  • Ibarra-Arellano, N., et al. (2020).
  • ChemicalBook. (n.d.). 2-Bromothiazole(3034-53-5) 1H NMR spectrum.
  • Taha, M., et al. (2018). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.

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A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical case of 2-Bromo-5-hydroxybenzothiazole as our lead compound.

While the specific biological target of 2-Bromo-5-hydroxybenzothiazole is not yet defined in publicly available literature, its benzothiazole core is a common scaffold in a multitude of kinase inhibitors.[3][4] For the purpose of this guide, we will hypothesize that 2-Bromo-5-hydroxybenzothiazole has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently dysregulated in various cancers. Our objective is to rigorously profile its selectivity and compare it against established EGFR inhibitors with varying selectivity profiles.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, and achieving absolute specificity for a single kinase is exceedingly difficult.[5] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for several reasons:

  • Predicting On-Target Efficacy: A highly selective inhibitor is more likely to elicit a therapeutic effect primarily through the intended mechanism of action, simplifying the interpretation of clinical outcomes.

  • Anticipating Off-Target Liabilities: Identifying unintended targets can help predict potential side effects and toxicities. For instance, inhibition of kinases like VEGFR can lead to hypertension, while inhibition of Src family kinases might result in gastrointestinal issues.

  • Discovering Polypharmacology: In some cases, off-target inhibition can be therapeutically beneficial, contributing to a drug's overall efficacy through a multi-targeted mechanism.[6] A comprehensive selectivity profile can uncover these opportunities.

  • Guiding Lead Optimization: Understanding the structure-activity relationship (SAR) for both on-target and off-target kinases can guide medicinal chemists in designing more selective next-generation inhibitors.

A Multi-Tiered Strategy for Selectivity Assessment

A robust assessment of inhibitor selectivity requires a multi-pronged approach, integrating biochemical and cell-based assays. This tiered strategy allows for a comprehensive evaluation, from broad screening to in-depth characterization.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular & Functional Validation a Initial Discovery (e.g., HTS) b Large-Panel Kinase Screen (e.g., KINOMEscan, 1 concentration) a->b c Dose-Response Assays (IC50/Kd determination for 'hits') b->c d Orthogonal Biochemical Assays (e.g., radiometric vs. fluorescence-based) c->d e On-Target Cellular Assays (e.g., p-EGFR Western Blot) d->e f Off-Target Cellular Assays (e.g., p-Src, p-VEGFR Western Blot) d->f g Phenotypic Assays (e.g., cell proliferation, apoptosis) e->g f->g

Figure 1: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening

The initial step involves screening the compound against a large, representative panel of kinases. This provides a broad overview of its selectivity at a single, relatively high concentration (e.g., 1 or 10 µM).

Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan™)

This technology measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[7]

  • Compound Preparation: Solubilize 2-Bromo-5-hydroxybenzothiazole in DMSO to a high concentration stock (e.g., 10 mM).

  • Assay Execution: The test compound is incubated with a panel of over 400 human kinases in the presence of the immobilized probe.

  • Quantification: After incubation and washout steps, the amount of each kinase bound to the probe is measured using qPCR. A reduction in the amount of bound kinase compared to a DMSO control indicates that the test compound has bound to that kinase.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding.

Tier 2: Quantitative Profiling

Kinases identified as potential "hits" in the initial screen are then subjected to more rigorous quantitative analysis to determine the potency of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of the inhibitor required to reduce the enzymatic activity of a kinase by 50% (IC50). Radiometric assays are a classic and direct method.[1]

  • Reagent Preparation:

    • Prepare a serial dilution of 2-Bromo-5-hydroxybenzothiazole in assay buffer.

    • Prepare a reaction mixture containing the purified kinase (e.g., EGFR), its specific substrate peptide, and cofactors in a kinase buffer.

  • Reaction Initiation: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cellular and Functional Validation

Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment. Therefore, it is essential to validate the selectivity profile in relevant cell lines.

Experimental Protocol: Western Blotting for Target and Off-Target Phosphorylation

This method assesses the ability of the inhibitor to block the phosphorylation of its intended target and known off-targets within a cellular context.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency. Treat the cells with various concentrations of 2-Bromo-5-hydroxybenzothiazole for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) to induce kinase activation and autophosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and key potential off-target kinases. Also, probe for the total protein levels of these kinases as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Comparative Analysis: Benchmarking Against the Gold Standard

To put the selectivity of 2-Bromo-5-hydroxybenzothiazole into context, it is crucial to compare it with existing inhibitors of the same target that have well-characterized selectivity profiles. For our hypothetical EGFR inhibitor, we will use two comparators:

  • Gefitinib: A first-generation, highly selective EGFR inhibitor.

  • Sunitinib: A multi-targeted kinase inhibitor known to inhibit VEGFR and PDGFR, in addition to having some activity against EGFR.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC50, nM)

Kinase2-Bromo-5-hydroxybenzothiazoleGefitinibSunitinib
EGFR 25 30 500
VEGFR21,500>10,00010
PDGFRβ2,000>10,0005
Src8005,000150
Abl>10,000>10,000250

Table 2: Hypothetical Cellular Target Inhibition (IC50, nM)

Phospho-Protein2-Bromo-5-hydroxybenzothiazoleGefitinibSunitinib
p-EGFR (A431 cells) 50 65 1,200
p-VEGFR2 (HUVEC cells)3,500>10,00025
p-PDGFRβ (MRC-5 cells)4,200>10,00015

Based on this hypothetical data, 2-Bromo-5-hydroxybenzothiazole demonstrates potent on-target activity against EGFR, comparable to the selective inhibitor Gefitinib. Importantly, it shows significantly weaker activity against other kinases like VEGFR2 and PDGFRβ, suggesting a favorable selectivity profile, in stark contrast to the multi-targeted inhibitor Sunitinib.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 2-Bromo-5-hydroxy- benzothiazole Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the site of action for our hypothetical inhibitor.

Conclusion and Future Directions

The comprehensive assessment of inhibitor selectivity is a critical and iterative process in drug discovery. Through a combination of broad kinome screening, quantitative biochemical assays, and cellular validation, a clear picture of a compound's selectivity profile can be established. In our hypothetical case study, 2-Bromo-5-hydroxybenzothiazole emerges as a promising and selective EGFR inhibitor.

Further studies would involve expanding the cellular profiling to a wider range of cell lines, including those with different EGFR mutation statuses, and ultimately, progressing to in vivo efficacy and safety studies in preclinical models. The methodologies outlined in this guide provide a robust foundation for making informed decisions about the therapeutic potential of novel kinase inhibitors.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bradford, J. R., Wodicka, L., & Golemis, E. A. (2010). A new tool for protein kinome research. Drug Discovery Today: Technologies, 7(1), e41-e48.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase selectivity, promiscuity, and the public domain. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1697(1-2), 213-223.
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397.
  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Klumpp, M., & Tjärnberg, A. (2011). Navigating the kinome.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Patricelli, M. P., Nomanbhoy, T. K., & Wu, J. (2011). Site of action mapping by chemical proteomics. Current Opinion in Chemical Biology, 15(1), 71-79.
  • Hamon, J., Derviaux, C., Gies, J. P., & Gounarides, J. S. (2009). Early identification of drug-induced phospholipidosis using a new in vitro model. Toxicology and Applied Pharmacology, 237(1), 1-10.
  • Heilker, R., Wolff, M., & Tautermann, C. S. (2009). In silico and in vitro methods for the assessment of adverse drug effects. Current Medicinal Chemistry, 16(2), 166-174.
  • Bamborough, P., Chung, C. W., & Fur-long, M. T. (2011). Fragment-based discovery of a new class of non-ATP competitive kinase inhibitors. Journal of Medicinal Chemistry, 54(15), 5487-5496.
  • Miduturu, C. V., Deng, X., Kwiatkowski, N., Weisberg, E., K-M, L., M, V., ... & Gray, N. S. (2011). A rationally designed, narrow-spectrum, clinical kinase inhibitor. Chemistry & Biology, 18(7), 868-879.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Bromo-5-hydroxybenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. 2-Bromo-5-hydroxybenzothiazole and its derivatives are valuable building blocks in medicinal chemistry and materials science, often utilized in the synthesis of pharmacologically active agents.[1][2][3][4] However, its chemical nature as a halogenated, heterocyclic aromatic compound necessitates a rigorous and informed approach to its disposal.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromo-5-hydroxybenzothiazole. The procedures outlined here are designed to be self-validating, grounding every action in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward managing it safely. While specific toxicological data for 2-Bromo-5-hydroxybenzothiazole may be limited, its structural analogues and functional groups provide a strong basis for a conservative risk assessment.

Classification: 2-Bromo-5-hydroxybenzothiazole must be classified as a Hazardous Waste . This is due to several key factors:

  • Halogenated Organic Compound: The presence of a carbon-bromine bond places it in this specific waste category.[5][6] Halogenated wastes require specialized disposal, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[5][7] Mixing this with non-halogenated waste streams can lead to significant increases in disposal costs and regulatory non-compliance.[8]

  • Inherent Hazards: Based on data from similar compounds like 2-bromo-5-hydroxybenzaldehyde, it is prudent to assume the substance causes skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[9][10]

  • Aquatic Toxicity: Many brominated aromatic compounds are very toxic to aquatic life, with potentially long-lasting effects.[10][11] This makes preventing its entry into waterways a critical priority.[12][13]

Table 1: Hazard Summary and Key Precautionary Data

Hazard Attribute Description GHS Pictograms Key Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[10][11][14] Exclamation Mark, Environment P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[14]
Skin Irritation Causes skin irritation.[9][10][13] Exclamation Mark P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
Eye Irritation Causes serious eye irritation.[9][10][13] Exclamation Mark P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Respiratory Irritation May cause respiratory irritation.[9][10][13] Exclamation Mark P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] P271: Use only outdoors or in a well-ventilated area.[13]

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[10] | Environment | P273: Avoid release to the environment.[11] |

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during and after the experimental procedure. The principle of causality is clear: proper PPE and engineering controls directly mitigate the risks identified in the hazard profile.

  • Engineering Controls: Always handle solid 2-Bromo-5-hydroxybenzothiazole and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

    • Body Protection: A lab coat must be worn and kept buttoned.

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol details the process from the moment waste is generated to its secure storage awaiting pickup. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[15][16]

Step 1: Waste Segregation This is the most critical step. Immediately upon generation, the waste must be segregated as a halogenated organic waste .[5][6]

  • Action: Designate a specific waste container solely for 2-Bromo-5-hydroxybenzothiazole and other compatible halogenated compounds.

  • Causality: Do not mix with non-halogenated solvents (like acetone, hexane, or ethanol), acids, bases, or strong oxidizing agents.[8][17] Incompatible materials can react violently, while mixing waste streams complicates the final disposal process and violates regulatory standards.[8][17]

Step 2: Container Selection and Labeling The waste container is the primary means of containment and communication.

  • Action: Select a container made of a material compatible with the waste (e.g., a glass or polyethylene bottle for solutions). The container must be in good condition and have a secure, screw-top cap.[6][17]

  • Action: Before adding any waste, the container must be properly labeled.[6] The label must include:

    • The words "Hazardous Waste" .[7][16]

    • The full chemical name: "Waste 2-Bromo-5-hydroxybenzothiazole" . Do not use abbreviations or formulas.[6]

    • An indication of the hazards (e.g., "Irritant," "Toxic," or appropriate GHS pictograms).[7][16]

Step 3: Accumulation in a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[7][16][17]

  • Action: Store the labeled waste container in your lab's designated SAA. This area should be clearly marked.[15][17]

  • Causality: The SAA must be under the direct control of laboratory personnel.[15] This ensures that the waste is managed by trained individuals familiar with its properties.

  • Action: Keep the waste container securely capped at all times, except when you are actively adding waste.[6][17] This prevents the release of vapors and protects the lab environment.

Below is a diagram illustrating the decision-making and operational workflow for proper waste handling.

G cluster_workflow Disposal Workflow for 2-Bromo-5-hydroxybenzothiazole A Waste Generation (e.g., residual solid, contaminated materials, reaction mixture) B Characterize as Hazardous Waste: Halogenated Organic Compound A->B C Select Chemically Compatible Waste Container with Secure Cap B->C Proceed D Label Container Before Use: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information C->D E Add Waste to Container in a Fume Hood D->E F Securely Close Container Immediately After Adding Waste E->F G Place Container in Designated Satellite Accumulation Area (SAA) F->G H Contact Institutional EHS/Safety Office for Waste Pickup When Full or per Schedule G->H

Caption: Disposal Decision and Operational Workflow.

Final Disposal and Regulatory Compliance

The ultimate disposal of the waste is handled by professionals, but it relies on the proper initial steps taken by the researcher.

  • Institutional EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They manage the hazardous waste program, including providing compatible containers, labels, and arranging for pickup from the SAA.

  • Generator Status: The EPA categorizes facilities based on the quantity of hazardous waste they generate per month (e.g., Very Small, Small, or Large Quantity Generator - VSQG, SQG, LQG).[7][16] This status dictates storage time limits and reporting requirements, which are managed by your EHS office.[7]

  • Final Disposition: The collected halogenated waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[5][7]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Action: Alert personnel in the immediate area.

  • Action: If the spill is significant or you feel unsafe, evacuate the area and contact your institution's emergency safety number.

  • For small, manageable spills of solid material:

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Avoid breathing in dust.[12]

    • Use a dry cleanup method. Gently sweep or vacuum up the material and place it into a sealed, labeled container for disposal as hazardous waste.[12][13] Do not generate dust.

    • Decontaminate the area with an appropriate solvent and wash down with soap and water.[12] Collect all cleanup materials (e.g., contaminated wipes) as hazardous waste.

By adhering to this structured, scientifically-grounded disposal protocol, researchers can ensure that their innovative work with 2-Bromo-5-hydroxybenzothiazole is conducted with the highest standards of safety and environmental responsibility.

References

  • Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, June). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Westlaw. California Code of Regulations, Title 22, Division 4.5, Chapter 18, Appendix III. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

  • Ivanova, Y. M., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(10), 3291. Retrieved from [Link]

  • Wang, Y., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(11), 2779. Retrieved from [Link]

  • Kan, M. W., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(6), 1219-1226. Retrieved from [Link]

  • Gürbüz, D., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.